Bavachinin
Description
This compound has been reported in Cullen corylifolium with data available.
do not confuse with bavachin
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-13(2)4-5-15-10-17-18(23)11-20(14-6-8-16(22)9-7-14)25-21(17)12-19(15)24-3/h4,6-10,12,20,22H,5,11H2,1-3H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCGSQHKPZSIKB-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1OC)OC(CC2=O)C3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC2=C(C=C1OC)O[C@@H](CC2=O)C3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19879-30-2 | |
| Record name | Bavachinin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19879-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bavachinin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019879302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19879-30-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BAVACHININ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL3EV483SZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Bavachinin
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Bavachinin is a prominent flavonoid compound isolated from the seeds of Psoralea corylifolia, a plant with a long history in traditional Chinese medicine.[1] Extensive research has revealed its diverse pharmacological activities, including antitumor, anti-inflammatory, neuroprotective, and metabolic regulatory effects.[1][2] This document provides a comprehensive overview of the molecular mechanisms underpinning these activities, supported by quantitative data, detailed experimental protocols, and visual signaling pathways to facilitate a deeper understanding for research and development applications.
Antitumor Activity
This compound exerts its anticancer effects through multiple pathways, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis. Its mechanisms vary depending on the cancer type.
PPARγ-Dependent Apoptosis in Non-Small Cell Lung Cancer (NSCLC)
In NSCLC A549 cells, this compound functions as a Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonist.[3][4] Direct binding and activation of PPARγ lead to increased production of Reactive Oxygen Species (ROS), which in turn triggers the apoptotic cascade. This involves the upregulation of pro-apoptotic proteins like Bax and caspases-3/9, and the downregulation of the anti-apoptotic protein Bcl-2.
Caption: this compound-induced apoptosis in NSCLC via PPARγ and ROS.
ATM/ATR-Mediated G2/M Cell Cycle Arrest in Small Cell Lung Cancer (SCLC)
In SCLC, this compound induces DNA damage, which activates the Ataxia Telangiectasia Mutated (ATM) and ATM-Rad3-Related (ATR) signaling pathways. This activation leads to the phosphorylation and activation of checkpoint kinases CHK1 and CHK2. These kinases then phosphorylate and inactivate CDC25C, which is a phosphatase required for the activation of the CDC2/Cyclin B1 complex. This cascade ultimately blocks the cell cycle at the G2/M transition, preventing cell division.
Caption: this compound-induced G2/M arrest in SCLC via the ATM/ATR pathway.
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)
This compound demonstrates potent anti-angiogenic activity by targeting HIF-1α, a key transcription factor in tumor progression and angiogenesis. Under hypoxic conditions typical of solid tumors, this compound inhibits the accumulation of HIF-1α protein. It is suggested that this occurs by enhancing the interaction between HIF-1α and the von Hippel-Lindau (VHL) protein, which leads to the ubiquitination and degradation of HIF-1α. This suppression reduces the transcription of HIF-1 target genes essential for angiogenesis, such as Vascular Endothelial Growth Factor (VEGF), and for metabolism, such as Glut 1 and Hexokinase 2.
Table 1: Cytotoxicity of this compound and its Analogs
| Compound | Cell Line | Cancer Type | IC50 (μM) | Reference |
| This compound | HepaRG | Hepatocellular Carcinoma | 14.28 (24h) | |
| This compound | HCT-116 | Colon Cancer | 23.41 | |
| This compound | A549 | Lung Cancer | >50 | |
| Analog 17i | HCT-116 | Colon Cancer | 7.13 | |
| Analog 17i | A549 | Lung Cancer | 7.72 | |
| Analog 17i | PC-3 | Prostate Cancer | 16.08 | |
| Analog 17i | MCF-7 | Breast Cancer | 11.67 |
Experimental Protocols: Antitumor Studies
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Cell Viability and Cytotoxicity Assays:
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MTT Assay: HepaRG cells were treated with various concentrations of this compound for 24, 36, 48, and 60 hours. Cell viability was measured to determine the IC50 value.
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CCK-8 & LDH Release Assays: Non-small cell lung cancer A549 cells were treated with this compound in a dose-dependent manner. Cell viability was assessed using the Cell Counting Kit-8, and cell death was quantified by measuring lactate dehydrogenase (LDH) release.
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Target Binding Assays:
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Drug Affinity Responsive Target Stability (DARTS): Used to confirm the direct binding of this compound to PPARγ. The principle is that a small molecule binding to a target protein stabilizes it and protects it from protease degradation.
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Cellular Thermal Shift Assay (CETSA): Employed to validate the interaction between this compound and PPARγ in a cellular context. The assay measures the change in the thermal stability of the target protein upon ligand binding.
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Western Blotting: A549 or SCLC cells were treated with this compound. Cell lysates were collected, and proteins were separated by SDS-PAGE. Specific antibodies were used to detect the expression levels of key proteins such as PPARγ, Bax, Bcl-2, caspases, p-ATM, and p-CHK1/2.
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Animal Studies (Xenograft Model): Nude mice were subcutaneously injected with KB human carcinoma cells. Once tumors were established, mice were injected with this compound three times a week for four weeks. Tumor volume was measured to assess the in vivo antitumor effect.
Anti-Inflammatory and Immunomodulatory Effects
This compound modulates inflammatory responses by inhibiting key signaling pathways and the activation of inflammasomes.
Inhibition of MAPKs, NF-κB, and the NLRP3 Inflammasome
In macrophages stimulated with lipopolysaccharide (LPS), this compound significantly suppresses the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), IL-6, and IL-12p40. This is achieved by inhibiting the activation of Mitogen-Activated Protein Kinases (MAPKs) and the nuclear translocation of Nuclear Factor-kappa B (NF-κB). Furthermore, this compound directly inhibits the activation of the NLRP3 inflammasome, a multiprotein complex responsible for the maturation and secretion of IL-1β, by blocking caspase-1 activation and inflammasome complex formation.
Caption: this compound's dual anti-inflammatory mechanism.
Modulation of Rheumatoid Arthritis via PPARG/PI3K/AKT
In the context of rheumatoid arthritis, this compound has been shown to ameliorate inflammation by activating PPARG. This activation subsequently modulates the PI3K/AKT signaling pathway, leading to reduced proliferation and migration of fibroblast-like synoviocytes (MH7A cells) and a decrease in the production of inflammatory cytokines.
Experimental Protocols: Anti-Inflammatory Studies
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Macrophage Culture and Stimulation: J774A.1 murine macrophage cells were pre-treated with various concentrations of this compound and then stimulated with LPS.
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NO and Cytokine Measurement: The concentration of NO in the culture supernatant was measured using the Griess reagent. Levels of PGE2, IL-6, IL-12p40, and IL-1β were quantified using ELISA kits.
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Immunofluorescence: To observe the formation of the inflammasome complex (co-localization of NLRP3 and ASC), cells were fixed, permeabilized, and stained with specific primary and fluorescently-labeled secondary antibodies, followed by imaging with a fluorescence microscope.
Metabolic Regulation
This compound is recognized as a natural pan-PPAR agonist, playing a significant role in regulating glucose and lipid metabolism.
Pan-PPAR Agonism and Insulin Sensitization
This compound activates all three PPAR isoforms (α, β/δ, and γ), with the strongest activity towards PPAR-γ. This agonism is central to its glucose-lowering effects. In adipocytes, this compound enhances insulin-dependent glucose uptake by promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane. This action is mediated through the activation of both the Akt and 5'AMP-activated protein kinase (AMPK) signaling pathways.
Caption: Metabolic regulation by this compound via PPARγ, AMPK, and Akt pathways.
Table 2: PPAR Agonist Activity of this compound
| PPAR Isotype | Cell Line | EC50 (μM) | Reference |
| PPAR-γ | 293T | 0.74 | |
| PPAR-α | 293T | 4.00 | |
| PPAR-β/δ | 293T | 8.07 |
Experimental Protocols: Metabolic Studies
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Animal Models (Metabolic Disease): Leptin-receptor-deficient db/db mice or high-fat diet (HFD)-induced obese mice were administered this compound (e.g., 30 mg/kg, i.p.) for several weeks. Parameters like body weight, blood glucose, and serum triglyceride levels were monitored.
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Glucose Uptake Assay: Differentiated 3T3-L1 adipocytes were treated with this compound in the presence or absence of insulin. The uptake of a fluorescent glucose analog (e.g., 2-NBDG) was measured to quantify glucose transport.
Neuroprotective Effects
This compound exhibits neuroprotective properties, primarily through the inhibition of monoamine oxidase B (MAO-B).
Selective and Competitive Inhibition of MAO-B
MAO-B is an enzyme involved in the degradation of neurotransmitters, and its inhibitors are used in the management of Parkinson's disease. This compound acts as a selective and competitive inhibitor of human MAO-B, with significantly weaker activity against the MAO-A isoform. This selective inhibition can help preserve dopamine levels in the brain and reduce oxidative stress associated with its metabolism.
Table 3: MAO Inhibition by this compound
| Enzyme | Inhibition Type | IC50 (μM) | Ki (μM) | Reference |
| Human MAO-B | Competitive | 8.82 | 4.64 | |
| Human MAO-A | Competitive | 189.28 | 47.94 |
Experimental Protocols: Neuroprotection Studies
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MAO Inhibition Assay: The activity of recombinant human MAO-A and MAO-B was measured using a sensitive fluorescence-based assay. The assay quantifies the hydrogen peroxide produced during the oxidative deamination of a substrate. The inhibitory potency (IC50) and mode of inhibition (Ki) of this compound were determined through kinetic analysis.
Hepatotoxicity and Enzyme Inhibition
While possessing numerous therapeutic benefits, this compound has also been implicated in drug-induced liver injury (DILI) under certain conditions. It is also a potent inhibitor of key drug-metabolizing enzymes.
ROS-Mediated Hepatotoxicity via p38/JNK MAPK
In HepaRG cells, a line used to model human hepatocytes, this compound induces cell death through oxidative damage. It triggers the formation of ROS, which leads to the activation of the stress-activated p38 and JNK MAPK signaling pathways, culminating in hepatocyte death. This suggests a potential mechanism for the hepatotoxicity reported for Psoralea corylifolia extracts.
Caption: Proposed mechanism of this compound-induced hepatotoxicity.
Inhibition of Cytochrome P450 (CYP) and UGT Enzymes
This compound is a potent, non-selective inhibitor of several crucial drug-metabolizing enzymes, including Cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). This presents a significant potential for drug-drug interactions, as co-administration of this compound could alter the metabolism and clearance of other therapeutic agents.
Table 4: Inhibition of Drug-Metabolizing Enzymes by this compound
| Enzyme Isozyme | Ki (μM) | Reference |
| CYP1A2 | 0.28 | |
| CYP2C9 | 0.43 | |
| CYP2C19 | 0.81 | |
| UGT1A1 | 1.53 | |
| UGT1A9 | 2.53 |
Experimental Protocols: Metabolism and Toxicity
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Reaction Phenotyping: To identify the enzymes responsible for this compound metabolism, the compound was incubated with human liver microsomes (HLM) and human intestine microsomes (HIM) in the presence of specific chemical inhibitors for various CYP and UGT isozymes.
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Enzyme Inhibition Kinetics: The inhibitory effect of this compound on specific CYP and UGT isozymes was assessed using recombinant human enzymes and isozyme-specific probe substrates. Kinetic modeling was used to determine the inhibition constants (Ki).
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Workflow for Target Identification and Validation:
Caption: General experimental workflow for target validation.
References
- 1. A Review of this compound and Its Derivatives as Multi-Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of this compound and Its Derivatives as Multi‐Therapeutic Agents | Semantic Scholar [semanticscholar.org]
- 3. This compound exhibits antitumor activity against non-small cell lung cancer by targeting PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exhibits antitumor activity against non‑small cell lung cancer by targeting PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
Bavachinin: A Technical Guide to Its Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bavachinin, a prominent flavonoid found in the seeds of Psoralea corylifolia (Fabaceae), has garnered significant attention within the scientific community for its diverse pharmacological activities.[1] Psoralea corylifolia, commonly known as "Babchi," is a medicinal plant with a long history of use in traditional Chinese and Ayurvedic medicine for treating various ailments, including skin diseases, inflammation, and cardiovascular conditions.[2][3] This technical guide provides an in-depth overview of this compound, focusing on its natural source, detailed methodologies for its extraction and isolation, and a summary of its known biological signaling pathways.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₂O₄ | [4] |
| Molecular Weight | 338.4 g/mol | [4] |
| IUPAC Name | (2S)-2-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
| Purity (example) | 99.4% |
Source: Psoralea corylifolia
Psoralea corylifolia is an annual herb that is a rich source of various bioactive phytochemicals, including coumarins, flavonoids, and meroterpenes. The seeds of the plant are the primary source of this compound and other medicinally important compounds like psoralen, isopsoralen, and bakuchiol. The concentration of these compounds can be influenced by seasonal variations.
Extraction and Isolation of this compound
The isolation of this compound from Psoralea corylifolia seeds involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. Various methods have been developed to optimize the yield and purity of the final product.
Experimental Protocols
1. General Solvent Extraction
This method is widely used for the initial extraction of bioactive compounds from the plant material.
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Materials and Equipment:
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Dried and powdered seeds of Psoralea corylifolia
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Solvents: Methanol, Ethanol, Ethyl Acetate, Petroleum Ether, Dichloromethane
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Soxhlet apparatus or reflux setup
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Rotary evaporator
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Filtration apparatus
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Procedure:
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Grind the dried seeds of Psoralea corylifolia to a coarse powder.
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Perform extraction using a selected solvent. Common methods include:
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Soxhlet Extraction: Extract the powdered seeds with the chosen solvent (e.g., ethanol) for approximately 6 hours.
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Reflux: Mix the seed powder with a solvent (e.g., methanol) and reflux for a specified duration (e.g., 40 minutes, repeated three times).
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Maceration: Soak the seed powder in a solvent (e.g., methanol) for an extended period (e.g., 7 days) at room temperature.
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Filter the extract to remove solid plant material.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
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2. Supercritical Fluid Extraction (SFE)
SFE using carbon dioxide (SCCO₂) is a modern, environmentally friendly technique that offers high selectivity for extracting thermally sensitive compounds.
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Materials and Equipment:
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Dried and powdered seeds of Psoralea corylifolia
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Supercritical fluid extractor
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CO₂ cylinder
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Modifier (e.g., Chloroform)
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Procedure:
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Load the powdered seeds into the extraction vessel of the SFE system.
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Set the extraction parameters. Optimized conditions can include:
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Pressure: 22-38.5 MPa
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Temperature: 70°C
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Modifier: Chloroform
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Static Extraction Time: 1 minute
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Dynamic Extraction Time: Dependent on CO₂ volume.
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Initiate the extraction process, allowing the supercritical CO₂ to pass through the plant material.
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Collect the extract from the separator. The extract can be further fractionated to enrich the this compound content.
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3. Chromatographic Purification
Following initial extraction, chromatographic techniques are essential for the isolation and purification of this compound.
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High-Performance Liquid Chromatography (HPLC) HPLC is a powerful technique for both the quantification and purification of this compound.
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Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.
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Column: C18 analytical or preparative column.
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Mobile Phase: A gradient or isocratic system of solvents like acetonitrile and water, or methanol and water, often with a pH modifier like ammonium acetate.
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Detection Wavelength: 215 nm or 246 nm for this compound.
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Procedure:
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Dissolve the crude extract or fraction in a suitable solvent.
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Inject the sample into the HPLC system.
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Elute the compounds using the chosen mobile phase.
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Collect the fraction corresponding to the retention time of this compound. The retention time for this compound has been reported to be approximately 33.84 minutes under specific conditions.
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Evaporate the solvent from the collected fraction to obtain pure this compound.
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High-Speed Counter-Current Chromatography (HSCCC) HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample.
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Instrumentation: HSCCC instrument.
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Two-Phase Solvent System: A common system is n-hexane-ethyl acetate-methanol-water (e.g., 1:1.1:1.3:1, v/v/v/v).
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Procedure:
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Prepare and equilibrate the two-phase solvent system.
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Dissolve the crude extract in a suitable solvent.
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Inject the sample into the HSCCC coil.
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Perform the separation by pumping the mobile phase through the coil.
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Collect fractions and analyze for the presence of this compound using techniques like TLC or HPLC.
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Combine and evaporate the pure this compound fractions. One study successfully isolated 2.43 mg of this compound with 99.0% purity from 250 mg of an ethyl acetate fraction using this method.
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Quantitative Data on this compound Content and Purity
| Analytical Method | Sample | This compound Content/Yield | Purity | Reference |
| HPLC | Psoralea corylifolia seeds | 1.769 mg/g ((+)-bavachinin), 0.821 mg/g ((-)-bavachinin) | - | |
| HPLC | Psoralea corylifolia 70% ethanol extract | Amount determined in extract | - | |
| HSCCC | Ethyl acetate fraction of P. corylifolia extract (250 mg) | 2.43 mg | 99.0% |
Signaling Pathways Involving this compound
This compound exerts its biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and potential therapeutic applications.
p38/JNK MAPK Pathway in Oxidative Damage
This compound has been shown to induce oxidative damage in certain cell types through the activation of the p38 and JNK mitogen-activated protein kinase (MAPK) signaling pathways. This can lead to the generation of reactive oxygen species (ROS) and subsequent cell death.
Caption: this compound-induced p38/JNK MAPK signaling pathway.
ATM/ATR Signaling Pathway in Cell Cycle Arrest
In the context of cancer research, this compound has been found to induce G2/M cell cycle arrest and apoptosis in human small cell lung cancer cells by activating the ATM/ATR signaling pathway. This pathway is a critical component of the DNA damage response.
Caption: this compound-induced ATM/ATR signaling pathway.
General Experimental Workflow for this compound Isolation
The following diagram illustrates a typical workflow for the isolation of this compound from Psoralea corylifolia.
Caption: General workflow for this compound isolation.
Conclusion
This compound stands out as a promising natural product with significant therapeutic potential. The methodologies for its extraction and isolation from Psoralea corylifolia are well-established, with modern techniques like supercritical fluid extraction and advanced chromatographic methods enabling the acquisition of high-purity compounds. Further research into its complex pharmacological activities and the signaling pathways it modulates will be instrumental in harnessing its full potential for drug development and therapeutic applications. This guide provides a solid foundation for researchers and scientists to build upon in their future investigations of this remarkable flavonoid.
References
- 1. A Review of this compound and Its Derivatives as Multi-Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Chemical Constituents and Bioactivities of Psoralea corylifolia Linn.: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. worldscientific.com [worldscientific.com]
- 4. This compound | C21H22O4 | CID 10337211 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Bavachinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bavachinin, a prominent flavonoid isolated from the seeds of Psoralea corylifolia, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological effects, with a focus on its anticancer, anti-inflammatory, neuroprotective, and metabolic regulatory properties. Detailed summaries of quantitative data, experimental methodologies, and visual representations of key signaling pathways are presented to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound (C₂₁H₂₂O₄) is a flavanone that has been traditionally used in Chinese medicine for the treatment of various ailments.[1][2] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its therapeutic potential, revealing its interaction with a multitude of cellular targets and signaling cascades.[2] This guide aims to consolidate the existing data on this compound's biological activities to facilitate further research and development.
Anticancer Activities
This compound has demonstrated significant anticancer effects across a range of cancer cell lines. Its mechanisms of action are multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of this compound have been quantified in numerous studies, with IC₅₀ values indicating its potency against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |
| H1688 | Small Cell Lung Cancer | 18.3 | 24 | [3] |
| H146 | Small Cell Lung Cancer | 53.5 | 24 | [3] |
| KB | Human Epidermoid Carcinoma | Not explicitly stated, but showed dose-dependent cytotoxicity | 24 | |
| A549 | Non-Small Cell Lung Cancer | Dose-dependent reduction in viability | 24 | |
| HepaRG | Hepatocellular Carcinoma | 14.28 | 24 |
In Vivo Antitumor Efficacy
In vivo studies have corroborated the anticancer potential of this compound, demonstrating its ability to inhibit tumor growth in animal models.
| Animal Model | Cancer Type | Dosage | Treatment Schedule | Outcome | Reference |
| Nude mice with KB xenografts | Human Epidermoid Carcinoma | 5 mg/kg | Thrice weekly for 4 weeks | Significant reduction in tumor volume | |
| Nude mice with H1688 xenografts | Small Cell Lung Cancer | 50 mg/kg | Not specified | Significant reduction in tumor volume |
Key Signaling Pathways in Anticancer Activity
This compound has been shown to inhibit the activity of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of tumor angiogenesis and metabolism. It is suggested that this compound enhances the interaction between von Hippel-Lindau (VHL) protein and HIF-1α, leading to its degradation. This, in turn, downregulates the expression of HIF-1α target genes such as Vascular Endothelial Growth Factor (VEGF), Glucose Transporter 1 (GLUT1), and Hexokinase 2 (HK2).
In small cell lung cancer (SCLC), this compound induces G2/M cell cycle arrest and apoptosis by activating the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) signaling pathways. This leads to the phosphorylation of downstream effectors such as CHK1 and CHK2, which in turn regulate cell cycle progression.
Anti-inflammatory Activities
This compound exerts potent anti-inflammatory effects by modulating key inflammatory pathways and inhibiting the production of pro-inflammatory mediators.
Quantitative Data: Inhibition of Inflammatory Mediators
| Assay | Cell/Animal Model | This compound Concentration/Dosage | Effect | Reference |
| Inhibition of NO production | LPS-stimulated murine macrophages | Not specified for this compound, but bavachin showed dose-dependent inhibition | Suppression of NO production | |
| Inhibition of IL-1β secretion | LPS+ATP-stimulated macrophages | Not specified for this compound, but bavachin showed dose-dependent inhibition | Reduced IL-1β secretion | |
| Collagen-Induced Arthritis | CIA mice | Not specified | Alleviated joint injury and inflammation |
Key Signaling Pathways in Anti-inflammatory Activity
This compound has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.
In the context of rheumatoid arthritis, this compound has been found to ameliorate inflammation by activating Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), which in turn modulates the PI3K/AKT signaling pathway.
Neuroprotective and Metabolic Regulatory Activities
This compound has also been investigated for its neuroprotective and metabolic regulatory effects.
Quantitative Data: Neuroprotection and Enzyme Inhibition
| Activity | Target | IC₅₀ / Kᵢ | Reference |
| hMAO-B Inhibition | Monoamine Oxidase B | IC₅₀: ~8.82 µM | |
| hMAO-A Inhibition | Monoamine Oxidase A | IC₅₀: ~189.28 µM | |
| hMAO-B Inhibition | Monoamine Oxidase B | Kᵢ: 9.22 µM | |
| hMAO-A Inhibition | Monoamine Oxidase A | Kᵢ: 95.29 µM |
PPARγ Agonist Activity
This compound acts as a pan-PPAR agonist, with a notable affinity for PPARγ. This activity is central to its metabolic regulatory effects, including glucose-lowering properties. The enantiomers of this compound, (S)- and (R)-bavachinin, have been shown to have IC₅₀ values of 616.7 nM and 471.2 nM, respectively, for PPAR-γ agonist activity.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for assessing the cytotoxicity of this compound on cancer cell lines.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
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Treatment: Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80, 160 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis for Signaling Pathway Proteins
This protocol outlines the general steps for analyzing protein expression changes induced by this compound.
-
Cell Lysis: Treat cells with this compound at desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., HIF-1α, p-ATM, p-AKT, NLRP3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
NLRP3 Inflammasome Activation Assay
This protocol is a general guideline for studying the effect of this compound on NLRP3 inflammasome activation.
-
Cell Priming: Prime macrophages (e.g., J774A.1 or primary bone marrow-derived macrophages) with LPS (1 µg/mL) for 3-4 hours.
-
This compound Treatment: Pre-treat the primed cells with various concentrations of this compound for 1 hour.
-
NLRP3 Activation: Stimulate the cells with ATP (5 mM) for 30-60 minutes to activate the NLRP3 inflammasome.
-
Supernatant and Lysate Collection: Collect the cell culture supernatants and lyse the cells.
-
ELISA: Measure the concentration of IL-1β in the supernatants using an ELISA kit.
-
Western Blotting: Analyze the cell lysates for the expression of NLRP3, ASC, and cleaved caspase-1.
Conclusion
This compound is a promising natural compound with a broad spectrum of biological activities. Its ability to modulate multiple key signaling pathways involved in cancer, inflammation, and metabolic disorders underscores its therapeutic potential. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for future research aimed at translating the pharmacological properties of this compound into clinical applications. Further investigation is warranted to fully elucidate its mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and safety in preclinical and clinical settings.
References
The Pharmacokinetic Profile and Bioavailability of Bavachinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bavachinin, a prominent prenylflavanone isolated from the seeds of Psoralea corylifolia, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. A thorough understanding of its pharmacokinetic (PK) profile and bioavailability is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound. It details in vitro and in vivo metabolic pathways, highlights key drug-drug interaction potentials, and describes analytical methodologies for its quantification. Furthermore, this guide visualizes the key signaling pathways modulated by this compound, offering a deeper insight into its mechanism of action.
Introduction
This compound is a bioactive flavonoid that has shown promise in various preclinical studies.[1] However, like many natural flavonoids, its therapeutic potential is often limited by its pharmacokinetic properties, particularly its poor oral bioavailability.[2] This guide aims to consolidate the available scientific data on the pharmacokinetics of this compound to support further research and development efforts.
Pharmacokinetics
The pharmacokinetic profile of a compound describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion.
In Vivo Pharmacokinetic Parameters in Rats
| Parameter | Unit | This compound (10 mg/kg, p.o.) | This compound (10 mg/kg, p.o.) + Pachymic Acid (5 mg/kg) | Reference |
| Cmax | µg/L | 3.03 ± 0.19 | 5.40 ± 0.33 | [3] |
| Tmax | h | Not Reported | Not Reported | [3] |
| AUC0-t | µg/L*h | 19.43 ± 3.26 | 32.82 ± 4.61 | [3] |
| t1/2 | h | 2.32 ± 0.28 | 3.21 ± 0.65 | |
| CLz/F | L/h/kg | 523.81 ± 88.67 | 307.25 ± 44.35 |
Data are presented as mean ± SD (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life; CLz/F: Apparent total clearance.
The significant increase in AUC and Cmax, along with the prolonged half-life and decreased clearance of this compound in the presence of pachymic acid, suggests that pachymic acid inhibits the metabolism and/or transport of this compound.
For comparative purposes, studies on other structurally similar flavonoids, such as Biochanin A, have reported poor absolute oral bioavailability in rats (approximately 4.6%). This is a common characteristic among many flavonoids due to extensive first-pass metabolism.
Bioavailability
The bioavailability of this compound is reported to be poor, ranging from 5.27% to 36.39% in rats, which is attributed to extensive metabolism. Low plasma concentrations, ranging from 2.13 to 908.8 ng/mL, have been observed after oral administration of this compound or extracts containing it.
Metabolism
This compound undergoes extensive phase I and phase II metabolism in the liver and intestines.
In Vitro Metabolism
Studies using human liver microsomes (HLM) and human intestine microsomes (HIM) have identified several metabolites of this compound.
-
Phase I Metabolism: Three phase I metabolites (M1-M3) have been detected. The intrinsic clearance (CLint) for the formation of M1 in HLM was 89.4 µL/min/mg, and for M3 in HIM was 25.8 µL/min/mg. The primary cytochrome P450 (CYP) enzymes involved in this compound metabolism are CYP1A1, CYP1A2, CYP1B1, CYP2C8, and CYP2C19.
-
Phase II Metabolism: One major glucuronide conjugate (G1) has been identified. Glucuronidation is a more efficient metabolic pathway for this compound compared to phase I metabolism. The CLint for G1 formation was 270.2 µL/min/mg in HLM and 247.1 µL/min/mg in HIM. The main UDP-glucuronosyltransferase (UGT) isozymes responsible for this compound glucuronidation are UGT1A1 and UGT1A8.
In Vivo Metabolism
Following oral administration to rats, the main metabolic pathways for this compound are reported to be isomerization, glucuronidation, sulfonation, hydroxylation, and reduction. A comprehensive analysis of metabolites in rat urine and feces after oral administration of this compound is needed to fully elucidate its in vivo metabolic fate.
Drug Interactions
This compound has been shown to be a potent, non-selective inhibitor of several CYP and UGT isozymes, with Ki values ranging from 0.28 to 2.53 µM. This indicates a high potential for drug-drug interactions (DDIs) with co-administered drugs that are substrates of these enzymes. The efflux transporters BCRP and MRP4 have been identified as key contributors to the excretion of this compound-O-glucuronide.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
The following is a generalized protocol based on the study by Zhang et al. (2021).
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: this compound administered orally (p.o.) via gavage at a dose of 10 mg/kg. For interaction studies, a pre-treatment group receives pachymic acid (5 mg/kg, p.o.) for 7 days prior to this compound administration.
-
Sample Collection: Blood samples (approximately 0.2 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Sample Processing: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.
Analytical Methodology: LC-MS/MS for Quantification in Plasma
A validated LC-MS/MS method for the quantification of this compound in plasma has not been extensively detailed in the available literature. However, based on methods for structurally similar flavonoids like bavachalcone and baicalein, a representative protocol can be outlined.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of rat plasma, add an internal standard (IS) solution.
-
Add 1 mL of an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
LC System: Agilent 1290 Infinity LC or equivalent.
-
Column: A reversed-phase C18 column (e.g., Agilent ZORBAX EclipsePlus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
MS System: Agilent 6460 Triple Quadrupole MS or equivalent.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS would need to be optimized.
-
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.
Caption: this compound inhibits the IKK complex, preventing IκBα degradation and subsequent nuclear translocation of NF-κB, thereby reducing inflammatory gene transcription.
Caption: this compound can activate the p38 MAPK and JNK signaling pathways, which are involved in cellular responses like apoptosis and inflammation.
Caption: this compound can inhibit the PI3K/AKT signaling pathway, which plays a crucial role in cell survival and proliferation.
Conclusion
This compound exhibits a complex pharmacokinetic profile characterized by extensive metabolism and poor oral bioavailability. Its significant interactions with drug-metabolizing enzymes and transporters highlight the need for careful consideration in co-administration with other therapeutic agents. The modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/AKT provides a mechanistic basis for its observed pharmacological effects. Further research, particularly comprehensive in vivo pharmacokinetic studies including intravenous administration to determine absolute bioavailability, and detailed metabolite profiling in various biological matrices, is essential to fully unlock the therapeutic potential of this compound. The development of novel formulations to enhance its oral bioavailability is also a critical area for future investigation.
References
In Vitro Anticancer Efficacy of Bavachinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bavachinin, a prominent flavonoid isolated from the seeds of Psoralea corylifolia, has emerged as a compound of significant interest in oncology research. Demonstrating a range of biological activities, its potential as an anticancer agent is supported by a growing body of in vitro evidence. This technical guide provides a comprehensive overview of the effects of this compound on various cancer cell lines, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols utilized in these seminal studies. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.
Core Mechanisms of Action
This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting cell migration and invasion. These effects are orchestrated through the modulation of several critical signaling pathways within cancer cells.
Induction of Apoptosis
This compound has been shown to trigger programmed cell death in a variety of cancer cell lines. This is achieved through the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key molecular events include the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the executioners of apoptosis.[1][2][3][4]
Cell Cycle Arrest
A hallmark of cancer is uncontrolled cell proliferation. This compound intervenes in this process by inducing cell cycle arrest, predominantly at the G2/M phase.[1] This halt in the cell cycle prevents cancer cells from proceeding to mitosis and division. The arrest is often mediated by the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).
Inhibition of Metastasis
The metastatic spread of cancer is a major cause of mortality. In vitro studies have demonstrated that this compound can inhibit the migration and invasion of cancer cells, key processes in metastasis. This is achieved by influencing the expression of proteins involved in cell adhesion and motility.
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of this compound have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following tables summarize the reported IC50 values for this compound in various cancer cell lines at different time points.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) | Reference |
| Breast Cancer | MCF-7 | 8.041 | 72 | |
| 16.89 | 48 | |||
| 23.64 | 24 | |||
| Laryngopharyngeal Cancer | Tu212 | 46.09 | 24 | |
| FaDu | 52.26 | 24 | ||
| Small Cell Lung Cancer | H1688 | ~25 | Not Specified | |
| Non-Small Cell Lung Cancer | A549 | Not Specified | Not Specified | |
| Colon Cancer | HCT-116 | Not Specified | Not Specified | |
| Prostate Cancer | PC-3 | Not Specified | Not Specified |
Signaling Pathways Modulated by this compound
This compound's anticancer activities are underpinned by its ability to modulate specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.
ATM/ATR Signaling Pathway in Small Cell Lung Cancer
In small cell lung cancer (SCLC), this compound induces G2/M cell cycle arrest and apoptosis by activating the ATM/ATR signaling pathway. This pathway is a critical component of the DNA damage response.
STAT3 and MAPK Signaling Pathways in Laryngopharyngeal Cancer
This compound suppresses the proliferation of laryngopharyngeal cancer cells by downregulating the phosphorylation of STAT3 and upregulating the phosphorylation of p38 and JNK, components of the MAPK pathway.
p38/p21Waf1/Cip1 Signaling Pathway in Non-Small-Cell Lung Cancer
In non-small-cell lung cancer (NSCLC), this compound induces G2/M cell cycle arrest through the p38 MAPK-mediated p21Waf1/Cip1-dependent signaling pathway.
Experimental Protocols
The following section provides detailed methodologies for the key in vitro experiments used to characterize the anticancer effects of this compound.
General Experimental Workflow
A typical workflow for investigating the in vitro effects of this compound on a cancer cell line is as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Induces G2/M Cell Cycle Arrest and Apoptosis via the ATM/ATR Signaling Pathway in Human Small Cell Lung Cancer and Shows an Antitumor Effect in the Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bavachin suppresses proliferation of laryngopharyngeal cancer by regulating the STAT3 and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bavachin induces apoptosis in colorectal cancer cells through Gadd45a via the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Bavachinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bavachinin, a flavonoid isolated from the seeds of Psoralea corylifolia, has emerged as a promising natural compound with significant neuroprotective properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from various experimental models of neurodegeneration. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and drug development efforts in the field of neuroprotection.
Core Neuroprotective Mechanisms
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating neuroinflammation and oxidative stress, and modulating key intracellular signaling pathways crucial for neuronal survival and function.
Anti-inflammatory Effects
Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory mediators, is a key contributor to neuronal damage in various neurodegenerative diseases. This compound has been shown to suppress neuroinflammatory processes.
Antioxidant Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, leads to neuronal damage and apoptosis. This compound demonstrates potent antioxidant activity, protecting neurons from oxidative insults.
Quantitative Data Summary
The following tables summarize the quantitative data on the neuroprotective effects of this compound and related compounds from various in vitro and in vivo studies.
Table 1: In Vitro Neuroprotective Effects of this compound and Related Flavonoids
| Assay | Cell Line | Challenge | Compound | Concentration(s) | Observed Effect | Reference |
| Cell Viability | HT22 | H₂O₂ (250 µM) | This compound | 1, 5, 10, 20, 40 µM | Increased cell viability in a dose-dependent manner. | |
| SH-SY5Y | H₂O₂ (200 µM) | This compound | Various | Expected to increase cell viability. | ||
| Nitric Oxide (NO) Production | BV-2 | LPS (1 µg/mL) | This compound | 1, 5, 10, 20, 40 µM | Dose-dependent inhibition of NO production.[1] | |
| Monoamine Oxidase (MAO) Inhibition | Recombinant Human MAO | - | This compound | IC₅₀ | hMAO-A: ~189.28 µM, hMAO-B: ~8.82 µM |
Table 2: In Vivo Neuroprotective Effects of Related Flavonoids
| Animal Model | Compound | Dosage | Outcome Measure | Result | Reference |
| Middle Cerebral Artery Occlusion (MCAO) in Rats | Baicalein | 50 mg/kg | Infarct Volume | Significant reduction in infarct volume compared to control.[2] | |
| MPTP-induced Parkinson's Disease in Mice | Bavachalcone | Low and High Doses | Dopaminergic Neuron Count (TH+ cells) | Preservation of TH-positive neurons in the substantia nigra and striatum. | |
| Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Significant reduction in serum levels of pro-inflammatory cytokines. |
Key Signaling Pathways Modulated by this compound
This compound's neuroprotective effects are mediated through the modulation of several critical intracellular signaling pathways.
Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary regulator of cellular antioxidant defenses. This compound is hypothesized to activate this pathway, leading to the upregulation of antioxidant enzymes.
PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. This compound is suggested to activate this pro-survival pathway.[3]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating various cellular processes, including inflammation and apoptosis. This compound's role in modulating this pathway is complex and may be cell-type and stimulus-dependent.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate the neuroprotective properties of this compound.
In Vitro Neuroprotection Assay against Oxidative Stress
This protocol describes the assessment of this compound's protective effect against hydrogen peroxide (H₂O₂)-induced cytotoxicity in the SH-SY5Y human neuroblastoma cell line.
1. Cell Culture and Seeding:
-
Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
2. This compound Pre-treatment:
-
Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 20, 40 µM). The final DMSO concentration should not exceed 0.1%.
-
Replace the culture medium with the this compound-containing medium and incubate for 2 hours.
3. Induction of Oxidative Stress:
-
Prepare a fresh solution of H₂O₂ in serum-free medium.
-
After the pre-treatment period, expose the cells to H₂O₂ (e.g., 200 µM) for 24 hours. Include control wells with untreated cells and cells treated with H₂O₂ alone.
4. Assessment of Cell Viability (MTT Assay):
-
After the 24-hour incubation with H₂O₂, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Anti-Neuroinflammatory Activity Assay
This protocol outlines the procedure to measure the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[1]
1. Cell Culture and Seeding:
-
Culture BV-2 microglial cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells into 48-well plates at a density of 1 x 10⁵ cells/mL and allow them to attach.
2. This compound Treatment and LPS Stimulation:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 40 µM) for 1 hour.
-
Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells (no treatment), this compound alone, and LPS alone.
3. Measurement of Nitric Oxide Production (Griess Assay):
-
After the 24-hour incubation, collect 100 µL of the culture supernatant from each well.
-
Add 150 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.
Western Blot Analysis of Signaling Pathways
This protocol provides a general framework for analyzing the effect of this compound on the protein expression and phosphorylation status of key components in the Nrf2, PI3K/Akt, and MAPK signaling pathways.
1. Cell Lysis and Protein Quantification:
-
Treat cells with this compound and/or the respective stimulus (e.g., H₂O₂, LPS) for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Nrf2, HO-1, phospho-Akt, Akt, phospho-p38, p38) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Capture the images using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound demonstrates significant neuroprotective potential through its anti-inflammatory, antioxidant, and signaling-modulatory activities. The data and protocols presented in this guide provide a solid foundation for further investigation into its therapeutic applications for a range of neurodegenerative disorders. Future research should focus on detailed in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the elucidation of its precise molecular targets to advance this compound towards clinical development.
References
- 1. Modulation of Inducible Nitric Oxide Synthase Expression in LPS-Stimulated BV-2 Microglia by Prenylated Chalcones from Cullen corylifolium (L.) Medik. through Inhibition of I-κBα Degradation [mdpi.com]
- 2. Neuroprotective effect of baicalin on focal cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Ameliorates Rheumatoid Arthritis Inflammation via PPARG/PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Effects of Bavachinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bavachinin, a prominent flavonoid isolated from the seeds of Psoralea corylifolia, has garnered significant attention for its diverse pharmacological activities, most notably its potent anti-inflammatory properties. This document provides a comprehensive technical overview of the anti-inflammatory effects of this compound, detailing its mechanisms of action across various signaling pathways. It summarizes key quantitative data from in vitro and in vivo studies, presents detailed experimental protocols for the cited assays, and visualizes the intricate signaling cascades and experimental workflows using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development who are investigating the therapeutic potential of this compound.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound has emerged as a promising natural compound with the ability to modulate key inflammatory pathways. This guide delves into the molecular mechanisms underlying its anti-inflammatory effects, focusing on its interactions with the NF-κB, MAPK, NLRP3 inflammasome, PPARγ/PI3K/AKT, and JAK/STAT signaling pathways.
Quantitative Data on the Anti-inflammatory Effects of this compound
The following tables summarize the key quantitative findings from various studies investigating the anti-inflammatory properties of this compound.
Table 1: In Vitro Efficacy of this compound on Inflammatory Mediators
| Cell Line | Stimulant | Mediator | This compound Concentration | Effect | Reference |
| J774A.1 Macrophages | LPS (1 µg/mL) | Nitric Oxide (NO) | 10, 20, 40 µM | Dose-dependent inhibition (EC₅₀ = 28.0 µM) | [1] |
| J774A.1 Macrophages | LPS (1 µg/mL) | Prostaglandin E₂ (PGE₂) | 10, 20, 40 µM | Dose-dependent inhibition | [1] |
| J774A.1 Macrophages | LPS (1 µg/mL) | IL-6 | 10, 20, 40 µM | Dose-dependent inhibition | [1] |
| J774A.1 Macrophages | LPS (1 µg/mL) | IL-1β | 10, 20, 40 µM | Dose-dependent inhibition | [1] |
| Murine Peritoneal Macrophages | LPS (1 µg/mL) | Nitric Oxide (NO) | 10, 20, 40 µM | Dose-dependent inhibition | [1] |
| Murine Peritoneal Macrophages | LPS (1 µg/mL) | IL-6 | 10, 20, 40 µM | Dose-dependent inhibition | |
| MH7A (Human RA Synovial Cells) | - | TNF-α | 6.25, 12.5, 25 µM | Dose-dependent decrease in mRNA and secretion | |
| MH7A (Human RA Synovial Cells) | - | IL-1β | 6.25, 12.5, 25 µM | Dose-dependent decrease in mRNA and secretion | |
| MH7A (Human RA Synovial Cells) | - | IL-6 | 6.25, 12.5, 25 µM | Dose-dependent decrease in mRNA and secretion | |
| MH7A (Human RA Synovial Cells) | - | IL-10 | 6.25, 12.5, 25 µM | Dose-dependent increase in mRNA and secretion |
Table 2: In Vitro Effects of this compound on Signaling Pathway Components
| Cell Line | Stimulant | Target Protein | This compound Concentration | Effect | Reference |
| J774A.1 Macrophages | LPS (1 µg/mL) | p-p38 MAPK | 10, 20, 40 µM | Dose-dependent inhibition of phosphorylation | |
| J774A.1 Macrophages | LPS (1 µg/mL) | p-JNK | 10, 20, 40 µM | Dose-dependent inhibition of phosphorylation | |
| J774A.1 Macrophages | LPS (1 µg/mL) | p-ERK | 10, 20, 40 µM | Dose-dependent inhibition of phosphorylation | |
| J774A.1 Macrophages | LPS (1 µg/mL) + ATP (5 mM) | Caspase-1 p20 | 10, 20, 40 µM | Dose-dependent inhibition of expression | |
| J774A.1 Macrophages | LPS (1 µg/mL) + ATP (5 mM) | Mature IL-1β | 10, 20, 40 µM | Dose-dependent inhibition of expression | |
| MH7A (Human RA Synovial Cells) | - | p-PI3K | 6.25, 12.5, 25 µM | Dose-dependent inhibition of phosphorylation | |
| MH7A (Human RA Synovial Cells) | - | p-AKT | 6.25, 12.5, 25 µM | Dose-dependent inhibition of phosphorylation |
Table 3: In Vivo Efficacy of this compound in Animal Models of Inflammation
| Animal Model | Disease Induction | This compound Dosage | Administration Route | Effect | Reference |
| DBA/1 Mice | Collagen-Induced Arthritis (CIA) | 25, 50 mg/kg/day | Oral gavage | Alleviated joint injury and inflammatory response |
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting multiple key signaling pathways.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of various pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.
References
A Technical Guide to the Estrogenic Activity of Bavachinin
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bavachinin, a flavanone isolated from the traditional medicinal plant Psoralea corylifolia, has been identified as a phytoestrogen, a plant-derived compound that exhibits estrogen-like properties[1][2][3]. This technical guide provides an in-depth analysis of the estrogenic activity of this compound, summarizing its molecular interactions, cellular effects, and the experimental methodologies used for its characterization. Quantitative data from key studies are presented in tabular format for direct comparison. Detailed experimental protocols and signaling pathway diagrams are included to provide a comprehensive resource for researchers in pharmacology and drug development. The data indicate that this compound acts as a weak phytoestrogen by directly binding to and activating both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), subsequently modulating the transcription of estrogen-responsive genes and promoting the proliferation of estrogen-sensitive cells[1].
Mechanism of Estrogenic Action
This compound exerts its estrogenic effects through a mechanism common to steroid hormones, involving direct interaction with nuclear estrogen receptors. The primary steps are:
-
Receptor Binding : this compound competitively binds to the ligand-binding domain of both ERα and ERβ[1]. Studies show it displaces radiolabeled 17β-estradiol (E2) from recombinant human estrogen receptors in a dose-dependent manner.
-
Transcriptional Activation : Upon binding, this compound induces a conformational change in the receptor, leading to the activation of transcription. This activation has been quantified using transient transfection systems with ERα or ERβ expression vectors and an estrogen-responsive luciferase reporter plasmid.
-
Gene Regulation : The activated this compound-ER complex modulates the expression of endogenous estrogen-responsive genes. In the human breast cancer cell line MCF-7, this compound has been shown to increase the mRNA levels of target genes such as pS2 and the progesterone receptor (PR).
-
Receptor Downregulation : Prolonged exposure to this compound can lead to a decrease in the protein level of ERα, a phenomenon mediated by the proteasomal degradation pathway.
This activity is specific, as this compound failed to activate the androgen receptor in similar experimental setups.
References
The intricate Pathway of Bavachinin Biosynthesis in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bavachinin, a prenylated flavonoid predominantly found in the seeds of Psoralea corylifolia, has garnered significant attention for its diverse pharmacological activities. As interest in this compound for drug development continues to grow, a thorough understanding of its biosynthesis in plants is paramount. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the precursor molecules, key enzymatic steps, and relevant quantitative data. Furthermore, it outlines the experimental methodologies employed to elucidate this complex process, offering a valuable resource for researchers in natural product chemistry, plant biology, and drug discovery.
Quantitative Analysis of this compound Content
The concentration of this compound in its primary plant source, Psoralea corylifolia, has been a subject of quantitative analysis to ascertain the potential yield for extraction and pharmaceutical applications. The table below summarizes the reported content of this compound in the seeds of this plant.
| Plant Material | Compound | Concentration (mg/g dry weight) | Analytical Method | Reference |
| Psoralea corylifolia seeds | This compound | 1.623 ± 0.011 | High-Performance Liquid Chromatography (HPLC) | [1][2] |
The Biosynthetic Pathway of this compound
This compound belongs to the isoflavonoid class of secondary metabolites. Its biosynthesis originates from the general phenylpropanoid pathway, which provides the basic C6-C3-C6 carbon skeleton. The pathway then diverges into the isoflavonoid branch, leading to the formation of key intermediates that undergo specific modifications to yield this compound. These modifications include O-methylation and C-prenylation.
The proposed biosynthetic pathway for this compound is as follows:
-
General Phenylpropanoid Pathway : The pathway starts with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through a series of enzymatic reactions involving Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).
-
Chalcone and Flavanone Formation : Chalcone Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone Isomerase (CHI) then facilitates the stereospecific isomerization of naringenin chalcone to (2S)-naringenin, a key flavanone intermediate.
-
Isoflavonoid Skeleton Formation : The crucial step in isoflavonoid biosynthesis is the 2,3-aryl migration of the B-ring of a flavanone, catalyzed by Isoflavone Synthase (IFS), a cytochrome P450 enzyme. This reaction converts naringenin into the 2-hydroxyisoflavanone intermediate, which is subsequently dehydrated by a 2-hydroxyisoflavanone dehydratase (HID) to yield the isoflavone daidzein (7,4'-dihydroxyisoflavone).
-
O-Methylation : Daidzein undergoes O-methylation at the 7-hydroxyl group. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent Isoflavone 7-O-Methyltransferase (IOMT), resulting in the formation of 7-O-methyldaidzein (isoformononetin).[3][4]
-
C-Prenylation : The final step in this compound biosynthesis is the attachment of a prenyl group to the A-ring of the isoflavone skeleton. This reaction is catalyzed by a Flavonoid Prenyltransferase (PT). This enzyme utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor and transfers the prenyl group to the carbon-6 position of 7-O-methyldaidzein, yielding this compound.
Below is a diagram illustrating the biosynthetic pathway of this compound.
Experimental Protocols for Pathway Elucidation
The elucidation of the this compound biosynthetic pathway relies on a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
Identification and Characterization of Biosynthetic Enzymes using Heterologous Expression
This protocol describes the functional characterization of candidate genes encoding biosynthetic enzymes, such as O-methyltransferases and prenyltransferases, through their expression in a heterologous host system (e.g., E. coli or yeast).
Experimental Workflow:
Methodology:
-
RNA Extraction and cDNA Synthesis : Total RNA is extracted from the seeds or other relevant tissues of Psoralea corylifolia. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
-
Gene Amplification and Cloning : Based on sequence homology to known O-methyltransferases or prenyltransferases, specific primers are designed to amplify the full-length coding sequence of the candidate gene from the cDNA library. The amplified PCR product is then cloned into a suitable expression vector (e.g., pET series for E. coli or pYES series for yeast).
-
Heterologous Expression and Protein Purification : The expression vector containing the candidate gene is transformed into a suitable host strain. Protein expression is induced under optimized conditions (e.g., IPTG for E. coli, galactose for yeast). The cells are harvested, lysed, and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assays :
-
O-Methyltransferase Assay : The purified recombinant protein is incubated with the putative substrate (e.g., daidzein) and the methyl donor S-adenosyl-L-methionine (SAM) in a suitable buffer at an optimal temperature and pH.
-
Prenyltransferase Assay : The purified enzyme is incubated with the isoflavonoid acceptor (e.g., 7-O-methyldaidzein) and the prenyl donor dimethylallyl pyrophosphate (DMAPP) in a reaction buffer containing a divalent cation like Mg2+.[5]
-
-
Product Analysis : The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the methylated or prenylated product by comparing its retention time and mass spectrum with an authentic standard.
Elucidation of Biosynthetic Pathways using Tracer Studies
Tracer studies are a powerful tool to track the incorporation of labeled precursors into downstream metabolites, thereby confirming the steps in a biosynthetic pathway.
Experimental Workflow:
Methodology:
-
Selection and Preparation of Labeled Precursors : A potential precursor in the this compound pathway (e.g., daidzein) is synthesized or obtained with a stable isotope label, such as 13C or 14C.
-
Administration of Labeled Precursors : The labeled precursor is administered to Psoralea corylifolia plants or cell suspension cultures. This can be done through various methods, including feeding the roots, injecting into the stem, or adding to the culture medium.
-
Incubation and Harvesting : The plant material or cell culture is incubated for a specific period to allow for the metabolism of the labeled precursor. After the incubation period, the plant tissue or cells are harvested.
-
Extraction and Analysis : Metabolites are extracted from the harvested material. The extract is then analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer is used to detect the incorporation of the isotopic label into downstream products, such as 7-O-methyldaidzein and this compound, by observing the expected mass shift.
Conclusion
The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the isoflavonoid branch, culminating in specific O-methylation and C-prenylation reactions. Understanding this pathway at a molecular level is crucial for the metabolic engineering of plants or microbial systems for enhanced production of this valuable bioactive compound. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of the enzymes involved in this compound biosynthesis, paving the way for novel strategies in drug development and biotechnology.
References
- 1. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia [mdpi.com]
- 2. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoflavone 7-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 4. Genetic Manipulation of Isoflavone 7-O-Methyltransferase Enhances Biosynthesis of 4′-O-Methylated Isoflavonoid Phytoalexins and Disease Resistance in Alfalfa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Interactions of Bavachinin with Protein Targets: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction
Bavachinin, a prominent flavonoid isolated from the seeds of Psoralea corylifolia, has garnered significant attention within the scientific community for its diverse pharmacological activities. Exhibiting anti-inflammatory, anti-cancer, and neuroprotective properties, the therapeutic potential of this compound is vast. Understanding its molecular interactions with various protein targets is paramount for elucidating its mechanisms of action and advancing its development as a therapeutic agent. This technical guide provides a comprehensive overview of the known protein targets of this compound, summarizing quantitative interaction data, detailing key experimental methodologies, and visualizing the associated signaling pathways.
Quantitative Interaction Data
The following tables summarize the reported quantitative data for the interaction of this compound with its protein targets. These values provide a comparative measure of its potency and selectivity.
Table 1: Inhibitory and Binding Affinities of this compound
| Target Protein | Assay Type | Cell Line / System | Parameter | Value | Reference |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Competitive Binding | In vitro | Ki | 223 nM | [1] |
| Peroxisome Proliferator-Activated Receptor α/δ (PPARα/δ) | Competitive Binding | In vitro | Ki | 5.275 µM | [1] |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Competitive Binding | In vitro | Ki | 7.881 µM | [1] |
| Human Monoamine Oxidase A (hMAO-A) | Inhibition Assay | Recombinant Human Enzyme | IC50 | ~189.28 µM | [1][2] |
| Human Monoamine Oxidase B (hMAO-B) | Inhibition Assay | Recombinant Human Enzyme | IC50 | ~8.82 µM | |
| HepaRG (Hepatocellular Carcinoma) | Cell Viability (MTT) | HepaRG | IC50 (24h) | 14.28 µM | |
| AML-12 (Mouse Hepatocyte) | Cell Viability (CCK-8) | AML-12 | IC50 (24h) | 60.21 µmol/L |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the interaction of this compound with its protein targets.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cell lines.
-
Cell Culture: Plate HepaRG cells in 96-well plates at a density of 1 x 104 cells/well and culture for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 6.25, 12.5, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis (Flow Cytometry)
This protocol is employed to determine the effect of this compound on cell cycle progression in cancer cells.
-
Cell Culture and Treatment: Seed non-small cell lung cancer (NSCLC) cells (e.g., A549, H23, HCC827) in 6-well plates and treat with desired concentrations of this compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Proteins
This protocol is used to investigate the effect of this compound on the phosphorylation status and expression levels of key proteins in signaling pathways.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, p-p38, p38, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Target Identification using Drug Affinity Responsive Target Stability (DARTS)
This label-free method identifies direct protein targets of a small molecule.
-
Cell Lysate Preparation: Prepare a total cell lysate from the cells of interest.
-
Compound Incubation: Incubate the cell lysate with this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Protease Digestion: Subject the lysates to limited proteolysis using a protease such as thermolysin. The binding of this compound to its target protein is expected to confer protection from digestion.
-
SDS-PAGE and Staining: Stop the digestion and separate the protein fragments by SDS-PAGE. Visualize the protein bands using Coomassie blue or silver staining.
-
Mass Spectrometry: Excise the protein bands that show protection in the this compound-treated sample and identify the proteins by mass spectrometry.
Cellular Thermal Shift Assay (CETSA)
This method confirms the direct binding of a compound to its target protein in a cellular context.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heat Challenge: Heat the treated cells at various temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Analyze the soluble fraction by western blotting using an antibody specific for the putative target protein.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding to the target protein.
Signaling Pathways and Molecular Interactions
This compound modulates several key signaling pathways implicated in various cellular processes, including cell proliferation, apoptosis, and inflammation. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions.
MAPK Signaling Pathway
This compound has been shown to induce oxidative stress and activate the p38 and JNK arms of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to apoptosis in certain cancer cells.
ATM/ATR Signaling Pathway
In small cell lung cancer, this compound induces G2/M cell cycle arrest and apoptosis by activating the ATM/ATR signaling pathway in response to DNA damage.
PI3K/Akt Signaling Pathway
This compound has been reported to modulate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation. In the context of rheumatoid arthritis, it is suggested to ameliorate inflammation through this pathway, potentially via PPARγ activation.
STAT3 Signaling Pathway
In laryngopharyngeal cancer, this compound has been observed to suppress the phosphorylation of STAT3, a key transcription factor involved in tumor cell proliferation and survival.
Experimental Workflow for Target Identification
The following diagram illustrates a typical workflow for identifying the protein targets of this compound using a combination of experimental techniques.
Conclusion
This compound is a promising natural compound with a complex pharmacological profile, interacting with multiple protein targets and modulating several critical signaling pathways. This technical guide has provided a consolidated resource for researchers and drug development professionals, summarizing the quantitative interaction data, detailing key experimental protocols, and visualizing the intricate signaling networks affected by this compound. A thorough understanding of these molecular interactions is essential for harnessing the full therapeutic potential of this compound and for the rational design of future drug development studies. Further research is warranted to expand the profile of this compound's protein targets and to fully elucidate the downstream consequences of these interactions in various physiological and pathological contexts.
References
In Silico Docking of Bavachinin: A Technical Guide for Drug Discovery
November 2025
Abstract
Bavachinin, a prominent flavonoid isolated from Psoralea corylifolia, has garnered significant attention in pharmacological research due to its diverse therapeutic activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In silico molecular docking has emerged as a crucial tool to elucidate the molecular mechanisms underlying these properties by predicting the binding interactions between this compound and its protein targets. This technical guide provides a comprehensive overview of in silico docking studies of this compound, detailing its interactions with various protein targets, summarizing the quantitative binding data, and outlining the computational methodologies employed. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage computational approaches to explore the therapeutic potential of natural compounds.
Introduction
This compound is a flavonoid compound that has been the subject of numerous studies for its wide range of biological activities.[1] Understanding the specific molecular interactions that drive these effects is paramount for the development of novel therapeutics. In silico molecular docking serves as a powerful and cost-effective method to predict the binding affinity and orientation of a small molecule, such as this compound, within the active site of a target protein. This approach provides valuable insights into the potential mechanisms of action and can guide further experimental validation. This guide synthesizes the findings from various in silico studies on this compound, presenting the data in a structured format and providing detailed experimental protocols for reproducibility.
Key Protein Targets of this compound
In silico docking studies have identified several key protein targets for this compound, implicating its role in various signaling pathways and disease processes. These targets include receptors and enzymes involved in inflammation, cancer, and metabolic disorders.
-
Peroxisome Proliferator-Activated Receptors (PPARs): this compound has been identified as a pan-agonist of PPARs, with a particular affinity for PPARγ.[2][3] The activation of PPARγ is associated with anti-inflammatory and anti-diabetic effects.
-
Vitamin D Receptor (VDR) and Retinoid X Receptor Alpha (RXRα): In the context of rheumatoid arthritis, in silico analysis has shown a strong interaction between this compound and VDR.[4] Pathway enrichment analysis further identified RXRα as a prominent protein targeted by this compound in Vitamin D signaling.[4]
-
DNA Polymerase α: Docking studies have suggested that this compound may act as a weak inhibitor of DNA polymerase α, a potential target for cancer therapy.
-
Mitochondrial Respiratory Complex III: Molecular docking has indicated a high binding affinity of this compound to the mitochondrial respiratory complex III, suggesting a potential mechanism for its observed hepatotoxicity at high concentrations.
-
Monoamine Oxidases (MAO-A and MAO-B): this compound has been shown to be a selective and competitive inhibitor of human MAO-B, an enzyme implicated in neurodegenerative diseases like Parkinson's disease.
-
Papain-like Protease (PLpro): this compound has exhibited inhibitory effects against PLpro, which is a target for antiviral drug development.
Quantitative Docking Data Summary
The following table summarizes the quantitative data from various in silico docking and experimental studies of this compound, providing a comparative overview of its binding affinities and inhibitory concentrations against different protein targets.
| Target Protein | Ligand | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | IC50 | EC50 | Reference |
| Vitamin D Receptor (VDR) | This compound | -7.2 | - | - | - | |
| PPARγ | This compound | - | - | - | 0.74 µM | |
| PPARα | This compound | - | - | - | 4.00 µM | |
| PPARβ/δ | This compound | - | - | - | 8.07 µM | |
| Papain-like Protease (PLpro) | This compound | - | 18.4 µM | - | - | |
| Various Tumor Cell Lines | This compound | - | - | 19.5–30.5 µM | - | |
| Cytochrome P450 & UGT Isozymes | This compound | - | 0.28–2.53 µM | - | - | |
| hMAO-A | This compound | - | - | ~189.28 µM | - | |
| hMAO-B | This compound | - | - | ~8.82 µM | - |
Experimental Protocols for In Silico Docking
This section outlines a generalized yet detailed methodology for performing in silico molecular docking studies with this compound, based on protocols cited in the literature.
Software and Tools
-
Molecular Docking Software: AutoDock Vina, Schrödinger Suite (Maestro), iGEMDOCK
-
Protein Preparation: SWISS PDB viewer, PrepWiz module (Schrödinger)
-
Ligand Preparation: ChemSketch, PubChem, Bio-Discovery Studio
-
Visualization: PyMOL, Discovery Studio Visualizer
Step-by-Step Methodology
-
Protein Preparation:
-
Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign Kollman united atomic charges.
-
Perform energy minimization of the protein structure using a force field like OPLS 2005 to relieve any steric clashes and correct distorted geometries.
-
-
Ligand Preparation:
-
Obtain the 2D or 3D structure of this compound from a chemical database such as PubChem.
-
Convert the ligand structure to the appropriate format (e.g., PDB, SDF). Online tools or software like ChemSketch can be used for this purpose.
-
Optimize the ligand structure to its lowest energy conformation.
-
-
Molecular Docking:
-
Define the binding site on the target protein. This is often done by specifying a grid box that encompasses the active site residues. The center of the grid can be determined from the coordinates of a co-crystallized ligand.
-
Set the grid dimensions, for example, 60 Å x 60 Å x 60 Å with a spacing of 0.375 Å.
-
Perform the docking simulation using software like AutoDock Vina, which employs algorithms like the Lamarckian Genetic Algorithm to explore possible binding conformations.
-
For the ligand, use random starting positions, orientations, and torsions to ensure a comprehensive search of the conformational space.
-
-
Analysis of Results:
-
Analyze the docking results based on the binding energy (kcal/mol) and the predicted binding poses. Lower binding energy values typically indicate a more stable protein-ligand complex and higher binding affinity.
-
Visualize the protein-ligand interactions, including hydrogen bonds and hydrophobic interactions, using software like PyMOL or Discovery Studio.
-
Calculate the inhibition constant (Ki) from the binding energy, if applicable.
-
Visualizing Molecular Pathways and Workflows
Signaling Pathway of this compound in Rheumatoid Arthritis
The following diagram illustrates the proposed signaling pathway through which this compound may ameliorate rheumatoid arthritis by targeting the PPARG/PI3K/AKT pathway.
Caption: this compound's proposed anti-inflammatory mechanism in RA.
General Workflow for In Silico Docking
The diagram below outlines the typical workflow for conducting an in silico molecular docking study.
Caption: A generalized workflow for in silico molecular docking studies.
Conclusion
In silico docking studies have proven to be an invaluable asset in understanding the multifaceted pharmacological profile of this compound. The research summarized in this guide highlights its interactions with a variety of therapeutically relevant proteins, providing a solid foundation for further drug development efforts. The detailed methodologies and structured data presented herein are intended to facilitate the design of future computational and experimental studies aimed at harnessing the full therapeutic potential of this promising natural compound. As computational power and algorithmic accuracy continue to advance, in silico approaches will undoubtedly play an increasingly integral role in the discovery and optimization of novel drug candidates derived from natural sources.
References
- 1. A Review of this compound and Its Derivatives as Multi-Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential metabolism determinants and drug–drug interactions of a natural flavanone this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exhibits antitumor activity against non-small cell lung cancer by targeting PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Bavachinin Protocol for In Vitro Cell Culture Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bavachinin is a flavonoid compound isolated from the seeds of Psoralea corylifolia, a plant used in traditional Chinese medicine.[1][2][3][4] In recent years, this compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects demonstrated in in vitro cell culture models.[5] These application notes provide an overview of the in vitro applications of this compound, detailing its mechanisms of action and providing standardized protocols for its study in a laboratory setting.
Mechanism of Action
This compound exerts its biological effects through the modulation of multiple key signaling pathways. In cancer cell lines, it has been shown to induce apoptosis and cell cycle arrest by targeting pathways such as STAT3/MAPK, and ATM/ATR. Specifically, in laryngopharyngeal cancer cells, this compound downregulates the phosphorylation of STAT3 while upregulating the phosphorylation of p38 and JNK in the MAPK pathway. In small cell lung cancer, it triggers G2/M phase cell cycle arrest and apoptosis through the ATM/ATR signaling cascade.
Furthermore, this compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. In rheumatoid arthritis models, it has been shown to inhibit proliferation and migration of fibroblast-like synoviocytes through the PPARG/PI3K/AKT signaling pathway. The compound can also induce oxidative damage in certain cell types, such as HepaRG cells, via the p38/JNK MAPK pathways.
Quantitative Data Summary
The following tables summarize the reported cytotoxic and anti-inflammatory activities of this compound in various in vitro models.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| H146 | Small Cell Lung Cancer | 24 | 53.5 | |
| H1688 | Small Cell Lung Cancer | 24 | 18.3 | |
| HepaRG | Hepatocellular Carcinoma | 24 | 14.28 |
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Assay | Parameter Measured | EC50 (µM) | Reference |
| J774A.1 | Griess Assay | Nitric Oxide (NO) Production | 28.0 | |
| J774A.1 | ELISA | Prostaglandin E2 (PGE2) Production | 15.3 |
Table 3: Antiviral Activity of this compound
| Virus | Cell Line | Assay | EC50 (µM) | Selectivity Index (SI) | Reference |
| Bovine Rotavirus G8P | MA-104 | Post-treatment Assay | 10.6 | 2.38 | |
| Porcine Rotavirus G5P | MA-104 | Post-treatment Assay | 13.0 | 1.94 |
Experimental Protocols
Herein are detailed protocols for common in vitro assays to assess the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 8 x 10⁴ cells/well and incubate for 24 hours at 37°C.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify apoptosis induced by this compound.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This protocol is used to detect changes in protein expression in response to this compound treatment.
Materials:
-
Cells of interest
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against STAT3, p-STAT3, Bax, Bcl-2, etc.)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its in vitro study.
Caption: this compound's anticancer signaling pathways.
Caption: this compound's anti-inflammatory signaling.
Caption: General experimental workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound Induces G2/M Cell Cycle Arrest and Apoptosis via the ATM/ATR Signaling Pathway in Human Small Cell Lung Cancer and Shows an Antitumor Effect in the Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Oxidative Damage in HepaRG Cells through p38/JNK MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of this compound and Its Derivatives as Multi-Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bavachin suppresses proliferation of laryngopharyngeal cancer by regulating the STAT3 and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving Bavachinin for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bavachinin is a natural flavanone isolated from the seeds of Psoralea corylifolia with a molecular weight of 338.4 g/mol .[1] It has garnered significant interest in biomedical research due to its diverse pharmacological activities, including anti-inflammatory, anti-angiogenic, and anti-tumor effects.[2][3] this compound has been shown to modulate several key signaling pathways, making it a valuable compound for studying cellular processes like cell cycle arrest, apoptosis, and oxidative stress.[4][5] However, like many natural flavonoids, this compound is hydrophobic and has low solubility in aqueous solutions, which presents a challenge for in vitro cell culture experiments.
This document provides detailed protocols for dissolving this compound and preparing solutions suitable for cell culture applications, along with a summary of its solubility in various solvents and diagrams of relevant experimental workflows and signaling pathways.
Data Presentation: this compound Solubility
Properly dissolving this compound is critical for obtaining accurate and reproducible experimental results. The compound is soluble in several organic solvents but is sparingly soluble in aqueous buffers. The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Solubility (mg/mL) | Approx. Molar Solubility (mM) | Notes |
| Dimethylformamide (DMF) | ~50 mg/mL | ~147.7 mM | Recommended for initial dissolution before dilution in aqueous buffers. |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | ~88.7 mM | A common solvent for preparing stock solutions for cell culture. |
| Ethanol | ~20 mg/mL | ~59.1 mM | Another viable organic solvent for stock solution preparation. |
| 1:3 solution of DMF:PBS (pH 7.2) | ~0.25 mg/mL | ~0.74 mM | Achieved by first dissolving in DMF, then diluting with the buffer. |
Note: Molar solubility was calculated using the molecular weight of this compound (338.4 g/mol ). These values are approximate.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent, typically DMSO.
Materials:
-
This compound (crystalline solid)
-
Cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 30 mg/mL (~88.7 mM) stock solution, weigh out 30 mg of this compound.
-
Dissolving: Add the appropriate volume of cell culture grade DMSO to the tube.
-
Solubilization: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to 1 month) or -80°C (up to 6 months).
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the high-concentration stock solution into complete cell culture medium to achieve the final desired treatment concentration.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM, supplemented with FBS and antibiotics)
-
Sterile conical tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution into the complete cell culture medium to achieve the final desired concentration.
-
Example: To prepare 1 mL of a 40 µM working solution from an 88.7 mM stock in DMSO:
-
First, perform an intermediate dilution. Add 1 µL of the 88.7 mM stock to 999 µL of medium to get a solution of 88.7 µM.
-
Then, add approximately 451 µL of the 88.7 µM solution to 549 µL of medium to get a final concentration of 40 µM.
-
-
-
Mixing: Gently vortex or invert the tube to ensure the working solution is thoroughly mixed.
-
Application: Replace the existing medium in the cell culture plates with the medium containing the final concentration of this compound. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
Protocol 3: Determining Solvent Cytotoxicity
Before beginning experiments with this compound, it is crucial to determine the maximum concentration of the solvent (e.g., DMSO) that is non-toxic to the specific cell line being used.
Materials:
-
The cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Organic solvent (e.g., DMSO)
-
Cell viability assay reagent (e.g., MTT, WST-1)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
Solvent Dilution Series: Prepare a serial dilution of the solvent (e.g., DMSO) in your complete cell culture medium. Typical concentrations to test range from 5% down to 0.01% (v/v). Include a "media-only" control with no solvent.
-
Cell Treatment: After 24 hours of cell attachment, replace the medium with the solvent-containing media. Incubate for the longest duration planned for your this compound experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment: After the incubation period, assess cell viability using an MTT or similar assay according to the manufacturer's instructions.
-
Analysis: Determine the highest concentration of the solvent that does not cause a significant decrease in cell viability compared to the media-only control. This concentration should be used as the maximum allowable solvent concentration in all subsequent experiments.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound for cell culture experiments.
Caption: Workflow for this compound solution preparation.
This compound-Induced ATM/ATR Signaling Pathway
This compound has been shown to cause G2/M cell cycle arrest and apoptosis in human small cell lung cancer by activating the ATM/ATR signaling pathway. This pathway is a critical cellular response to DNA damage.
Caption: this compound activates the ATM/ATR DNA damage response pathway.
References
Bavachinin in Preclinical Mouse Models: A Guide to In Vivo Dosing and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Bavachinin, a flavonoid isolated from the seeds of Psoralea corylifolia, has garnered significant interest in preclinical research for its diverse pharmacological activities. This document provides a comprehensive overview of the dosages and experimental protocols for in vivo mouse studies investigating the therapeutic potential of this compound in various disease models, including rheumatoid arthritis, cancer, and organ injury. The information presented herein is intended to serve as a practical guide for researchers designing and conducting in vivo experiments with this promising natural compound.
Quantitative Data Summary
The following table summarizes the reported dosages and administration routes of this compound in various in vivo mouse models. This information is crucial for dose selection and experimental design.
| Disease Model | Mouse Strain | This compound Dosage | Administration Route | Frequency & Duration | Key Findings |
| Rheumatoid Arthritis | Collagen-Induced Arthritis (CIA) Mice | 5, 10, 20 mg/kg | Oral Gavage | Daily for 28 days | Alleviated joint injury and inflammatory response. |
| Small Cell Lung Cancer | H1688 Xenograft (BALB/c nude mice) | 50 mg/kg | Intraperitoneal Injection | Every other day for 28 days | Decreased tumor burden. |
| Hepatotoxicity | C57BL/6J Mice | 25, 50 mg/kg | Intraperitoneal Injection | Single dose (with LPS) | Induced liver injury in combination with LPS. |
| Acute Kidney Injury (using Bavachin) | C57BL/6 Mice | 10, 20 mg/kg | Oral Gavage | Daily for 7 days (pre-treatment) | Ameliorated LPS-induced acute kidney injury.[1] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to ensure reproducibility and facilitate the planning of future studies.
Rheumatoid Arthritis Model
Objective: To evaluate the anti-inflammatory and anti-arthritic effects of this compound in a collagen-induced arthritis (CIA) mouse model.
Protocol:
-
Animal Model: Male DBA/1 mice, 6-8 weeks old.
-
Induction of Arthritis:
-
Primary immunization (Day 0): Emulsify bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA, 4 mg/mL Mycobacterium tuberculosis). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster immunization (Day 21): Emulsify bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
This compound Administration:
-
Prepare this compound suspensions in 0.5% carboxymethylcellulose sodium (CMC-Na).
-
From day 21 to day 49, administer this compound orally via gavage at doses of 5, 10, or 20 mg/kg daily.
-
The control group receives the vehicle (0.5% CMC-Na) only.
-
-
Assessment of Arthritis:
-
Monitor clinical signs of arthritis (paw swelling, erythema, and joint rigidity) every other day starting from day 21.
-
Arthritis severity is scored on a scale of 0-4 for each paw.
-
At the end of the experiment, collect joint tissues for histological analysis (H&E staining) to assess inflammation, pannus formation, and bone erosion.
-
Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.
-
Small Cell Lung Cancer Xenograft Model
Objective: To assess the antitumor activity of this compound in a human small cell lung cancer (SCLC) xenograft mouse model.
Protocol:
-
Animal Model: Male BALB/c nude mice, 4-6 weeks old.
-
Tumor Cell Implantation:
-
Subcutaneously inject 5 x 106 H1688 human SCLC cells in 100 µL of PBS into the right flank of each mouse.
-
-
This compound Administration:
-
When tumors reach a volume of approximately 100 mm³, randomize mice into treatment and control groups.
-
Prepare this compound solution in a vehicle of DMSO, PEG300, and saline.
-
Administer this compound via intraperitoneal injection at a dose of 50 mg/kg every other day for 28 days.
-
The control group receives vehicle injections.
-
-
Tumor Growth Measurement:
-
Measure tumor volume every two days using calipers and calculate using the formula: (length × width²)/2.
-
Monitor body weight to assess systemic toxicity.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry) to evaluate the expression of proteins in relevant signaling pathways.
-
LPS-Induced Hepatotoxicity Model
Objective: To investigate the role of this compound in lipopolysaccharide (LPS)-induced liver injury in mice.
Protocol:
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
This compound and LPS Administration:
-
Dissolve this compound in a suitable vehicle (e.g., corn oil).
-
Administer this compound via intraperitoneal injection at doses of 25 or 50 mg/kg.
-
One hour after this compound administration, inject LPS (from E. coli O111:B4) intraperitoneally at a dose of 10 mg/kg.
-
The control group receives the vehicle and saline.
-
-
Assessment of Liver Injury:
-
Collect blood samples 6 hours after LPS injection to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Euthanize mice and collect liver tissues for histological examination (H&E staining) to assess liver damage.
-
Perform TUNEL staining on liver sections to evaluate hepatocyte apoptosis.
-
Analyze liver homogenates for markers of inflammation and oxidative stress.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound and a general experimental workflow for in vivo mouse studies.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Bavachinin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bavachinin is a prominent prenylated flavonoid predominantly isolated from the seeds of Psoralea corylifolia (Fabaceae), a plant widely used in traditional medicine. It has demonstrated a range of pharmacological activities, including anti-inflammatory, antibacterial, antioxidant, and antitumor effects.[1] Given its therapeutic potential, a reliable and validated analytical method for the accurate quantification of this compound in various matrices, including plant extracts and biological samples, is essential for quality control, pharmacokinetic studies, and drug development.
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The protocol provides comprehensive steps from sample preparation to data analysis, along with a summary of validation parameters based on published literature.
Principle
The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound, being a moderately polar compound, is retained on the column and then eluted by a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from known concentrations of a this compound standard.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance.
-
Ultrasonic bath.
-
Vortex mixer.
-
Centrifuge.
-
Syringe filters (0.45 µm).
-
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity).
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Acetic acid (optional, for mobile phase modification).
-
-
Chromatographic Column:
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Chromatographic Conditions
Multiple HPLC methods have been successfully employed for this compound quantification. A common and reliable method is presented below.
| Parameter | Condition |
| Stationary Phase | C18 Reverse-Phase Column |
| Mobile Phase | Methanol : Water (70:30, v/v)[2][3] |
| Flow Rate | 1.0 mL/min[2][3] |
| Detection | UV at 246 nm |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled at 25°C |
| Run Time | Approximately 15 minutes |
Note: Method optimization may be required depending on the specific column and HPLC system used.
Preparation of Standard Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark. Sonicate for 5-10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation (from Psoralea corylifolia seeds)
-
Grinding: Pulverize the dried seeds of Psoralea corylifolia into a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered sample into a flask. Add 50 mL of methanol.
-
Reflux: Heat the mixture under reflux for 1 hour to ensure efficient extraction.
-
Filtration: Allow the mixture to cool and then filter it. Adjust the final volume of the filtrate to 100 mL with methanol.
-
Final Preparation: Take a 1 mL aliquot of the filtrate and dilute it as necessary with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.
-
Filtering: Filter the final diluted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Data Presentation: Method Validation Summary
The following table summarizes the performance characteristics of HPLC methods for this compound quantification as reported in scientific literature. These parameters confirm the method's suitability for quantitative analysis.
| Validation Parameter | Reported Performance |
| Linearity (R²) | Regression coefficients (R²) are consistently reported to be excellent, typically >0.999. |
| Linear Range | A representative linear range for an HPLC-ECD method was 8.26 × 10⁻⁷ to 1.21 × 10⁻⁴ mol/L. |
| Accuracy (Recovery) | The mean recovery rates are generally high, ranging from 94.94% to 103.5%, with some methods reporting around 98%. |
| Precision (RSD) | The method demonstrates good precision, with Relative Standard Deviation (RSD) values typically below 3.1%. Intraday and interday variability RSD values have been reported between 0.16% - 1.4% and 0.82% - 2.8%, respectively. |
| Limit of Detection (LOD) | LOD is dependent on the detector used. For an HPLC-ECD method, the LOD was 8.81 × 10⁻⁹ mol/L, while a fluorescence detection method reported an LOD of 2.1 ng/mL. |
| Stability | Sample solutions have been shown to be stable for at least 24 hours, with an RSD ≤ 1.8%. |
Visualization
The following diagrams illustrate the experimental workflow and the logical process for quantification.
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship for HPLC quantification.
References
Synthesis of Bavachinin Analogs for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of bavachinin analogs and their evaluation as potential therapeutic agents. Detailed protocols for chemical synthesis and key biological assays are included to facilitate research and development in this area.
This compound, a flavanone isolated from the seeds of Psoralea corylifolia, has demonstrated a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] To enhance its therapeutic potential and explore structure-activity relationships (SAR), various analogs of this compound have been synthesized and evaluated. This document outlines the synthesis of several classes of this compound analogs and the protocols for assessing their biological activity.
Data Presentation: Cytotoxicity of this compound Analogs
The following table summarizes the in vitro cytotoxicity of selected this compound analogs against various human cancer cell lines. The data is presented as IC50 values (µM), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Analog Type | A549 (Lung) | PC-3 (Prostate) | HCT-116 (Colon) | MCF-7 (Breast) | Reference |
| This compound | Parent Compound | 30.5 | - | - | - | [3] |
| 17i | 1,2,3-Triazole | 7.72 | 16.08 | 7.13 | 11.67 | [3][4] |
| 13 | Oxime | < 20 | < 20 | < 20 | < 20 | |
| 14 | Semicarbazide | < 20 | < 20 | < 20 | < 20 |
Note: "-" indicates data not available.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound analogs often starts with the parent molecule, this compound, which can be isolated from natural sources or synthesized. The general workflow for synthesizing analogs involves modifying the functional groups of this compound.
References
- 1. A Review of this compound and Its Derivatives as Multi‐Therapeutic Agents | Semantic Scholar [semanticscholar.org]
- 2. A Review of this compound and Its Derivatives as Multi-Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel this compound analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of Bavachinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bavachinin, a prominent flavonoid isolated from the seeds of Psoralea corylifolia (Fabaceae), has garnered significant interest within the scientific community due to its diverse pharmacological activities.[1][2][3] These activities include anti-inflammatory, antioxidant, antimicrobial, and antitumor properties, making it a promising candidate for drug discovery and development.[1] This document provides detailed application notes and standardized protocols for the efficient extraction and purification of this compound, ensuring high yield and purity for research and development purposes.
Data Presentation: Comparison of Extraction and Purification Methods
The selection of an appropriate extraction and purification strategy is critical for obtaining high-purity this compound. The following tables summarize quantitative data from various methodologies to facilitate a comparative analysis.
Table 1: Comparison of Extraction Methods for Compounds from Psoralea corylifolia
| Extraction Method | Solvent | Temperature (°C) | Duration | Compound Yield | Reference |
| Maceration | 70% Ethanol | Room Temperature | 7 days | Not specified for this compound | [2] |
| Reflux Extraction | 70% Ethanol | Reflux | 2 hours (x2) | 1.39 mg/g of this compound | |
| Soxhlet Extraction | Methanol | Boiling point | 6 hours | Not specified for this compound | |
| Ultrasonic-Assisted | 70% Ethanol | 46 | 150 min | Increased total flavonoid yield by 28% compared to ultrasonic extraction alone |
Table 2: Parameters for HPLC Purification of this compound
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Purity Achieved | Reference |
| C18 | Acetonitrile/Water (gradient) | 1.0 | 215, 225, 275 | >99% | |
| Cosmosil 5C18-AR-II | Acetonitrile/Water (gradient) | 1.0 | 254 | High purity | |
| C18 | Methanol/Water | 1.0 | Not Specified | High purity |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the extraction and purification of this compound from Psoralea corylifolia seeds.
Protocol 1: Extraction of Crude this compound Extract
This protocol describes a reflux extraction method for obtaining a crude extract enriched with this compound.
Materials:
-
Dried seeds of Psoralea corylifolia
-
70% Ethanol (v/v)
-
Grinder or mill
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Filter paper
-
Rotary evaporator
Procedure:
-
Sample Preparation: Grind the dried seeds of Psoralea corylifolia into a coarse powder.
-
Extraction:
-
Place 50 g of the powdered seeds into a 500 mL round-bottom flask.
-
Add 300 mL of 70% ethanol to the flask.
-
Set up the reflux apparatus and heat the mixture to reflux for 2 hours.
-
Allow the mixture to cool to room temperature.
-
-
Filtration: Filter the extract through filter paper to remove the solid plant material.
-
Re-extraction: Transfer the collected plant material back into the round-bottom flask and repeat the reflux extraction with another 300 mL of 70% ethanol for 2 hours.
-
Pooling and Concentration: Combine the filtrates from both extractions and concentrate the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.
Protocol 2: Purification of this compound using Liquid-Liquid Partitioning
This protocol describes a preliminary purification step to enrich the flavonoid content in the crude extract.
Materials:
-
Crude extract from Protocol 1
-
Distilled water
-
Ethyl acetate
-
Separatory funnel
Procedure:
-
Suspension: Suspend the crude extract in distilled water.
-
Partitioning:
-
Transfer the aqueous suspension to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 5 minutes.
-
Allow the layers to separate.
-
-
Fraction Collection: Collect the upper ethyl acetate layer, which will contain the enriched this compound.
-
Concentration: Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the purified crude extract.
Protocol 3: Purification of this compound by Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of this compound from the enriched extract using silica gel column chromatography.
Materials:
-
Enriched crude extract from Protocol 2
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Hexane
-
Ethyl acetate
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
Add a small layer of sand on top of the silica gel.
-
-
Sample Loading: Dissolve the enriched crude extract in a minimal amount of the initial mobile phase (e.g., hexane) and load it onto the top of the column.
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in separate tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system (e.g., hexane:ethyl acetate 7:3).
-
Visualize the spots under UV light.
-
-
Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent to obtain the purified compound.
Protocol 4: High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Purification
This protocol details an analytical and preparative HPLC method for the final purification and purity assessment of this compound.
Materials:
-
Purified this compound from Protocol 3
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC system with a C18 column and UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a gradient as described in the reference.
-
Sample Preparation: Dissolve a small amount of the purified this compound in the initial mobile phase composition.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase.
-
Inject the sample onto the column.
-
Run the gradient elution program.
-
Monitor the elution at 215, 225, and 275 nm.
-
-
Fraction Collection (for preparative HPLC): Collect the peak corresponding to this compound.
-
Purity Assessment: Analyze the collected fraction using the same HPLC method to determine its purity. A single, sharp peak indicates high purity.
Visualizations: Experimental Workflows
The following diagrams illustrate the workflows for the extraction and purification of this compound.
References
Application Notes and Protocols for Measuring Bavachinin Activity Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bavachinin, a flavonoid isolated from the fruit of Psoralea corylifolia, has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2] Evaluating the bioactivity of this compound and its derivatives is crucial for understanding its mechanisms of action and potential therapeutic applications. This document provides detailed protocols for a range of cell-based assays to quantitatively and qualitatively assess the activity of this compound.
These protocols are designed to be comprehensive and adaptable for researchers in various fields. The assays described herein cover key cellular processes such as cell viability, apoptosis, cell migration, and the modulation of critical signaling pathways.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data from various studies on this compound, providing a comparative overview of its potency in different cell lines and assays.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| Tu212 (Laryngopharyngeal Cancer) | MTT | 24 | 46.09 | [1] |
| FaDu (Laryngopharyngeal Cancer) | MTT | 24 | 52.26 | [1] |
| HepaRG (Hepatocellular Carcinoma) | MTT | 24 | 14.28 | [3] |
| MCF-7 (Breast Cancer) | Cytotoxicity Assay | Not Specified | >30 | |
| A549 (Non-Small Cell Lung Cancer) | SRB | Not Specified | 30.5 | |
| HL-60 (Acute Myeloid Leukemia) | CCK-8 | 24 | 1.0 (for analog D36) | |
| MV4-11 (Acute Myeloid Leukemia) | CCK-8 | 24 | 0.81 (for analog D36) |
Table 2: Anti-Inflammatory and Other Bioactivities of this compound
| Assay | Cell Line | Measurement | Effect of this compound | Reference |
| Nitric Oxide (NO) Production | J774A.1 Macrophages | NO concentration | EC50 = 28.0 µM | |
| Prostaglandin E2 (PGE2) Production | J774A.1 Macrophages | PGE2 concentration | EC50 = 15.3 µM | |
| Human Monoamine Oxidase A (hMAO-A) Inhibition | Recombinant Enzyme | Enzyme activity | IC50 ~ 189.28 µM | |
| Human Monoamine Oxidase B (hMAO-B) Inhibition | Recombinant Enzyme | Enzyme activity | IC50 ~ 8.82 µM | |
| Osteoclastogenesis Inhibition | RAW264.7 | TRAP-positive cells | Significant reduction at 20 µM |
Experimental Protocols
This section provides detailed, step-by-step protocols for key cell-based assays to measure the activity of this compound.
Cell Viability and Cytotoxicity Assays
a) MTT Assay for Cell Viability
This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., Tu212, FaDu, HepaRG) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Prepare various concentrations of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium, which is an indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate for the desired time (e.g., 24 hours).
-
Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated versus untreated cells.
Apoptosis Assays
a) Western Blot for Apoptosis-Related Proteins (Bax, Bcl-2, Caspase-3)
This method is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) at appropriate dilutions (typically 1:1000).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Cell Migration Assay
a) Wound Healing (Scratch) Assay
This assay is a straightforward method to study directional cell migration in vitro.
Protocol:
-
Create a Confluent Monolayer: Seed cells in a 6-well or 12-well plate and grow them to 90-100% confluency.
-
Create the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing different concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a phase-contrast microscope.
-
Data Analysis: Measure the width of the scratch at different points for each time point. Calculate the percentage of wound closure relative to the initial scratch area.
Intracellular Reactive Oxygen Species (ROS) Assay
a) DCFH-DA Assay
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound for the desired time.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Wash: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: Normalize the fluorescence intensity to the cell number (if performing a parallel viability assay) and express the results as a percentage of the control.
Signaling Pathway Analysis
a) Western Blot for Phosphorylated Signaling Proteins (MAPK, STAT3, Akt)
This protocol is used to assess the activation state of key signaling pathways by detecting the phosphorylated forms of their constituent proteins.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with this compound as described for the apoptosis Western blot.
-
Protein Extraction and Quantification: Follow steps 2 and 3 of the apoptosis Western blot protocol, ensuring the lysis buffer contains phosphatase inhibitors.
-
SDS-PAGE and Transfer: Follow steps 4 and 5 of the apoptosis Western blot protocol.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-p38, p-JNK, p-STAT3, p-Akt) and their total protein counterparts. Typical dilutions are 1:500 to 1:1000.
-
Secondary Antibody Incubation and Detection: Follow steps 8 and 9 of the apoptosis Western blot protocol.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.
b) NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Protocol:
-
Cell Seeding and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with an NF-κB activator (e.g., TNF-α or IL-1β) in the presence or absence of various concentrations of this compound.
-
Cell Lysis: After the desired incubation time (e.g., 6-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Calculate the percentage of inhibition of NF-κB activity by this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a general experimental workflow for its analysis.
Signaling Pathway Diagrams
Caption: this compound's anti-inflammatory effect via NF-κB pathway inhibition.
Caption: this compound's multi-pathway anti-cancer mechanism.
Experimental Workflow Diagram
Caption: General workflow for assessing this compound's cellular activity.
References
Application Notes and Protocols for Western Blot Analysis of Bavachinin-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Bavachinin on key cellular signaling pathways. This document includes detailed experimental protocols, a summary of expected quantitative changes in protein expression, and visual diagrams of the affected pathways and experimental workflows to facilitate research and drug development.
Introduction to this compound
This compound is a flavonoid compound isolated from the traditional Chinese herb Fructus Psoraleae. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] Preclinical studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent.[2][3] Understanding the molecular mechanisms underlying these effects is crucial for its development as a drug candidate. Western blot analysis is a powerful technique to elucidate these mechanisms by quantifying changes in the expression and phosphorylation status of critical signaling proteins within cells upon treatment with this compound.
Key Signaling Pathways Modulated by this compound
This compound has been shown to exert its cellular effects by targeting several critical signaling cascades. The primary pathways identified include:
-
MAPK (p38/JNK) Signaling Pathway: This pathway is involved in cellular responses to stress, inflammation, and apoptosis. This compound has been observed to induce the phosphorylation of p38 and JNK, leading to downstream effects on cell survival and death.[4][5]
-
Apoptosis Signaling Pathway: This pathway governs programmed cell death. This compound can modulate the expression of key apoptotic regulators, such as the Bcl-2 family of proteins, to promote apoptosis in cancer cells.
-
ATM/ATR Signaling Pathway: This pathway is central to the DNA damage response. This compound has been shown to activate this pathway, leading to cell cycle arrest and apoptosis.
-
PI3K/AKT Signaling Pathway: This is a crucial signaling pathway that promotes cell survival, growth, and proliferation. This compound has been reported to modulate the activity of this pathway in certain contexts.
Data Presentation: Quantitative Western Blot Analysis
The following tables summarize the expected quantitative changes in protein expression in cells treated with this compound, based on densitometric analysis of Western blots.
Table 1: MAPK Signaling Pathway
| Target Protein | Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Fold Change vs. Control (Mean ± SD) | Reference |
| p-p38/p38 | HepaRG | 12.5 | 1 | ~2.5 ± 0.3 | |
| 12.5 | 3 | ~3.0 ± 0.4 | |||
| 12.5 | 6 | ~2.0 ± 0.2 | |||
| 12.5 | 9 | ~1.5 ± 0.2 | |||
| p-JNK/JNK | HepaRG | 12.5 | 1 | ~1.2 ± 0.1 | |
| 12.5 | 3 | ~2.0 ± 0.3 | |||
| 12.5 | 6 | ~3.5 ± 0.5 | |||
| 12.5 | 9 | ~2.5 ± 0.4* |
*Note: Values are estimated from graphical representations in the cited literature and are meant for illustrative purposes.
Table 2: Apoptosis Signaling Pathway
| Target Protein | Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Qualitative Change | Reference |
| Bax | SCLC (H1688) | 25, 50 | 24 | Increased | |
| Bcl-2 | SCLC (H1688) | 25, 50 | 24 | Decreased | |
| Cleaved Caspase-3 | SCLC (H1688) | 25, 50 | 24 | Increased | |
| Cleaved Caspase-8 | SCLC (H1688) | 25, 50 | 24 | Increased | |
| Cleaved Caspase-9 | SCLC (H1688) | 25, 50 | 24 | Increased |
Table 3: ATM/ATR Signaling Pathway
| Target Protein | Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Qualitative Change | Reference |
| p-ATM/ATR | SCLC (H1688) | 25, 50 | 24 | Increased | |
| p-CHK1/CHK2 | SCLC (H1688) | 25, 50 | 24 | Increased |
Table 4: PI3K/AKT Signaling Pathway
| Target Protein | Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Qualitative Change | Reference |
| p-AKT/AKT | MH7A | Not specified | Not specified | Inhibited |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cells (e.g., HepaRG, H1688) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of protein extraction.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10, 25, 50 µM). A vehicle control (DMSO) should be included in all experiments.
-
Treatment: Remove the existing culture medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 1, 3, 6, 9, 24 hours) at 37°C with 5% CO₂.
Protein Extraction from this compound-Treated Cells
-
Cell Lysis:
-
After treatment, place the culture dishes on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to each well or dish.
-
Scrape the adherent cells using a cold plastic cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Homogenization:
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
-
Centrifugation:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled tube. Avoid disturbing the pellet.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein quantification assay, such as the bicinchoninic acid (BCA) or Bradford assay, following the manufacturer's instructions.
-
Western Blot Analysis
-
Sample Preparation:
-
Based on the protein quantification results, dilute the protein lysates with 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-protein detection, BSA is recommended to reduce background.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-p-p38, anti-Bax, anti-p-AKT) diluted in the blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically (typically 1:1000).
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system (e.g., CCD camera-based imager).
-
-
Densitometry Analysis:
-
Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.
-
Mandatory Visualizations
Caption: this compound-induced signaling pathways leading to apoptosis and cell cycle arrest.
Caption: Experimental workflow for Western blot analysis of this compound-treated cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of G2/M Cell Cycle Arrest via p38/p21Waf1/Cip1-Dependent Signaling Pathway Activation by this compound in Non-Small-Cell Lung Cancer Cells [mdpi.com]
- 3. This compound Ameliorates Rheumatoid Arthritis Inflammation via PPARG/PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Oxidative Damage in HepaRG Cells through p38/JNK MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Gene Expression Analysis Following Bavachinin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cellular effects of Bavachinin, a flavonoid compound isolated from the fruit of Psoralea corylifolia. This document details its impact on gene expression, particularly in the context of cancer and cellular stress. Included are detailed protocols for key experiments and a summary of quantitative data from published studies to guide further research and development.
Introduction
This compound is a flavonoid with a range of biological activities, including anti-inflammatory, anti-tumor, and antiviral properties.[1][2] It has been shown to modulate several critical signaling pathways involved in cell proliferation, apoptosis, and stress responses. Understanding the molecular mechanisms of this compound is crucial for its potential development as a therapeutic agent. These notes focus on the analysis of gene expression changes induced by this compound treatment in various cell lines.
Data Presentation
Table 1: Cytotoxicity of this compound in Human Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC50 / EC50 (µM) | Reference |
| HepaRG (Hepatocyte-like) | MTT | 24 | 14.28 | [3] |
| MA-104 (Monkey Kidney Epithelial) | Antiviral Assay (Bovine Rotavirus) | 24 | 10.6 | [4] |
| MA-104 (Monkey Kidney Epithelial) | Antiviral Assay (Porcine Rotavirus) | 24 | 13.0 | [4] |
Table 2: Effects of this compound on Gene and Protein Expression
| Cell Line | Treatment | Target | Effect | Method | Reference |
| Laryngopharyngeal Cancer (Tu212, FaDu) | 20 µM this compound, 24h | p-STAT3 | Decreased Phosphorylation | Western Blot | |
| Laryngopharyngeal Cancer (Tu212, FaDu) | 20 µM this compound, 24h | p-p38 | Increased Phosphorylation | Western Blot | |
| Laryngopharyngeal Cancer (Tu212, FaDu) | 20 µM this compound, 24h | p-JNK | Increased Phosphorylation | Western Blot | |
| Laryngopharyngeal Cancer (Tu212, FaDu) | Not Specified | Bax | Increased Expression | Western Blot, qRT-PCR | |
| Laryngopharyngeal Cancer (Tu212, FaDu) | Not Specified | Bcl-2 | Decreased Expression | Western Blot, qRT-PCR | |
| Small Cell Lung Cancer (H1688) | ≥ 25 µM this compound | Bax, Caspase-3, -8, -9, Fas, FasL | Increased Expression | Not Specified | |
| Non-Small-Cell Lung Cancer (A549) | 30 µM this compound, 24h | p-p38, p-JNK, p-ERK, p-AKT | Increased Phosphorylation | Western Blot | |
| HepaRG | Not Specified | p-p38, p-JNK | Increased Phosphorylation | Western Blot |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for investigating its effects on gene expression.
References
- 1. Bavachin suppresses proliferation of laryngopharyngeal cancer by regulating the STAT3 and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of this compound and Its Derivatives as Multi-Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Oxidative Damage in HepaRG Cells through p38/JNK MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Bavachinin as a Potent Inducer of Apoptosis in Cancer Cells
Abstract
Bavachinin, a flavonoid isolated from the seeds of Psoralea corylifolia, has demonstrated significant anti-tumor properties across various cancer models.[1][2][3] This document provides a comprehensive overview of this compound's mechanism of action in inducing apoptosis, summarizes its efficacy in different cancer cell lines, and offers detailed protocols for researchers to investigate its effects. The primary mechanisms involve the activation of key signaling pathways, including the ATM/ATR and MAPK pathways, leading to cell cycle arrest and programmed cell death.[1][2]
Mechanism of Action
This compound employs multiple signaling cascades to induce apoptosis in cancer cells. The specific pathway can vary depending on the cancer type.
-
In Small Cell Lung Cancer (SCLC): this compound induces G2/M cell cycle arrest and apoptosis by activating the ATM/ATR signaling pathway. This leads to the phosphorylation of downstream targets like CHK1/CHK2 and CDC25C, ultimately triggering both intrinsic and extrinsic apoptotic pathways. The expression of caspases-3, -8, and -9, as well as Fas, FasL, and Bax, is increased.
-
In Colorectal Cancer: The pro-apoptotic effects of this compound are mediated through the activation of the MAPK signaling pathway (JNK/ERK/p38). This activation leads to the significant upregulation of Gadd45a, a protein involved in cell cycle control and apoptosis. Silencing Gadd45a has been shown to attenuate the apoptotic effects of this compound.
-
In Laryngopharyngeal Cancer: this compound suppresses cancer cell proliferation and induces apoptosis by regulating both the STAT3 and MAPK signaling pathways. It downregulates the phosphorylation of STAT3 while upregulating the phosphorylation of p38 and JNK. It also modulates the mitochondrial pathway by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.
-
In Non-Small Cell Lung Cancer (NSCLC): this compound's anti-tumor activity is linked to its role as a peroxisome proliferator-activated receptor γ (PPARγ) agonist. Activation of PPARγ by this compound leads to increased levels of reactive oxygen species (ROS), which in turn triggers apoptosis, evidenced by changes in Bcl-2, Bax, and caspases-3/9 expression.
Signaling Pathway Diagrams
References
- 1. This compound Induces G2/M Cell Cycle Arrest and Apoptosis via the ATM/ATR Signaling Pathway in Human Small Cell Lung Cancer and Shows an Antitumor Effect in the Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bavachin induces apoptosis in colorectal cancer cells through Gadd45a via the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Bavachinin as a PPAR Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bavachinin, a natural flavonoid isolated from the fruit of Psoralea corylifolia, has emerged as a promising pan-agonist of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, inflammation, and cellular differentiation. Three main isoforms have been identified: PPARα, PPARβ/δ, and PPARγ. This compound's ability to activate all three isoforms makes it a subject of significant interest for the development of therapeutics for metabolic disorders such as type 2 diabetes and dyslipidemia.
These application notes provide a comprehensive overview of this compound's activity as a PPAR agonist, including its activation profile, and detailed protocols for its in vitro and in vivo evaluation.
Data Presentation: Quantitative Analysis of this compound's PPAR Agonist Activity
This compound has been characterized as a pan-PPAR agonist with varying potencies for the different isoforms. The following table summarizes the available quantitative data on its activity.
| Parameter | PPARα | PPARβ/δ | PPARγ | Reference |
| IC50 (µM) | 21.043 | 12.819 | 0.622 | [Source for IC50 values] |
Note: IC50 values represent the concentration of this compound required to achieve 50% of the maximal activation of the respective PPAR isoform in a cell-based reporter assay.
Experimental Protocols
In Vitro Evaluation of this compound as a PPAR Agonist
a) PPAR Luciferase Reporter Gene Assay
This assay is a common method to determine the ability of a compound to activate PPARs. It involves the use of a reporter gene, typically luciferase, whose expression is driven by a promoter containing PPAR response elements (PPREs).
Objective: To quantify the dose-dependent activation of PPARα, PPARβ/δ, and PPARγ by this compound.
Materials:
-
Cell Line: HEK293T or other suitable mammalian cell line.
-
Plasmids:
-
Expression vector for full-length human PPARα, PPARβ/δ, or PPARγ (e.g., pCMX-hPPARα, pCMX-hPPARβ/δ, pCMX-hPPARγ).
-
Reporter vector containing a PPRE-driven luciferase gene (e.g., pGL3-PPRE-luc).
-
Internal control vector for normalization (e.g., pRL-TK, expressing Renilla luciferase).
-
-
Transfection Reagent: Lipofectamine 2000 or a similar transfection reagent.
-
Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound Stock Solution: 10 mM stock solution in DMSO.
-
Positive Controls:
-
GW7647 (for PPARα)
-
GW501516 (for PPARβ/δ)
-
Rosiglitazone (for PPARγ)
-
-
Luciferase Assay Reagent: Dual-Luciferase® Reporter Assay System (Promega) or similar.
-
Luminometer: For measuring luciferase activity.
-
96-well cell culture plates.
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection:
-
For each well, prepare a transfection mix containing:
-
50 ng of the respective PPAR expression vector.
-
100 ng of the PPRE-luciferase reporter vector.
-
5 ng of the pRL-TK vector.
-
0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM.
-
-
Incubate the mix at room temperature for 20 minutes.
-
Add 25 µL of the transfection mix to each well.
-
Incubate for 4-6 hours at 37°C.
-
-
Compound Treatment:
-
After the transfection period, replace the medium with 100 µL of fresh medium containing varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include wells with vehicle control (DMSO, final concentration ≤ 0.1%) and positive controls at their respective EC50 concentrations.
-
Incubate for 24 hours at 37°C.
-
-
Luciferase Assay:
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation by dividing the normalized luciferase activity of the this compound-treated wells by that of the vehicle control wells.
-
Plot the fold activation against the this compound concentration and determine the EC50 value using a non-linear regression analysis.
-
b) Competitive Binding Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[1][2]
Objective: To confirm the direct binding of this compound to PPARγ in cells.
Materials:
-
Cell Line: A549 or another cell line endogenously expressing PPARγ.[1]
-
This compound Stock Solution: 10 mM in DMSO.
-
Lysis Buffer: PBS with protease inhibitors.
-
Heating Block or PCR machine.
-
SDS-PAGE and Western Blotting reagents.
-
Primary Antibody: Anti-PPARγ antibody.
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Chemiluminescence detection reagent.
Protocol:
-
Cell Treatment: Treat A549 cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Heating: Aliquot the cell lysates and heat them at different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured and aggregated proteins.
-
Western Blotting:
-
Collect the supernatants and analyze the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary anti-PPARγ antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis: Compare the amount of soluble PPARγ protein at different temperatures between the this compound-treated and vehicle-treated samples. Increased thermal stability of PPARγ in the presence of this compound indicates direct binding.
c) PPAR Target Gene Expression Analysis (qPCR)
Activation of PPARs leads to the transcriptional regulation of specific target genes. Quantitative PCR (qPCR) can be used to measure the changes in the mRNA levels of these genes.
Objective: To determine the effect of this compound on the expression of known PPAR target genes.
Materials:
-
Cell Line: A suitable cell line for studying PPAR target genes (e.g., HepG2 for PPARα, differentiated 3T3-L1 adipocytes for PPARγ).
-
This compound Stock Solution: 10 mM in DMSO.
-
RNA Extraction Kit: (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis Kit: (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR Master Mix: (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).
-
Primers for PPAR target genes: (e.g., CD36, FABP4 for PPARγ; CPT1A, ACOX1 for PPARα).
-
Primers for a housekeeping gene: (e.g., GAPDH, ACTB).
-
qPCR instrument.
Protocol:
-
Cell Treatment: Treat the cells with this compound at various concentrations for a specific time (e.g., 24 hours).
-
RNA Extraction: Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR:
-
Set up the qPCR reactions with the qPCR master mix, primers for the target and housekeeping genes, and the synthesized cDNA.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene expression.
-
Compare the gene expression levels in this compound-treated cells to vehicle-treated cells to determine the fold change.
-
In Vivo Evaluation of this compound in a Diabetic Mouse Model
The db/db mouse is a widely used model of type 2 diabetes, characterized by obesity, hyperglycemia, and insulin resistance.
Objective: To evaluate the therapeutic potential of this compound in improving metabolic parameters in db/db mice.[3]
Materials:
-
Animals: Male db/db mice and their lean db/+ littermates (as controls), typically 8-10 weeks old.
-
This compound Formulation: this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) for oral administration.
-
Animal Housing and Husbandry Equipment.
-
Glucometer and test strips.
-
ELISA kits for insulin and other relevant biomarkers.
-
Equipment for oral gavage.
Protocol:
-
Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the start of the experiment.
-
Grouping: Randomly divide the db/db mice into a vehicle control group and a this compound treatment group (n=8-10 mice per group). A group of db/+ mice will serve as a non-diabetic control.
-
Dosing: Administer this compound orally (e.g., 10 mg/kg/day) or vehicle to the respective groups once daily for a period of 4-8 weeks.[3]
-
Monitoring:
-
Body Weight and Food Intake: Measure and record body weight and food intake weekly.
-
Fasting Blood Glucose: Measure fasting blood glucose levels (after a 6-hour fast) weekly from tail vein blood.
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the study. After an overnight fast, administer a glucose solution (2 g/kg) orally and measure blood glucose at 0, 15, 30, 60, and 120 minutes post-administration.
-
-
Terminal Procedures:
-
At the end of the treatment period, euthanize the mice and collect blood and tissues (liver, adipose tissue, muscle) for further analysis.
-
Blood Analysis: Measure plasma levels of insulin, triglycerides, and other relevant metabolic markers using ELISA or other appropriate methods.
-
Tissue Analysis: Analyze gene and protein expression of PPARs and their target genes in the collected tissues.
-
Mandatory Visualizations
Signaling Pathway
References
- 1. This compound exhibits antitumor activity against non‑small cell lung cancer by targeting PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bavachin alleviates diabetic nephropathy in db/db mice by inhibition of oxidative stress and improvement of mitochondria function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bavachinin in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bavachinin, a natural flavonoid compound, in neuroinflammation research. This document details its mechanisms of action, summarizes key quantitative data from preclinical studies, and offers detailed protocols for replicating and building upon this research.
Introduction to this compound
This compound, isolated from the traditional medicinal plant Psoralea corylifolia, has demonstrated significant anti-inflammatory and neuroprotective properties. Its potential as a therapeutic agent for neurodegenerative diseases and other conditions with a neuroinflammatory component is an active area of investigation. This compound's multifaceted mechanism of action, which involves the modulation of key inflammatory signaling pathways, makes it a compelling candidate for further study.
Mechanism of Action
This compound exerts its anti-neuroinflammatory effects through the modulation of several key signaling pathways. In cellular and animal models of neuroinflammation, this compound has been shown to:
-
Inhibit the NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound has been shown to suppress the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.
-
Suppress the NLRP3 Inflammasome: The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound can inhibit the activation of the NLRP3 inflammasome, a key mechanism in its anti-inflammatory effects.[1][2][3]
-
Modulate the Protein Kinase C Delta (PKCδ) Pathway: In models of diabetes-associated neuroinflammation, this compound has been found to inhibit the phosphorylation of PKCδ, which in turn suppresses the NF-κB pathway and reduces inflammatory responses and oxidative stress.[1]
-
Activate the Sirt1/Nrf2 Pathway: this compound has been reported to activate the Sirt1/Nrf2 signaling pathway, which plays a crucial role in protecting against oxidative stress and inflammation, thereby conferring neuroprotection.
Data Presentation
The following tables summarize the quantitative data from key studies on this compound's effects in neuroinflammation models.
Table 1: In Vitro Efficacy of this compound in LPS-Stimulated Macrophages and Microglia
| Cell Line | Model | Parameter | This compound Concentration | Result | Reference |
| J774A.1 Macrophages | LPS (1 µg/mL) Stimulation | NO Production | 10-40 µM | Concentration-dependent decrease | [2] |
| J774A.1 Macrophages | LPS (1 µg/mL) Stimulation | IL-6 Production | 10-40 µM | Concentration-dependent decrease | |
| J774A.1 Macrophages | LPS (1 µg/mL) Stimulation | IL-12p40 Production | 10-40 µM | Concentration-dependent decrease | |
| J774A.1 Macrophages | LPS (1 µg/mL) + ATP (5mM) | IL-1β Secretion | 10-40 µM | Concentration-dependent decrease | |
| BV-2 Microglia | LPS Stimulation | Pro-inflammatory Factors | Not Specified | Significant reduction |
Table 2: In Vivo Efficacy of this compound in Neuroinflammation Models
| Animal Model | Treatment | Key Findings | Reference |
| Streptozotocin-induced diabetic mice | This compound | Decreased depressive-like behaviors, inhibited microglial activation, suppressed NF-κB pathway activation. | |
| Lipopolysaccharide (LPS)-induced neuroinflammation in mice | This compound | Attenuated neuroinflammatory responses. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
The following protocols are generalized from methodologies reported in the cited literature. Researchers should optimize these protocols for their specific cell lines, animal models, and experimental conditions.
Protocol 1: In Vitro Model of LPS-Induced Neuroinflammation in Macrophages/Microglia
This protocol describes the induction of an inflammatory response in macrophage (e.g., J774A.1) or microglial (e.g., BV-2) cell lines using lipopolysaccharide (LPS).
Materials:
-
J774A.1 or BV-2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
Culture plates (6-well, 24-well, or 96-well)
-
Reagents for downstream assays (ELISA kits, Griess reagent, Western blot reagents, etc.)
Procedure:
-
Cell Seeding: Plate the cells in the desired format (e.g., 96-well plate for viability assays, 6-well plate for protein extraction) at a density that allows them to reach 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
This compound Pre-treatment: The following day, remove the old medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 20, 40 µM). Include a vehicle control group (medium with DMSO at the same concentration used for the highest this compound dose). Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS directly to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plates for the desired time period. For cytokine analysis, a 24-hour incubation is common. For signaling pathway analysis (e.g., NF-κB activation), shorter time points (e.g., 30-60 minutes) may be appropriate.
-
Sample Collection and Analysis:
-
Supernatant: Collect the cell culture supernatant for analysis of secreted cytokines (e.g., IL-6, TNF-α) by ELISA or nitric oxide (NO) by the Griess assay.
-
Cell Lysate: Wash the cells with cold PBS and then lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) for Western blot analysis of intracellular proteins.
-
Protocol 2: Western Blot Analysis of Key Inflammatory Proteins
This protocol outlines the general steps for detecting proteins involved in neuroinflammation by Western blotting.
Materials:
-
Cell lysates from Protocol 1
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-IκBα, anti-NLRP3, anti-Caspase-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay or similar method.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Protocol 3: In Vivo Model of LPS-Induced Neuroinflammation
This protocol provides a general framework for inducing neuroinflammation in mice using LPS.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Lipopolysaccharide (LPS)
-
This compound
-
Vehicle for this compound (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Sterile saline
-
Animal handling and injection equipment
Procedure:
-
Acclimation: Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into experimental groups (e.g., Vehicle control, LPS only, LPS + this compound).
-
This compound Administration: Administer this compound (e.g., by oral gavage) or vehicle daily for a predetermined period (e.g., 7-14 days) before LPS challenge.
-
LPS Challenge: On the day of the challenge, administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg). The control group receives a saline injection.
-
Behavioral and Tissue Analysis: At a specified time point after LPS injection (e.g., 24 hours), perform behavioral tests to assess sickness behavior or cognitive function. Following this, euthanize the animals and collect brain tissue for analysis (e.g., immunohistochemistry for microglial activation, ELISA for cytokine levels in brain homogenates).
Protocol 4: ELISA for Pro-inflammatory Cytokines
This protocol describes the general procedure for quantifying cytokine levels in cell culture supernatants or brain homogenates using a sandwich ELISA kit.
Materials:
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α, IL-1β)
-
Samples (cell culture supernatant or brain homogenate)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Coating: If using a non-precoated plate, coat the wells with the capture antibody overnight.
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample and Standard Incubation: Add the standards and samples to the appropriate wells and incubate.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate.
-
Enzyme Conjugate Incubation: Add the streptavidin-HRP conjugate and incubate.
-
Substrate Addition: Add the TMB substrate and incubate in the dark until a color develops.
-
Stop Reaction: Add the stop solution to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cytokine concentrations in the samples by plotting a standard curve.
Conclusion
This compound is a promising natural compound for the study of neuroinflammation. Its ability to modulate multiple key inflammatory pathways provides a strong rationale for its further investigation as a potential therapeutic agent for a range of neurological disorders. The protocols and data presented here offer a foundation for researchers to explore the full potential of this compound in the context of neuroinflammation and drug discovery.
References
Application Notes and Protocols: Investigating the Effect of Bavachinin on Osteoblasts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the effects of Bavachinin, a flavonoid compound, on osteoblast proliferation, differentiation, and mineralization. The protocols outlined below are designed to be adaptable for use with various osteoblastic cell lines (e.g., MC3T3-E1, Saos-2) and primary osteoblasts.
Introduction
This compound, a prenylflavanone isolated from the seeds of Psoralea corylifolia L., has demonstrated potential in regulating bone homeostasis.[1] Research suggests that this compound can promote osteogenic differentiation, making it a compound of interest for the development of anabolic agents for bone-related disorders.[1] Notably, this compound has been identified as a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator, which may contribute to its effects on bone metabolism.[1] Additionally, the anti-osteoporotic activity of this compound has been linked to the NF-κB signaling pathway.[2]
These notes provide detailed protocols for key in vitro assays to characterize the osteogenic potential of this compound and to elucidate its mechanism of action.
Data Presentation
While comprehensive quantitative data for this compound's effects on osteoblasts are still emerging, the following tables present representative data from studies on structurally similar flavonoids, such as Baicalin, to illustrate expected outcomes. Researchers should generate their own dose-response curves for this compound.
Table 1: Effect of Flavonoids on Alkaline Phosphatase (ALP) Activity in Osteoblasts
| Compound | Concentration (µM) | Fold Increase in ALP Activity (vs. Control) | Cell Type | Reference |
| Baicalin | 10 | ~1.5 | Rat Primary Osteoblasts | [3] |
| 30 | ~2.0 | Rat Primary Osteoblasts | ||
| 50 | ~2.5 | Rat Primary Osteoblasts | ||
| 90 | ~3.0 | Rat Primary Osteoblasts | ||
| Rutin | 0.01 | Significantly Increased | MC3T3-E1 | |
| 0.05 | Significantly Increased | MC3T3-E1 | ||
| 0.1 | Significantly Increased | MC3T3-E1 |
Table 2: Effect of Flavonoids on Osteogenic Gene Expression in Osteoblasts (Fold Change vs. Control)
| Gene | Baicalin (50 µM) | Linarin (10 µM) | Cell Type | Reference |
| RUNX2 | ~6.0 | Significantly Increased | Rat Primary Osteoblasts / MC3T3-E1 | |
| ALP | Significantly Increased | Significantly Increased | MC3T3-E1 | |
| Osteocalcin (OCN) | >2.5 | Significantly Increased | Rat Primary Osteoblasts / MC3T3-E1 | |
| Osteopontin (OPN) | >2.5 | - | Rat Primary Osteoblasts | |
| Collagen Type I (COL1A1) | >2.5 | Significantly Increased | Rat Primary Osteoblasts / MC3T3-E1 |
Table 3: Quantification of Mineralization with Alizarin Red S Staining
| Compound | Concentration | Absorbance at 405 nm (Fold Increase vs. Control) | Cell Type | Reference |
| Baicalin | 50 µM | >4.0 | Rat Primary Osteoblasts |
Experimental Protocols
Cell Culture and Osteogenic Differentiation
This protocol describes the general procedure for culturing osteoblastic cells and inducing differentiation.
Materials:
-
Osteoblastic cell line (e.g., MC3T3-E1)
-
Basal medium (e.g., Alpha-MEM or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Osteogenic induction medium supplements:
-
Ascorbic acid (50 µg/mL)
-
β-glycerophosphate (5-10 mM)
-
Dexamethasone (10 nM) (optional, can enhance differentiation)
-
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (6-well, 24-well, or 96-well)
Procedure:
-
Culture osteoblastic cells in basal medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells into appropriate culture plates at a density that allows for confluency within 24-48 hours.
-
Once cells reach 80-90% confluency, replace the basal medium with osteogenic induction medium.
-
Treat cells with varying concentrations of this compound. A vehicle control (DMSO) should be included.
-
Refresh the medium with freshly prepared osteogenic induction medium and this compound every 2-3 days for the duration of the experiment (typically 7-21 days).
Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation.
Materials:
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
ALP assay buffer (e.g., 0.1 M Glycine, 1 mM MgCl2, 1 mM ZnCl2, pH 10.4)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
96-well plate
-
Microplate reader
Procedure:
-
After the desired treatment period (e.g., 3, 5, or 7 days), wash the cells twice with PBS.
-
Lyse the cells with cell lysis buffer and incubate for 10 minutes at room temperature.
-
Transfer the cell lysate to a 96-well plate.
-
Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 3 N NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the ALP activity to the total protein content of each sample, determined by a protein assay (e.g., BCA assay).
Alizarin Red S (ARS) Staining for Mineralization
ARS staining is used to visualize and quantify calcium deposits, a late marker of osteoblast differentiation.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S (ARS) solution (2% in dH2O, pH 4.1-4.3)
-
10% Acetic acid for quantification
-
10% Ammonium hydroxide for neutralization
-
Microplate reader (for quantification)
Procedure:
-
After 14-21 days of culture in osteogenic medium, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash the fixed cells three times with deionized water.
-
Stain the cells with ARS solution for 20-30 minutes at room temperature.
-
Aspirate the ARS solution and wash the cells four times with deionized water to remove excess stain.
-
Visualize and capture images of the stained mineralized nodules using a microscope.
-
For quantification: a. Add 10% acetic acid to each well and incubate for 30 minutes with shaking to destain. b. Transfer the slurry to a microcentrifuge tube, heat at 85°C for 10 minutes, and then place on ice for 5 minutes. c. Centrifuge at 20,000 x g for 15 minutes. d. Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide to a pH of 4.1-4.5. e. Read the absorbance at 405 nm in a microplate reader.
Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Gene Expression
qRT-PCR is used to measure the mRNA levels of key osteogenic marker genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., RUNX2, ALP, OCN, OPN, COL1A1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
At selected time points (e.g., 3, 7, 14 days), wash cells with PBS and lyse them to extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Western Blot Analysis for Protein Expression
Western blotting is used to detect the protein levels of key signaling molecules and osteogenic markers.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PPARγ, anti-NF-κB p65, anti-RUNX2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensity and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: Experimental workflow for investigating this compound's effect on osteoblasts.
Caption: Proposed PPARγ signaling pathway for this compound in osteoblasts.
Caption: Proposed NF-κB signaling pathway for this compound in osteoblasts.
References
- 1. This compound selectively modulates PPAR γ and maintains bone homeostasis in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Baicalin, a Flavone, Induces the Differentiation of Cultured Osteoblasts: AN ACTION VIA THE Wnt/β-CATENIN SIGNALING PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
Bavachinin as a Potential Therapeutic Agent for Skin Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Bavachinin, a prominent flavonoid isolated from the seeds of Psoralea corylifolia, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory properties.[1][2][3][4] Traditionally, extracts from Psoralea corylifolia have been utilized in the management of various skin ailments such as psoriasis and dermatitis.[1] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in the context of skin disorders. The methodologies outlined are based on established experimental models and provide a framework for assessing the efficacy and mechanism of action of this compound.
In Vitro Applications: Human Keratinocyte (HaCaT) Models
Psoriasis-like Inflammation Model in HaCaT Cells
This model is designed to mimic the inflammatory conditions of psoriasis in vitro by stimulating human keratinocytes (HaCaT cells) with pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).
Summary of this compound's Potential Effects:
This compound is expected to mitigate the inflammatory response in TNF-α-stimulated HaCaT cells. This can be quantified by measuring the reduction in pro-inflammatory cytokine and chemokine secretion, and the inhibition of key inflammatory signaling pathways.
Quantitative Data on the Effects of Flavonoids in HaCaT Cells (Adapted for this compound):
| Parameter | Treatment | Concentration | Result | Reference (Adapted from) |
| Cell Viability | Baicalin | 6.25 µM, 12.5 µM, 25 µM | Dose-dependent reduction in viability | |
| IL-6 Secretion | Baicalin | 12.5 µM, 25 µM | Significant reduction in TNF-α-induced secretion | |
| IL-8 Secretion | Brazilin | 1, 3, 7 µg/mL | Concentration-dependent decrease in mRNA expression | |
| p-p65 (NF-κB) | Baicalin | 12.5 µM, 25 µM | Significant reduction in TNF-α-induced phosphorylation | |
| p-STAT3 | Baicalin | 12.5 µM, 25 µM | Significant reduction in TNF-α-induced phosphorylation | |
| p-ERK (MAPK) | Brazilin | 1, 3, 7 µg/mL | Concentration-dependent decrease in phosphorylation | |
| p-JNK (MAPK) | Brazilin | 1, 3, 7 µg/mL | Concentration-dependent decrease in phosphorylation | |
| p-p38 (MAPK) | Brazilin | 1, 3, 7 µg/mL | Concentration-dependent decrease in phosphorylation |
Experimental Protocol:
-
Cell Culture: Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
Seed HaCaT cells in 6-well plates until they reach 80-90% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 5, 10, 25 µM) for 2 hours.
-
Induce inflammation by adding TNF-α (e.g., 10 ng/mL) to the media and incubate for 24 hours.
-
-
Analysis:
-
Cytokine Analysis: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to determine the phosphorylation status of key signaling proteins such as NF-κB p65, STAT3, ERK, JNK, and p38.
-
Quantitative Real-Time PCR (qRT-PCR): Extract total RNA and perform qRT-PCR to measure the mRNA expression levels of inflammatory genes.
-
Experimental Workflow for In Vitro Psoriasis Model:
References
- 1. Baicalin Inhibits Cell Proliferation and Inflammatory Cytokines Induced by Tumor Necrosis Factor α (TNF-α) in Human Immortalized Keratinocytes (HaCaT) Human Keratinocytes by Inhibiting the STAT3/Nuclear Factor kappa B (NF-κB) Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic effects of Baicalein on atopic dermatitis-like skin lesions of NC/Nga mice induced by dermatophagoides pteronyssinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of this compound and Its Derivatives as Multi-Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Bavachinin Solubility & Formulation Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bavachinin. The information is presented in a question-and-answer format to directly address common solubility challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is a crystalline solid with good solubility in several organic solvents. For preparing stock solutions, dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are recommended.[1][2] It is advisable to purge the solvent with an inert gas before dissolving the this compound.[1]
Q2: I am observing low solubility of this compound in my aqueous cell culture medium. Why is this happening and what can I do?
A2: this compound is sparingly soluble in aqueous buffers, which can lead to precipitation in cell culture media.[1] Its clinical potential is limited by its extremely low water solubility, which is reported to be less than 30 ng/mL.[3] To overcome this, you can first dissolve this compound in an organic solvent like DMF and then dilute it with your aqueous buffer of choice. A 1:3 solution of DMF to PBS (pH 7.2) has been shown to achieve a this compound solubility of approximately 0.25 mg/ml. However, it is not recommended to store the aqueous solution for more than one day.
Q3: Can I improve the aqueous solubility of this compound for in vivo studies?
A3: Yes, several formulation strategies can significantly enhance the aqueous solubility and bioavailability of this compound for in vivo applications. These include nanoparticle encapsulation and cyclodextrin complexation. These methods are designed to protect the compound and improve its delivery to the target site.
Troubleshooting Guide
Issue: Precipitation of this compound in Aqueous Solution During Dilution
-
Possible Cause: The concentration of the organic stock solution is too high, leading to rapid precipitation when introduced to the aqueous environment.
-
Solution:
-
Use a more dilute stock solution of this compound in the organic solvent.
-
When diluting, add the aqueous buffer to the organic stock solution slowly while vortexing or stirring to ensure gradual mixing.
-
Consider using a co-solvent system. For example, a pre-mixed solution of DMF and PBS can be used to dilute the this compound stock.
-
Issue: Low Bioavailability in Animal Models Despite Successful Solubilization
-
Possible Cause: While soluble in the formulation, this compound may precipitate upon administration in the gastrointestinal tract or be subject to first-pass metabolism.
-
Solution:
-
Nanoparticle Formulation: Encapsulating this compound in nanoparticles can protect it from the harsh environment of the GI tract and improve its absorption. PEG-PLGA nanoparticles have been successfully used for oral delivery of this compound.
-
pH Adjustment: The solubility of many compounds is pH-dependent. While specific data for this compound is limited, exploring formulations with different pH values may improve its stability and absorption in the gut.
-
Use of Bioavailability Enhancers: Co-administration with compounds that inhibit metabolizing enzymes or efflux pumps, such as piperine, can increase the systemic exposure of this compound.
-
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | |
| Ethanol | ~20 mg/mL | |
| Dimethylformamide (DMF) | ~50 mg/mL | |
| 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL | |
| Water | <30 ng/mL |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PEG-PLGA Nanoparticles
This protocol is based on the emulsion-solvent evaporation technique described for enhancing the oral delivery of this compound.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyethylene glycol (PEG)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)
-
Deionized water
-
Magnetic stirrer
-
Homogenizer or sonicator
-
Rotary evaporator
-
Centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PEG-PLGA in DCM.
-
Emulsification: Add the organic phase dropwise to the aqueous PVA solution under continuous stirring.
-
Homogenization: Homogenize the resulting emulsion at high speed (e.g., 10,000 rpm) for a set time (e.g., 5 minutes) or sonicate to form a nanoemulsion.
-
Solvent Evaporation: Remove the DCM from the nanoemulsion using a rotary evaporator at reduced pressure.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specific duration (e.g., 30 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any residual PVA and unencapsulated drug. Repeat the centrifugation and washing steps twice.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and freeze-dry to obtain a powder for storage and future use.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol outlines a general method for preparing a this compound-cyclodextrin complex to improve its aqueous solubility, based on common techniques for flavonoid complexation.
Materials:
-
This compound
-
β-cyclodextrin (or a modified version like HP-β-CD or DM-β-CD)
-
Ethanol or Methanol
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Methodology:
-
This compound Solution: Dissolve this compound in a minimal amount of ethanol or methanol.
-
Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin.
-
Complexation: Slowly add the this compound solution to the cyclodextrin solution under constant, vigorous stirring.
-
Equilibration: Continue stirring the mixture at room temperature for an extended period (e.g., 24-72 hours) to allow for the formation of the inclusion complex.
-
Solvent Removal: If an organic solvent was used, evaporate it under reduced pressure.
-
Lyophilization: Freeze the aqueous solution of the complex and then lyophilize it to obtain a dry powder.
-
Characterization: The formation of the inclusion complex should be confirmed using techniques such as UV-Vis spectroscopy, Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Caption: Troubleshooting workflow for addressing this compound solubility issues.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Bavachinin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor in vivo bioavailability of Bavachinin.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor oral bioavailability of this compound?
A1: The low oral bioavailability of this compound, reported to be between 5.27% and 36.39%, is primarily attributed to extensive first-pass metabolism in the intestine and liver.[1] This involves both Phase I and Phase II metabolic reactions. Key enzymes responsible for this metabolism include Cytochrome P450 (CYP) isoforms (CYP1A1, CYP1A2, 2C8, and 2C19) and UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT1A8.[1] Furthermore, efflux transporters such as Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-Associated Protein 4 (MRP4) actively pump this compound glucuronide metabolites out of cells, further reducing its systemic absorption.[1]
Q2: My in vivo pharmacokinetic studies with this compound show high variability. What are the potential causes?
A2: High variability in pharmacokinetic studies with this compound can stem from several factors related to its poor oral bioavailability:
-
Food Effects: The presence or absence of food can significantly impact the dissolution and absorption of poorly soluble compounds like this compound. It is advisable to conduct studies in both fasted and fed states to assess this variability.
-
Erratic Absorption: Due to its low aqueous solubility, this compound can exhibit incomplete and erratic absorption in the gastrointestinal tract. Improving the formulation to enhance solubility and dissolution is a key strategy to mitigate this.
-
First-Pass Metabolism: Extensive and variable metabolism in the gut wall and liver can lead to inconsistent systemic exposure. Co-administration with inhibitors of relevant metabolic enzymes or using formulations that promote lymphatic absorption can help reduce this variability.
Q3: What are the most promising strategies to overcome the poor bioavailability of this compound?
A3: Several formulation and co-administration strategies can be employed to enhance the in vivo bioavailability of this compound. These include:
-
Nanoformulations: Encapsulating this compound in nanoparticles, such as PEG-PLGA nanoparticles or polydopamine-based nanoparticles, can improve its solubility, protect it from degradation, and prolong its circulation time.
-
Co-administration with Enzyme Inhibitors: Administering this compound with inhibitors of key metabolic enzymes (e.g., CYP450s) or efflux transporters (e.g., P-glycoprotein) can significantly increase its systemic exposure.
-
Solid Dispersions: Creating solid dispersions of this compound with hydrophilic polymers can enhance its dissolution rate and, consequently, its absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a lipid-based SEDDS can improve its solubilization in the gastrointestinal fluids and facilitate its absorption.
Troubleshooting Guides
Issue 1: Low Cmax and AUC in Pharmacokinetic Studies
Symptoms: Plasma concentrations of this compound are consistently low, resulting in a low maximum concentration (Cmax) and a small area under the curve (AUC).
Possible Causes:
-
Poor dissolution of the administered this compound powder.
-
Extensive first-pass metabolism.
-
Rapid clearance from circulation.
Troubleshooting Steps:
-
Improve Formulation:
-
Particle Size Reduction: While not a standalone solution, ensuring a consistent and small particle size of the raw this compound powder can aid in dissolution.
-
Nanoformulation: Develop a nanoparticle-based formulation of this compound (see Experimental Protocol 1). This can enhance solubility and potentially prolong circulation.
-
Solid Dispersion: Prepare a solid dispersion of this compound with a suitable polymer to improve its dissolution rate (see Experimental Protocol 2).
-
SEDDS: Formulate this compound in a self-emulsifying drug delivery system to improve its solubilization in the gut (see Experimental Protocol 3).
-
-
Inhibit Metabolism:
-
Co-administration with Pachymic Acid: Co-administer this compound with pachymic acid, a known inhibitor of CYP2C9 and P-glycoprotein, to reduce its metabolism and efflux (see Experimental Protocol 4).
-
Issue 2: Inconsistent Results Between Experiments
Symptoms: Significant variability in pharmacokinetic parameters (Cmax, AUC, t1/2) is observed across different animals or experimental cohorts.
Possible Causes:
-
Inconsistent dosing procedure.
-
Variations in the physiological state of the animals (e.g., fed vs. fasted).
-
Formulation instability.
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Fasting: Ensure all animals are fasted for a consistent period before oral administration of this compound to minimize food-related effects on absorption.
-
Dosing Vehicle: Use a consistent and well-characterized dosing vehicle for all experiments.
-
Administration Technique: Employ a standardized oral gavage technique to ensure consistent delivery to the stomach.
-
-
Evaluate Formulation Stability:
-
Assess the physical and chemical stability of your this compound formulation over the duration of your study. For liquid formulations, check for any precipitation or degradation.
-
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound in rats with and without the co-administration of pachymic acid.
| Parameter | This compound Alone | This compound + Pachymic Acid | Fold Change |
| Cmax (µg/L) | 3.03 ± 0.19 | 5.40 ± 0.33 | 1.78 |
| tmax (h) | Not Reported | Not Reported | - |
| AUC (µg/L*h) | 19.43 ± 3.26 | 32.82 ± 4.61 | 1.69 |
| t1/2 (h) | 2.32 ± 0.28 | 3.21 ± 0.65 | 1.38 |
| CLz/F (L/h/kg) | 523.81 ± 88.67 | 307.25 ± 44.35 | 0.59 |
Data obtained from a study in male Sprague-Dawley rats. This compound was administered at 10 mg/kg, and pachymic acid was pre-treated at 5 mg/kg for 7 days.
Experimental Protocols
Experimental Protocol 1: Preparation of this compound-Loaded PEG-PLGA Nanoparticles
This protocol is based on the emulsion-solvent evaporation technique.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyethylene glycol (PEG)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)
-
Deionized water
-
Magnetic stirrer
-
Homogenizer or sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PEG-PLGA in DCM.
-
Emulsification: Add the organic phase dropwise to an aqueous PVA solution under continuous stirring.
-
Homogenization: Homogenize the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Evaporate the DCM from the emulsion using a rotary evaporator at reduced pressure.
-
Nanoparticle Collection: Collect the formed nanoparticles by centrifugation.
-
Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated this compound.
-
Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and later use.
Experimental Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes a general method for preparing a solid dispersion of a flavonoid with a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Ethanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve both this compound and PVP K30 in ethanol in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Solvent Evaporation: Evaporate the ethanol using a rotary evaporator to obtain a solid mass.
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization: Pulverize the dried mass using a mortar and pestle.
-
Sieving: Pass the pulverized powder through a sieve of a specific mesh size to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline) using techniques like DSC and XRD.
Experimental Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
This protocol provides a general guideline for developing a SEDDS for a poorly water-soluble flavonoid.
Materials:
-
This compound
-
Oil (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90)
-
Surfactant (e.g., Cremophor® EL, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, Propylene glycol)
-
Vortex mixer
-
Water bath
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the optimal ratio. Add this compound to the mixture and dissolve it by gentle heating and vortexing.
-
Characterization:
-
Self-Emulsification Time: Add a small amount of the SEDDS formulation to water with gentle agitation and measure the time it takes to form a clear or bluish-white emulsion.
-
Droplet Size Analysis: Determine the globule size of the resulting emulsion using a particle size analyzer.
-
In Vitro Dissolution: Perform in vitro dissolution studies to compare the release of this compound from the SEDDS formulation with that of the pure drug.
-
Experimental Protocol 4: In Vivo Co-administration of this compound and Pachymic Acid in Rats
This protocol is based on a study demonstrating the enhancement of this compound bioavailability by pachymic acid.
Animals: Male Sprague-Dawley rats.
Materials:
-
This compound
-
Pachymic acid
-
Dosing vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
-
Blood collection supplies
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the experimental conditions for at least one week.
-
Grouping: Divide the animals into two groups: a control group (this compound alone) and a treatment group (this compound + Pachymic acid).
-
Pre-treatment: For the treatment group, orally administer pachymic acid (5 mg/kg) daily for 7 consecutive days. The control group receives the vehicle.
-
This compound Administration: On the 8th day, after an overnight fast, administer a single oral dose of this compound (10 mg/kg) to both groups.
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-Bavachinin administration.
-
Plasma Analysis: Separate the plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, tmax, AUC, t1/2, CL/F) for both groups and compare the results.
Visualizations
Caption: this compound Metabolism and Efflux Pathway in an Enterocyte.
Caption: General Experimental Workflow for Bioavailability Enhancement Studies.
Caption: Troubleshooting Logic for Low this compound Bioavailability.
References
Technical Support Center: Bavachinin Hepatotoxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential hepatotoxicity of Bavachinin in animal models.
Frequently Asked Questions (FAQs)
Q1: My in vivo study shows conflicting results regarding this compound's effect on the liver. Some animals show signs of hepatotoxicity, while others appear protected. Why is this happening?
A1: This is a critical observation and reflects the complex nature of this compound's effects on the liver. Published research presents a dual role for this compound, showing both hepatotoxic and hepatoprotective properties depending on the experimental context.
-
Hepatotoxicity: In certain models, particularly those mimicking idiosyncratic drug-induced liver injury (IDILI), this compound can enhance inflammatory responses. For instance, in a lipopolysaccharide (LPS)-sensitized mouse model, this compound has been shown to increase serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) and promote liver injury[1][2]. This is thought to be mediated through the activation of the NLRP3 inflammasome and pyroptosis, a form of inflammatory cell death[1][2].
-
Hepatoprotection: Conversely, in models of toxicant-induced liver damage, such as carbon tetrachloride (CCl4) exposure in rats, this compound has demonstrated protective effects by reducing elevated liver enzymes and oxidative stress markers[3]. It has also been shown to be protective in non-alcoholic fatty liver disease (NAFLD) models by promoting liver regeneration.
Your results may be influenced by the specific animal model, the dose of this compound, the route of administration, and the underlying health status of the animals.
Q2: I am observing significant increases in ALT and AST levels in my mouse model treated with this compound and LPS. What is the likely mechanism?
A2: The elevation of ALT and AST in a co-treatment model with LPS and this compound strongly suggests an inflammatory-mediated liver injury. The mechanism likely involves the following signaling cascade: this compound can enhance the activation of the NLRP3 inflammasome, which is primed by LPS. This leads to the cleavage of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines like IL-1β. Furthermore, this compound can promote the cleavage of Gasdermin D (GSDMD), a key step in pyroptosis, leading to hepatocyte death and the release of liver enzymes.
Q3: My cell-based assays with this compound show increased reactive oxygen species (ROS) production. How does this translate to in vivo hepatotoxicity?
A3: Increased ROS production is a key indicator of cellular stress and a common mechanism of drug-induced liver injury. In vitro studies using HepaRG cells have shown that this compound can induce oxidative damage, which is linked to the activation of stress-activated protein kinases, specifically p38 and JNK MAPKs. This oxidative stress can lead to mitochondrial dysfunction and ultimately cell death. In an in vivo setting, this can manifest as hepatocyte injury and inflammation. It is advisable to measure markers of oxidative stress, such as malondialdehyde (MDA) levels and the activity of antioxidant enzymes (e.g., SOD, CAT, GPx) in the liver tissue of your animal models to correlate with your in vitro findings.
Q4: I am planning a study on the hepatotoxicity of this compound. What are the recommended animal models and key parameters to measure?
A4: The choice of animal model will depend on your research question.
-
For Idiosyncratic Liver Injury: A co-treatment model, such as LPS with this compound in mice, is recommended to study inflammation-mediated hepatotoxicity.
-
For General Hepatotoxicity/Hepatoprotection: A toxicant-induced model, like CCl4 administration in rats or mice, can be used to assess the protective or exacerbating effects of this compound.
-
For Metabolic Liver Disease: A high-fat diet-induced NAFLD model in hamsters or mice can be employed to investigate this compound's effects in a metabolic context.
Key parameters to measure include:
-
Serum Biochemistry: ALT, AST, alkaline phosphatase (ALP), and bilirubin.
-
Histopathology: H&E staining of liver sections to assess for necrosis, inflammation, and steatosis.
-
Oxidative Stress Markers: Liver tissue levels of MDA, glutathione (GSH), and antioxidant enzyme activities.
-
Inflammatory Markers: Hepatic expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and inflammasome components (e.g., NLRP3, Caspase-1).
-
Apoptosis/Pyroptosis Markers: TUNEL staining for apoptosis and immunohistochemistry for GSDMD cleavage for pyroptosis.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in liver enzyme levels between animals in the same treatment group. | 1. Inconsistent dosing or administration.2. Underlying subclinical infections in the animal colony.3. Genetic variability within the animal strain. | 1. Ensure accurate and consistent administration techniques (e.g., gavage, IP injection).2. Monitor animal health closely and consider pre-screening for common pathogens.3. Use a sufficient number of animals per group to account for biological variability and perform statistical power analysis. |
| No significant changes in liver parameters despite high doses of this compound. | 1. The chosen animal model is not susceptible to this compound-induced hepatotoxicity under the tested conditions.2. Rapid metabolism and clearance of this compound.3. Insufficient duration of the study. | 1. Consider using a "priming" agent like a sub-toxic dose of LPS to unmask potential idiosyncratic toxicity.2. Perform pharmacokinetic studies to determine the bioavailability and half-life of this compound in your model.3. Extend the duration of the treatment period. |
| Contradictory results between in vitro and in vivo experiments (e.g., cytotoxicity in vitro but no toxicity in vivo). | 1. Differences in metabolism between cell lines and whole organisms.2. The dose used in vivo may not achieve the cytotoxic concentrations observed in vitro.3. Protective homeostatic mechanisms in the whole animal are absent in cell culture. | 1. Use primary hepatocytes or liver spheroids for in vitro studies as they more closely mimic in vivo metabolism.2. Measure the concentration of this compound in the liver tissue to correlate with in vitro effective concentrations.3. Analyze systemic responses in the animal model, not just direct liver effects. |
Data Presentation
Table 1: Effects of this compound on Liver Injury Markers in a CCl4-Induced Hepatotoxicity Model in Rats
| Treatment Group | ALT (U/L) | AST (U/L) | ALP (U/L) | MDA (nmol/mg protein) |
| Control | Normal | Normal | Normal | Normal |
| CCl4 | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| CCl4 + this compound (5 mg/kg) | Significantly Decreased vs. CCl4 | Significantly Decreased vs. CCl4 | Significantly Decreased vs. CCl4 | Significantly Decreased vs. CCl4 |
Data summarized from a study by Naderi et al. (2024). Note: "Normal" and "Significantly Increased/Decreased" are used to represent the trends observed in the study. For exact values, please refer to the original publication.
Experimental Protocols
1. CCl4-Induced Hepatotoxicity Model in Rats
-
Animals: Male Wistar rats.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Groups:
-
Control: Vehicle (e.g., olive oil).
-
CCl4: Carbon tetrachloride (typically 1-2 mL/kg, i.p., diluted in olive oil) administered twice a week.
-
This compound: this compound (e.g., 5 mg/kg, i.p. or oral gavage) daily.
-
CCl4 + this compound: Co-administration of CCl4 and this compound.
-
-
Duration: 4 weeks.
-
Sample Collection: At the end of the study, blood is collected for serum biochemistry (ALT, AST, ALP). Livers are harvested for histopathology and measurement of oxidative stress markers (MDA).
2. LPS-Induced Idiosyncratic Liver Injury Model in Mice
-
Animals: C57BL/6 mice.
-
Acclimatization: Animals are acclimatized for at least one week.
-
Groups:
-
Control: Vehicle.
-
LPS: A non-lethal dose of Lipopolysaccharide (e.g., from E. coli) administered intraperitoneally.
-
This compound: this compound administered via oral gavage or i.p. injection.
-
LPS + this compound: LPS is administered, followed by this compound treatment.
-
-
Timeline: this compound is often administered shortly after the LPS challenge.
-
Sample Collection: Blood and liver tissues are collected at a specified time point after treatment (e.g., 6-24 hours) to measure serum ALT/AST and hepatic inflammatory and pyroptosis markers.
Mandatory Visualizations
References
- 1. Bavachin enhances NLRP3 inflammasome activation induced by ATP or nigericin and causes idiosyncratic hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a main compound of Psoraleae Fructus, facilitates GSDMD-mediated pyroptosis and causes hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
Technical Support Center: Bavachinin in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for working with Bavachinin in a cell culture setting.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in common cell culture media like DMEM or RPMI-1640?
Direct quantitative data on the stability of this compound in specific cell culture media is limited in publicly available literature. However, as a prenylated flavonoid, its stability can be influenced by several factors. It is recommended to determine the stability of this compound under your specific experimental conditions.
Q2: What factors can affect the stability of this compound in cell culture?
Several factors can influence the stability of this compound in your experiments:
-
Temperature: Standard cell culture incubation at 37°C can accelerate the degradation of many small molecules.
-
pH: The typical pH of cell culture media (7.2-7.4) may affect the stability of flavonoids.
-
Media Components: Components within the media, such as serum proteins, can interact with and potentially degrade the compound.
-
Light Exposure: Like many flavonoids, this compound may be sensitive to light. It is advisable to protect stock solutions and media containing this compound from light.
-
Dissolved Oxygen: The presence of oxygen can lead to oxidative degradation.
Q3: How should I prepare and store a stock solution of this compound?
This compound is sparingly soluble in aqueous solutions.[1] A concentrated stock solution should be prepared in an organic solvent such as DMSO, ethanol, or dimethylformamide (DMF).[1] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles by preparing aliquots. Aqueous dilutions should be prepared fresh for each experiment and not stored for more than a day.[1]
Q4: Can this compound aggregate in cell culture media?
Due to its hydrophobic nature, this compound may have a tendency to aggregate in aqueous culture media, especially at higher concentrations. This can lead to inconsistent results. Using a low percentage of serum (e.g., ≥1%) or a solubilizing agent in the final culture medium can help improve solubility and reduce aggregation. For some hydrophobic compounds, the use of specific vehicles has been evaluated to improve solubility in cell culture.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound in the culture medium over the course of the experiment. | 1. Perform a stability study to determine the half-life of this compound under your specific experimental conditions (see Experimental Protocol 1). 2. Prepare fresh this compound-containing media for each experiment. 3. Consider replenishing the media with fresh this compound at specific time points during long-term experiments. |
| Aggregation of this compound in the culture medium. | 1. Visually inspect the media for any precipitation after adding this compound. 2. Reduce the final concentration of this compound. 3. Ensure the final solvent concentration (e.g., DMSO) is low (typically <0.5%). 4. Consider using a carrier solvent mixture or adding a small amount of serum to improve solubility. | |
| High variability between replicate wells | Uneven distribution of this compound due to poor solubility or aggregation. | 1. Ensure the stock solution is fully dissolved before diluting it into the culture medium. 2. Vortex the media thoroughly after adding this compound. 3. When plating, gently mix the media in the reservoir between dispensing into wells. |
| Cell stress or death due to solvent toxicity. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is below the toxic level for your cell line (typically <0.5%). 2. Run a vehicle control (media with the same concentration of solvent) to assess solvent toxicity. | |
| Change in media color upon adding this compound | Oxidation or degradation of this compound. | 1. Protect stock solutions and media containing this compound from light. 2. Prepare this compound-containing media immediately before use. |
Data on this compound and Related Compounds
| Compound | Compound Type | Solubility/Stability Notes | Reference |
| This compound | Prenylated Flavanone | Sparingly soluble in aqueous buffers. Stock solutions in organic solvents are recommended. Aqueous solutions should be used fresh. | |
| Xanthohumol | Prenylated Chalcone | Poorly soluble in water. Stability can be an issue. Requires at least 10% FCS for reasonable solubility in cell culture. Can be absorbed by plasticware. | |
| Prenylated Flavonoids (General) | Flavonoid Subclass | Prenylation increases lipophilicity, which can enhance membrane permeability but decrease aqueous solubility. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with supplements
-
Sterile, low-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Spiked Media: Dilute the this compound stock solution into pre-warmed cell culture medium to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent and non-toxic to your cells (e.g., 0.1%).
-
Time Point 0 (T=0): Immediately after preparing the spiked media, take an aliquot (e.g., 500 µL) and store it at -80°C. This will serve as your baseline concentration.
-
Incubation: Aliquot the remaining spiked media into sterile, low-binding microcentrifuge tubes for each subsequent time point (e.g., 2, 4, 8, 12, 24, 48 hours).
-
Sample Collection: Place the tubes in a 37°C, 5% CO₂ incubator. At each designated time point, remove one tube and immediately store it at -80°C to halt any further degradation.
-
Sample Preparation for HPLC:
-
Thaw all samples (including T=0) on ice.
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile to each sample (e.g., 1.5 mL of acetonitrile to 500 µL of media).
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of mobile phase (e.g., 100 µL).
-
-
HPLC Analysis:
-
Inject the reconstituted samples into the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate this compound from any degradation products.
-
Monitor the elution profile at a wavelength where this compound has maximum absorbance (e.g., around 246 nm).
-
-
Data Analysis:
-
Quantify the peak area corresponding to this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
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Plot the percentage of remaining this compound against time to determine its stability profile and half-life.
-
Protocol 2: Western Blot Analysis of p38/JNK MAPK and PI3K/AKT Signaling Pathways
This protocol describes how to assess the effect of this compound on the phosphorylation status of key proteins in the p38/JNK MAPK and PI3K/AKT signaling pathways.
Materials:
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Cells of interest
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This compound
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding and Treatment: Seed your cells in culture plates and allow them to adhere and grow to the desired confluency. Treat the cells with different concentrations of this compound or vehicle (DMSO) for the desired time.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant (cell lysate) to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: Experimental workflow for determining this compound stability in cell culture media.
References
Technical Support Center: Optimizing Bavachinin Concentration for Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bavachinin in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
A1: this compound is a flavanone compound isolated from the plant Psoralea corylifolia.[1][2] It exhibits anti-cancer properties by inducing G2/M cell cycle arrest and apoptosis (programmed cell death) in various cancer cell lines.[1][2][3] The cytotoxic effects are mediated through the activation of signaling pathways such as the p38 MAPK and ATM/ATR pathways.
Q2: What is a recommended starting concentration range for this compound in a cytotoxicity assay?
A2: Based on published studies, a starting concentration range of 10 µM to 100 µM is recommended for initial cytotoxicity screening. The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between cell lines, so a broad range is advisable for initial experiments. For example, the IC50 for H1688 small cell lung cancer cells was reported to be 18.3 µM at 24 hours, while for H146 cells it was 53.5 µM.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). A common practice is to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and store it at -20°C. For cell culture experiments, the final concentration of DMSO in the medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Which cancer cell lines have been shown to be sensitive to this compound?
A4: this compound has demonstrated cytotoxic effects against a variety of cancer cell lines, including:
-
Non-small cell lung cancer (NSCLC) cells
-
Small cell lung cancer (SCLC) cells (H1688 and H146)
-
Colorectal cancer cells
-
Laryngopharyngeal cancer cells (Tu212 and FaDu)
-
Human KB carcinoma and HOS osteosarcoma cells
-
Lung cancer A549 cells
Q5: What are the key signaling pathways affected by this compound?
A5: this compound has been shown to modulate several key signaling pathways involved in cell proliferation and survival. In non-small-cell lung cancer cells, it induces G2/M cell cycle arrest via the p38/p21Waf1/Cip1-dependent signaling pathway. In small cell lung cancer, it triggers apoptosis and cell cycle arrest through the ATM/ATR signaling pathway. The MAPK signaling pathway is also activated in response to this compound treatment in colorectal cancer cells.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no cytotoxicity observed | Inappropriate Concentration Range: The concentrations of this compound used may be too low for the specific cell line. | Expand Concentration Range: Test a broader range of concentrations, from low micromolar (e.g., 1 µM) to high micromolar (e.g., 150 µM). Perform a dose-response curve to determine the IC50 value. |
| Cell Line Resistance: The chosen cell line may be inherently resistant to this compound's effects. | Select a Different Cell Line: Refer to the literature to choose a cell line known to be sensitive to this compound. | |
| Compound Instability: this compound may be degrading in the cell culture medium over the course of the experiment. | Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Minimize the exposure of the compound to light and elevated temperatures. | |
| Incorrect Assay Duration: The incubation time may be too short for cytotoxic effects to become apparent. | Optimize Incubation Time: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration. | |
| High variability between replicate wells | Uneven Cell Seeding: Inconsistent number of cells seeded per well. | Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. Use a multichannel pipette for more consistent seeding. |
| Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, leading to altered cell growth and compound concentration. | Avoid Outer Wells: Do not use the outermost wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity. | |
| Compound Precipitation: this compound may precipitate out of solution at higher concentrations, especially in aqueous media. | Check for Precipitate: Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider using a lower starting concentration or a different solvent system (ensuring solvent toxicity is controlled). | |
| Pipetting Errors: Inaccurate pipetting of the compound or assay reagents. | Calibrate Pipettes: Regularly calibrate all pipettes. Use reverse pipetting for viscous solutions. | |
| Discrepancy with published results | Different Experimental Conditions: Variations in cell passage number, serum concentration, or specific assay kits can lead to different outcomes. | Standardize Protocols: Carefully follow the methodologies outlined in published studies. Document all experimental parameters in detail. |
| Cell Line Authenticity: The cell line used may have been misidentified or contaminated. | Authenticate Cell Lines: Use short tandem repeat (STR) profiling to confirm the identity of your cell lines. Regularly test for mycoplasma contamination. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| H1688 | Small Cell Lung Cancer | 24 | 18.3 | |
| H146 | Small Cell Lung Cancer | 24 | 53.5 | |
| HepaRG | Hepatocellular Carcinoma | 24 | 14.28 | |
| A549 | Non-Small Cell Lung Cancer | 24 | Not specified, significant suppression at 25-150 µM | |
| HCT-116 | Colon Cancer | Not specified | >20 µM (for a derivative) | |
| PC-3 | Prostate Cancer | Not specified | >20 µM (for a derivative) | |
| MCF-7 | Breast Cancer | Not specified | >20 µM (for a derivative) |
Detailed Experimental Protocols
MTT Cytotoxicity Assay
This protocol is adapted from studies investigating the cytotoxic effects of this compound.
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Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 6.25 to 100 µM) or DMSO (0.1%) as a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
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MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is based on a study evaluating this compound-induced cell death.
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Cell Seeding: Seed A549 cells in a 96-well plate at a density of 2 x 10³ cells/well.
-
Compound Treatment: Treat the cells with different concentrations of this compound (e.g., 10, 20, 40, 80 µM) for 24 hours.
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Sample Collection: Collect 100 µL of the cell culture medium from each well.
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LDH Measurement: Determine the LDH activity in the collected medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
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Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (lysed cells).
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified signaling pathways activated by this compound.
Caption: Troubleshooting decision tree for low cytotoxicity.
References
- 1. This compound Induces G2/M Cell Cycle Arrest and Apoptosis via the ATM/ATR Signaling Pathway in Human Small Cell Lung Cancer and Shows an Antitumor Effect in the Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Induction of G2/M Cell Cycle Arrest via p38/p21Waf1/Cip1-Dependent Signaling Pathway Activation by this compound in Non-Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Bavachinin Delivery in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bavachinin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation and Administration
Q1: My this compound formulation is cloudy and appears to have precipitated. What should I do?
A1: This is a common issue due to this compound's poor water solubility. Precipitation can lead to inaccurate dosing and low bioavailability. Here’s how to troubleshoot:
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Solubility Check: this compound is practically insoluble in water but soluble in organic solvents like DMSO, ethanol, and DMF.[1]
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Vehicle Selection: For in vivo studies, co-solvents and surfactants are often necessary. A common approach for hydrophobic compounds is to first dissolve them in a small amount of an organic solvent (e.g., DMSO) and then dilute the solution with a vehicle suitable for animal administration, such as polyethylene glycol (PEG), Tween-80, or corn oil.
Recommended Formulation Strategies:
| Administration Route | Recommended Vehicle | Protocol | Considerations |
| Oral Gavage | 0.5% Carboxymethyl cellulose (CMC) in water | 1. Dissolve this compound in a minimal amount of DMSO. 2. Suspend the DMSO solution in 0.5% CMC. 3. Vortex thoroughly before each administration to ensure a uniform suspension. | Ensure the final DMSO concentration is low to minimize potential toxicity. |
| Intraperitoneal (IP) Injection | Potassium Citrate Buffer | 1. Prepare a solution of this compound in potassium citrate buffer.[2] 2. A previously reported successful concentration is 5 mg/kg for rats.[2] | Ensure the pH of the buffer is within a physiologically acceptable range. |
| Subcutaneous (SC) Injection | Corn Oil | 1. Dissolve this compound in a small volume of a suitable organic solvent (e.g., ethanol or DMSO). 2. Mix the resulting solution with corn oil. 3. Ensure the organic solvent is at a very low final concentration. | Oil-based vehicles can form a depot at the injection site, leading to slower absorption. |
Q2: I'm observing high variability in my experimental results after oral administration. What could be the cause?
A2: High variability is often linked to inconsistent absorption and low bioavailability. This compound is known to have poor oral bioavailability.[3]
Troubleshooting Steps:
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Fasting: Ensure that animals are fasted overnight before oral gavage to reduce the impact of food on drug absorption.
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Formulation Uniformity: If using a suspension, ensure it is thoroughly mixed before each animal is dosed to prevent settling of the compound.
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Particle Size: The particle size of this compound in a suspension can significantly impact its dissolution rate and absorption. Consider micronization or creating a nano-suspension to improve bioavailability.
Toxicity and Adverse Effects
Q3: What are the potential toxicities associated with this compound administration?
A3: The primary reported toxicity of this compound is hepatotoxicity.[4]
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Hepatotoxicity: Studies have shown that this compound can induce liver injury, particularly when co-administered with agents like lipopolysaccharide (LPS). In a study on rats, this compound administration led to changes in liver enzyme levels.
-
Acute Oral Toxicity: The oral median lethal dose (LD50) of this compound in mice has been reported to be greater than 1 g/kg, suggesting low acute oral toxicity.
Monitoring for Toxicity:
-
Regularly monitor animals for clinical signs of distress, including weight loss, changes in behavior, and altered food and water intake.
-
For studies involving higher doses or prolonged administration, consider including liver function tests (ALT, AST) and histological examination of the liver in your experimental design.
Experimental Protocols
Preparation of a this compound Formulation for Intraperitoneal Injection
This protocol is based on a study that successfully administered this compound to rats.
Materials:
-
This compound powder
-
Potassium citrate buffer (pH should be adjusted to be physiologically compatible)
-
Sterile microcentrifuge tubes
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Vortex mixer
-
Sterile syringes and needles
Procedure:
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Weigh the required amount of this compound based on the desired dose (e.g., 5 mg/kg) and the weight of the animals.
-
Add the appropriate volume of potassium citrate buffer to the this compound powder in a sterile microcentrifuge tube.
-
Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming may aid in dissolution, but the stability of this compound under these conditions should be verified.
-
Draw the solution into a sterile syringe for administration.
Quantitative Data Summary
Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Reference |
| Cmax | 2.13–908.8 ng/mL | |
| Bioavailability | 5.27–36.39% |
In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (24h) | Reference |
| HepaRG | 14.28 µM |
Signaling Pathways and Experimental Workflows
This compound-Induced Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, apoptosis, and cell cycle regulation.
1. MAPK/JNK Signaling Pathway:
This compound can induce oxidative stress, leading to the activation of the p38 and JNK MAPK pathways, which can result in apoptosis.
References
- 1. Bavachin suppresses proliferation of laryngopharyngeal cancer by regulating the STAT3 and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Targeted Therapeutic Effect of this compound Nanospheres on Pathological Site of Chronic Asthmatic Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a main compound of Psoraleae Fructus, facilitates GSDMD-mediated pyroptosis and causes hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bavachinin Interference with Fluorescent Assays
For researchers, scientists, and drug development professionals utilizing Bavachinin in their experimental workflows, understanding its potential to interfere with fluorescent assays is critical for generating accurate and reproducible data. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address specific issues that may arise from the optical properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a prenylated flavonoid, a class of natural compounds widely distributed in plants.[1] It exhibits a range of biological activities, including anti-inflammatory, antitumor, and metabolic regulatory effects.[2] this compound is known to act as an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, and can modulate various signaling pathways, making it a compound of interest in drug discovery.[2]
Q2: Can this compound interfere with my fluorescent assay?
A2: Yes. Like many flavonoid compounds, this compound has the potential to interfere with fluorescence-based assays through two primary mechanisms:
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Intrinsic Fluorescence (Autofluorescence): this compound is a fluorescent molecule itself. If its excitation and emission spectra overlap with those of your assay's fluorophore, it can contribute to the background signal, leading to artificially high readings or false-positive results.[3][4]
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Fluorescence Quenching (Inner Filter Effect): this compound absorbs light in the UV-Visible range. If it absorbs light at the excitation or emission wavelengths of your assay's fluorophore, it can reduce the amount of light that reaches the fluorophore or the detector. This phenomenon, often called the inner filter effect, leads to a decrease in the detected signal and can be misinterpreted as a biological inhibitory effect, causing false-negative results.
Q3: What are the typical spectral properties of this compound?
Q4: My assay shows an unexpected increase in fluorescence when I add this compound. What should I do?
A4: This is a strong indication of intrinsic fluorescence from this compound. You should follow the "Troubleshooting Guide for High Background / False-Positive Signals" below to confirm and mitigate this effect.
Q5: My fluorescent signal decreases in a dose-dependent manner with this compound, but I'm not sure if it's a real biological effect. How can I check?
A5: This could be a genuine biological effect or an artifact caused by fluorescence quenching. To differentiate between these possibilities, you should follow the "Troubleshooting Guide for Low Signal / False-Negative Results" to perform control experiments.
Troubleshooting Guides
Guide 1: Troubleshooting High Background / False-Positive Signals (Autofluorescence)
Problem: You observe an unexpectedly high fluorescent signal, or a signal in your "no-target" controls, that increases with this compound concentration.
Underlying Cause: this compound's intrinsic fluorescence (autofluorescence) is likely overlapping with your assay's detection wavelengths.
| Step | Action | Expected Outcome & Interpretation |
| 1 | Run a "Compound-Only" Control | Prepare samples containing only this compound in the assay buffer at the same concentrations used in your experiment. Measure the fluorescence using your standard assay settings. |
| If you detect a significant, concentration-dependent signal, this confirms that this compound is autofluorescent under your assay conditions. | ||
| 2 | Characterize this compound's Spectrum | Following Protocol 1 , measure the full excitation and emission spectra of this compound. |
| Compare this compound's emission peak with your assay's emission filter. Significant overlap confirms interference. | ||
| 3 | Mitigation Strategy 1: Shift Spectra | Choose an alternative assay fluorophore that has excitation and emission wavelengths further into the red spectrum (e.g., >600 nm), away from the typical fluorescence of flavonoids. |
| This is often the most effective solution to avoid spectral overlap. | ||
| 4 | Mitigation Strategy 2: Background Subtraction | If changing fluorophores is not possible, subtract the signal from the "Compound-Only" control (Step 1) from your experimental wells. |
| This can correct the data, but assumes this compound's fluorescence is not altered by other components of the assay (e.g., binding to proteins). |
Guide 2: Troubleshooting Low Signal / False-Negative Results (Quenching)
Problem: You observe a dose-dependent decrease in fluorescence that may not be related to the biological activity of your target.
Underlying Cause: this compound may be absorbing the excitation or emitted light (inner filter effect) or directly quenching the fluorophore.
| Step | Action | Expected Outcome & Interpretation |
| 1 | Measure this compound's Absorbance | Following Protocol 1 , measure the UV-Vis absorbance spectrum of this compound at your experimental concentrations. |
| High absorbance (>0.1 AU) at your assay's excitation or emission wavelengths strongly suggests an inner filter effect is occurring. | ||
| 2 | Perform a "Fluorophore-Only" Quenching Assay | Set up a cell-free experiment with just your fluorescent dye/product and titrate in this compound. Measure the fluorescence. |
| If the fluorescence of the dye alone decreases as you add this compound, this confirms direct quenching or a significant inner filter effect, independent of any biological target. | ||
| 3 | Mitigation Strategy 1: Reduce Compound/Fluorophore Concentration | If possible, lower the concentration of this compound to a range where its absorbance is minimal. Alternatively, reducing the fluorophore concentration can sometimes lessen quenching effects. |
| This reduces the probability of quenching events and the magnitude of the inner filter effect. | ||
| 4 | Mitigation Strategy 2: Reduce Light Pathlength | Use low-volume, black-walled microplates. This reduces the distance the light travels through the sample, thereby minimizing the inner filter effect. |
| Effective for mitigating absorbance-based interference. | ||
| 5 | Mitigation Strategy 3: Use a Non-Optical Assay | Confirm your findings using an orthogonal assay with a different detection modality, such as a luminescent, radiometric, or mass spectrometry-based assay, which is not susceptible to fluorescence interference. |
| This is the gold standard for validating hits from a screen that may be subject to interference. |
Data Presentation
The following table summarizes the expected spectral properties for a typical flavanone like this compound. Researchers must determine the precise values for their specific experimental conditions (solvent, pH, buffer components) by following the protocols provided below.
Table 1: Representative Spectral Properties of this compound
| Parameter | Expected Value / Range | Comments |
| Absorbance Maximum (λmax) | Band II: ~290 nmBand I: ~325 nm (shoulder) | The primary absorbance peak is in the UV range. The shoulder extends into the UVA range. |
| Molar Absorptivity (ε) | ~15,000 - 25,000 M-1cm-1 at ~290 nm | This value is an estimate based on similar flavonoids. High absorbance increases the risk of the inner filter effect. |
| Fluorescence Excitation (λex) | ~290 nm and ~330 nm | Excitation will be most efficient near the absorbance maxima. |
| Fluorescence Emission (λem) | ~400 - 500 nm | Flavonoid fluorescence is often broad and in the blue-green region of the spectrum. |
| Fluorescence Quantum Yield (ΦF) | Low (< 0.1) | Most simple flavonoids are not highly fluorescent. |
Experimental Protocols
Protocol 1: Determining the Spectral Profile of this compound
Objective: To measure the absorbance and fluorescence spectra of this compound to identify potential for assay interference.
Materials:
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This compound
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Assay buffer (or the solvent used for experiments, e.g., DMSO, PBS, cell culture media)
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UV-Visible Spectrophotometer (cuvette or plate-based)
-
Spectrofluorometer (cuvette or plate-based)
-
Quartz cuvettes or appropriate UV-transparent microplates
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Black-walled, clear-bottom microplates for fluorescence measurements
Methodology:
-
Preparation of this compound Solution: a. Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). b. Prepare a solution of this compound in the final assay buffer at the highest concentration you plan to use in your experiment. Ensure any solvent from the stock solution is at the same final concentration as in the assay (e.g., <1% DMSO).
-
Absorbance Spectrum Measurement: a. Use the assay buffer as a blank to zero the spectrophotometer. b. Place the this compound solution in the spectrophotometer. c. Scan the absorbance from 250 nm to 700 nm. d. Identify the wavelength(s) of maximum absorbance (λmax). Note the absorbance values at the excitation and emission wavelengths of your primary assay fluorophore.
-
Emission Spectrum Measurement: a. Place the this compound solution in the spectrofluorometer. b. Set the excitation wavelength to the λmax determined in the previous step (e.g., 290 nm or 325 nm). c. Scan a range of emission wavelengths, starting approximately 20 nm above the excitation wavelength, to detect the fluorescence emission profile (e.g., scan from 310 nm to 700 nm). d. Identify the wavelength of peak fluorescence emission.
-
Excitation Spectrum Measurement: a. Keep the this compound solution in the spectrofluorometer. b. Set the emission wavelength to the peak emission wavelength determined in step 3. c. Scan a range of excitation wavelengths to determine the optimal wavelengths for exciting the compound (e.g., scan from 250 nm to just below the emission setting).
Visualizations
Caption: Workflow for identifying the source of assay interference.
References
- 1. Prenylflavonoid - Wikipedia [en.wikipedia.org]
- 2. A Review of this compound and Its Derivatives as Multi-Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Autofluorescence in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-target Effects of Bavachinin in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the potential off-target effects of Bavachinin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound?
A1: this compound, a flavonoid from Psoralea corylifolia, is known for its multi-therapeutic potential, including anti-inflammatory, antitumor, and neuroprotective activities.[1][2][3] However, its broad biological activity can lead to several off-target effects that are crucial to consider during experimental design. The primary documented off-target effects include:
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Hepatotoxicity: Studies have reported that this compound can induce liver injury, particularly at higher concentrations or in combination with other stressors like lipopolysaccharide (LPS).[4][5] This toxicity is often linked to the induction of oxidative stress and inflammasome activation.
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Induction of Oxidative Stress: this compound can increase the production of reactive oxygen species (ROS), leading to oxidative damage in cells. This effect is often mediated through the activation of stress-activated protein kinase pathways like JNK and p38 MAPK.
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Modulation of Multiple Signaling Pathways: this compound is not a highly specific molecule and has been shown to interact with a variety of signaling pathways, which may be independent of its primary intended target in a given experiment. These include PPARs, PI3K/AKT, STAT3, and ATM/ATR pathways.
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Inhibition of Monoamine Oxidases (MAOs): this compound has been identified as a competitive inhibitor of both MAO-A and MAO-B, with a preference for MAO-B. This can be a significant off-target effect in neurological or psychiatric models where monoamine signaling is critical.
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Inflammasome Activation: It has been shown that this compound can promote the cleavage of Gasdermin D (GSDMD), a key event in pyroptosis, and can trigger the activation of the inflammasome.
Q2: How can I control for the hepatotoxic effects of this compound in my in vitro experiments?
A2: To manage and control for potential hepatotoxicity in cell culture experiments, consider the following strategies:
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Dose-Response and Time-Course Studies: Perform thorough dose-response and time-course experiments to determine the optimal concentration and duration of this compound treatment that elicits the desired on-target effect without causing significant cytotoxicity. An IC50 value for cytotoxicity should be established in your specific cell line. For instance, in HepaRG cells, the 24-hour IC50 was reported to be 14.28 μM.
-
Use of Hepatotoxicity Markers: Routinely assess cell viability using assays like MTT or LDH release. Additionally, measure markers of liver injury such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the cell culture supernatant.
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Inclusion of Antioxidants: Since this compound-induced hepatotoxicity is linked to oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) can help determine if the observed effects are a direct result of oxidative damage.
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Control Cell Lines: If feasible, use a non-hepatic cell line as a negative control to distinguish between general cytotoxicity and liver-specific toxicity.
Q3: My experiment shows unexpected changes in cell cycle progression after this compound treatment. What could be the cause and how do I investigate it?
A3: Unforeseen effects on the cell cycle could be due to this compound's known interaction with the ATM/ATR signaling pathway, which is involved in DNA damage response and cell cycle checkpoint control. This compound has been shown to cause G2/M cell cycle arrest in small cell lung cancer cells.
To investigate this:
-
Cell Cycle Analysis: Perform flow cytometry analysis of propidium iodide-stained cells to quantify the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Western Blotting for Cell Cycle Regulators: Analyze the expression and phosphorylation status of key proteins involved in the G2/M checkpoint, such as CDC25C, CDC2, CHK1, and CHK2.
-
Use of Pathway Inhibitors: To confirm the involvement of the ATM/ATR pathway, use a specific inhibitor, such as caffeine, in conjunction with this compound treatment to see if it rescues the cell cycle arrest phenotype.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results with this compound.
| Potential Cause | Troubleshooting Step |
| This compound Purity and Stability | 1. Verify the purity of your this compound stock using techniques like HPLC. 2. Prepare fresh stock solutions regularly and store them protected from light and at the recommended temperature. 3. Consider that this compound is poorly soluble in water; ensure complete solubilization in a suitable solvent like DMSO and use a consistent final solvent concentration across all experimental groups, including vehicle controls. |
| Cell Culture Conditions | 1. Ensure consistent cell passage numbers and confluency at the time of treatment. 2. Monitor for any signs of contamination in your cell cultures. |
| Off-target Effects Masking On-target Activity | 1. Perform experiments at a range of concentrations to identify a therapeutic window. 2. Use positive and negative controls for your expected on-target effect. |
Issue 2: Observing significant apoptosis or cell death unrelated to the primary hypothesis.
| Potential Cause | Troubleshooting Step |
| Induction of Oxidative Stress | 1. Measure ROS levels in your cells using probes like DCFDA. 2. Test if co-incubation with an antioxidant (e.g., N-acetylcysteine) mitigates the observed cell death. 3. Analyze the activation of stress-related pathways (p38, JNK) via Western blot. |
| Activation of Inflammasomes | 1. Measure the levels of cleaved caspase-1 and IL-1β in cell lysates or supernatants. 2. Use inflammasome inhibitors (e.g., MCC950 for NLRP3) to determine their role in the observed cell death. |
| Inhibition of Pro-survival Pathways | 1. this compound can modulate pathways like PI3K/AKT and STAT3, which are involved in cell survival. 2. Assess the phosphorylation status of key proteins in these pathways (e.g., p-AKT, p-STAT3) to see if they are being inhibited. |
Experimental Protocols
Protocol 1: Assessing Off-Target Activation of JNK/p38 MAPK Pathway
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Cell Seeding: Plate your cells of interest at a predetermined density and allow them to adhere overnight.
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Pre-treatment with Inhibitors: Pre-treat cells with specific inhibitors for JNK (e.g., SP600125) and p38 (e.g., SB203580) for 1-2 hours before this compound treatment. Include a vehicle control for the inhibitors.
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This compound Treatment: Add this compound at the desired concentration and incubate for the specified time. Include a vehicle control for this compound.
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Protein Extraction: Lyse the cells and collect the protein lysates.
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Western Blot Analysis: Perform Western blotting to detect the phosphorylated and total levels of JNK and p38. An increase in the ratio of phosphorylated to total protein indicates pathway activation. Compare the this compound-treated group with the inhibitor pre-treated groups to confirm specificity.
Protocol 2: Evaluating Inhibition of Monoamine Oxidase (MAO) Activity
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Enzyme Source: Use commercially available recombinant human MAO-A and MAO-B enzymes or mitochondrial fractions isolated from tissues.
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Inhibition Assay: A variety of commercial kits are available that utilize a fluorescent or colorimetric substrate to measure MAO activity.
-
Experimental Setup:
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Negative Control: Buffer + Enzyme
-
Positive Control Inhibitor: Clorgyline (for MAO-A) or Selegiline (for MAO-B)
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Test Compound: this compound at various concentrations.
-
-
Procedure: Incubate the enzyme with the inhibitors or this compound for a specified time. Initiate the reaction by adding the substrate and measure the signal over time according to the manufacturer's instructions.
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Data Analysis: Calculate the IC50 value for this compound's inhibition of both MAO-A and MAO-B to determine its potency and selectivity.
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound for Various Effects
| Effect | System | IC50 Value | Reference |
| Cytotoxicity | HepaRG cells (24h) | 14.28 μM | |
| MAO-B Inhibition | Recombinant human enzyme | ~8.82 μM | |
| MAO-A Inhibition | Recombinant human enzyme | ~189.28 μM |
Visualizations
Caption: Key off-target signaling pathways modulated by this compound.
Caption: A logical workflow for troubleshooting common experimental issues with this compound.
References
- 1. A Review of this compound and Its Derivatives as Multi-Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review of this compound and Its Derivatives as Multi‐Therapeutic Agents | Semantic Scholar [semanticscholar.org]
- 4. This compound Induces Oxidative Damage in HepaRG Cells through p38/JNK MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a main compound of Psoraleae Fructus, facilitates GSDMD-mediated pyroptosis and causes hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Aqueous Solubility of Bavachinin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of Bavachinin.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
This compound is sparingly soluble in aqueous buffers. Its solubility is approximately 0.25 mg/mL in a 1:3 solution of dimethylformamide (DMF) and phosphate-buffered saline (PBS) at pH 7.2[1]. The extremely low water solubility of this compound is a significant limiting factor for its therapeutic application. For experimental purposes, a common practice is to first dissolve this compound in an organic solvent like DMF, dimethyl sulfoxide (DMSO), or ethanol, and then dilute it with the aqueous buffer of choice[1].
Q2: What are the common strategies to improve the aqueous solubility of poorly soluble compounds like this compound?
Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds. These methods are broadly categorized into physical and chemical modifications. Common approaches include the use of co-solvents, pH adjustment, particle size reduction (micronization and nanosizing), and the formation of multicomponent systems such as solid dispersions, inclusion complexes with cyclodextrins, and cocrystals.
Q3: Are there any established signaling pathways for this compound that I should be aware of during formulation development?
This compound is known to be a pan-agonist of peroxisome proliferator-activated receptors (PPARs), with specific activities towards PPARα, PPARβ/δ, and PPARγ[1]. While these signaling pathways are crucial for its pharmacological effects, they do not directly influence its aqueous solubility. However, understanding its mechanism of action can be important for designing in vivo studies and interpreting bioavailability data once a suitable formulation is developed.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during experiments aimed at enhancing this compound's solubility.
Issue 1: Low solubility even with the use of co-solvents.
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Problem: The final concentration of this compound in the aqueous medium is insufficient for the planned experiment, despite using a co-solvent like DMSO or ethanol.
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Possible Cause: The percentage of the organic co-solvent in the final aqueous solution is too low to maintain this compound in a dissolved state. High concentrations of organic solvents may be incompatible with the experimental system (e.g., cell-based assays).
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Troubleshooting Steps:
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Optimize Co-solvent Concentration: Determine the maximum tolerable concentration of the co-solvent for your specific assay.
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Explore Alternative Formulation Strategies: If co-solvent concentrations are limited, consider more advanced techniques like forming inclusion complexes, solid dispersions, or nanosuspensions to achieve the desired aqueous concentration without relying on high percentages of organic solvents.
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Issue 2: Precipitation of this compound upon dilution of the stock solution.
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Problem: this compound precipitates out of the solution when the organic stock solution is diluted into an aqueous buffer.
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Possible Cause: The aqueous buffer does not have sufficient solubilizing capacity for the amount of this compound being added. This is a common issue with "solvent-dumping" methods.
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Troubleshooting Steps:
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Slower Addition: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to facilitate better mixing and dispersion.
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Use of Surfactants: Incorporate a low concentration of a biocompatible surfactant (e.g., Tween® 80, Poloxamer 188) in the aqueous buffer to help stabilize the dispersed this compound molecules and prevent precipitation.
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Formulation Approaches: Employing techniques like cyclodextrin complexation or creating a nanosuspension can prevent precipitation by encapsulating or stabilizing the this compound molecules in a more water-compatible form.
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Data Summary of Solubility Enhancement Techniques
The following table summarizes various techniques that can be applied to improve the aqueous solubility of this compound, with data extrapolated from studies on structurally similar flavonoids like Baicalein.
| Technique | Carrier/Coformer | Method | Anticipated Solubility Enhancement | Reference for Method |
| Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Freeze-Drying | Significant increase in aqueous solubility. | [1] |
| (2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD) | Freeze-Drying | Higher stability constant compared to other cyclodextrins, indicating strong complexation and potential for substantial solubility improvement. | [1] | |
| Solid Dispersion | Polyvinylpyrrolidone (PVP K-30) | Solvent Evaporation | Can significantly increase the dissolution rate and solubility by converting the drug to an amorphous state. | |
| Polyethylene Glycol (PEG 6000) | Fusion Method | Improved dissolution due to the formation of a solid solution or eutectic mixture. | ||
| Nanosuspension | Poloxamer 188 | Wet Milling | Increased saturation solubility and dissolution velocity due to a significant reduction in particle size to the nanometer range. | |
| - | Precipitation-Ultrasonication | Formation of nanosized drug particles leading to enhanced dissolution. | ||
| Cocrystal | Nicotinamide | Solvent Evaporation | Can increase solubility by 50-100% in a pH-dependent manner. | |
| Caffeine | Slurry Conversion | Potential for a 1.5 to 2.5-fold increase in apparent solubility. |
Experimental Protocols
Here are detailed methodologies for key experiments to enhance the aqueous solubility of this compound.
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol describes the preparation of a this compound inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) using the freeze-drying method.
Materials:
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This compound
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Deionized water
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Magnetic stirrer
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Freeze-dryer
Procedure:
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Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (commonly 1:1 or 1:2).
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Dissolution of HP-β-CD: Dissolve the calculated amount of HP-β-CD in deionized water with constant stirring to form a clear solution.
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Addition of this compound: Gradually add the calculated amount of this compound to the HP-β-CD solution.
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Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution may appear slightly opalescent.
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Freezing: Freeze the resulting aqueous solution at -80°C until completely solid.
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Lyophilization: Lyophilize the frozen sample for 48-72 hours until a dry powder is obtained.
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Characterization: The resulting powder can be characterized for complex formation using techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared Spectroscopy (FTIR). The aqueous solubility of the complex can then be determined and compared to that of pure this compound.
Protocol 2: Preparation of this compound Solid Dispersion
This protocol outlines the preparation of a this compound solid dispersion with Polyvinylpyrrolidone (PVP K-30) using the solvent evaporation method.
Materials:
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This compound
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Polyvinylpyrrolidone (PVP K-30)
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Ethanol (or another suitable organic solvent)
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Rotary evaporator
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Vacuum oven
Procedure:
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Ratio Selection: Decide on the weight ratio of this compound to PVP K-30 (e.g., 1:2, 1:4).
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Dissolution: Dissolve both this compound and PVP K-30 in a sufficient amount of ethanol in a round-bottom flask. Ensure complete dissolution by stirring or sonication.
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Solvent Evaporation: Remove the ethanol using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
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Drying: A thin film or solid mass will be formed on the flask wall. Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
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Pulverization: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
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Sieving and Storage: Pass the powder through a sieve to obtain a uniform particle size and store it in a desiccator.
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Evaluation: Evaluate the solid dispersion for its amorphous nature (PXRD, DSC) and determine its dissolution profile and aqueous solubility.
Visualizations
The following diagrams illustrate the conceptual workflows for the described solubility enhancement techniques.
Caption: Workflow for preparing a this compound inclusion complex.
Caption: Workflow for preparing a this compound solid dispersion.
Caption: Mechanisms of different solubility enhancement techniques.
References
Technical Support Center: Overcoming Cell Line Resistance to Bavachinin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Bavachinin, particularly concerning cell line resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cell lines?
This compound is a flavonoid compound isolated from the traditional Chinese herb Psoralea corylifolia. It exhibits various pharmacological activities, including anti-inflammatory, antioxidant, and notably, anti-tumor effects.[1] Its mechanism of action in cancer cells is multi-faceted and involves the modulation of several key signaling pathways:
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MAPK Pathway: this compound can influence the mitogen-activated protein kinase (MAPK) pathway, including JNK and p38, which are involved in stress-induced apoptosis.[1]
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STAT3 Pathway: It has been shown to suppress the proliferation of cancer cells by downregulating the phosphorylation of STAT3.[1]
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ATM/ATR Signaling: this compound can induce G2/M cell cycle arrest and apoptosis through the activation of the ATM/ATR signaling pathway in response to DNA damage.
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PPARγ Activation: this compound can act as a peroxisome proliferator-activated receptor γ (PPARγ) agonist, which has been linked to its anti-tumor effects in non-small cell lung cancer.[2]
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of response to this compound treatment:
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Incorrect Drug Concentration: The concentration of this compound may be too low to elicit a response. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
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Cell Line Insensitivity: The cell line you are using may be intrinsically resistant to this compound's mechanism of action.
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Compound Integrity: Ensure the this compound stock solution is correctly prepared, stored, and has not degraded.
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Experimental Conditions: Factors such as cell density, passage number, and media components can influence drug sensitivity.[3]
Q3: How can I determine if my cell line has developed resistance to this compound?
The most common method to confirm drug resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line to the parental (sensitive) cell line. A significant increase in the IC50 value is a strong indicator of acquired resistance.
Q4: What are the potential mechanisms of acquired resistance to this compound?
While specific resistance mechanisms to this compound are not yet well-documented, based on its classification as a flavonoid and its known signaling pathways, potential mechanisms include:
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Epigenetic Modifications: Alterations in DNA methylation and histone modifications can lead to the dysregulation of genes involved in drug response.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.
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Alterations in Target Pathways: Mutations or adaptive changes in the MAPK, STAT3, or ATM/ATR signaling pathways could render them insensitive to this compound's effects.
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Enhanced DNA Repair Mechanisms: Upregulation of DNA repair pathways could counteract the DNA damage induced by this compound.
Troubleshooting Guides
Problem 1: No observable cytotoxic effect of this compound.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal this compound Concentration | Perform a dose-response curve to determine the IC50 value for your cell line. Test a broad range of concentrations (e.g., 0.1 µM to 100 µM). |
| Incorrect Vehicle Control | Ensure the vehicle (e.g., DMSO) concentration is consistent across all treatments and is not causing toxicity. |
| Cell Line Health and Confluency | Use cells in the exponential growth phase and maintain a consistent seeding density. High confluency can sometimes lead to resistance. |
| This compound Degradation | Prepare fresh this compound dilutions for each experiment from a properly stored stock solution. |
| Assay-Specific Issues | Confirm that your viability assay (e.g., MTT, CellTiter-Glo) is compatible with this compound and is being performed correctly. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variable Cell Passage Number | Use cells within a consistent and low passage number range, as drug sensitivity can change with prolonged culture. |
| Inconsistent Seeding Density | Ensure precise cell counting and seeding for all experiments. |
| Media and Serum Variability | Use the same batch of media and serum for a set of experiments to minimize variability. |
| Pipetting Errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate drug dilutions and cell seeding. |
Problem 3: Suspected acquired resistance to this compound.
| Possible Cause | Troubleshooting Steps |
| Development of a Resistant Population | 1. Confirm Resistance: Determine and compare the IC50 values of the suspected resistant and parental cell lines.2. Investigate Mechanism: Analyze changes in the expression of ABC transporters, key proteins in the MAPK, STAT3, and ATM/ATR pathways, and global epigenetic modifications. |
| Selection of Pre-existing Resistant Clones | Isolate single-cell clones from the resistant population and characterize their individual resistance profiles. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Tu212 | Laryngopharyngeal Cancer | 46.09 | |
| FaDu | Laryngopharyngeal Cancer | 52.26 | |
| A549 | Non-small Cell Lung Cancer | Dose-dependent toxicity observed | |
| HCT-116 | Colon Cancer | >50 | |
| PC-3 | Prostate Cancer | >50 | |
| MCF-7 | Breast Cancer | >50 |
Note: IC50 values can vary depending on the experimental conditions and assay used.
Experimental Protocols
Protocol 1: Determination of this compound IC50 Value
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Preparation: Prepare a series of this compound dilutions in culture medium. A common starting range is 0.1, 1, 5, 10, 25, 50, 75, and 100 µM. Include a vehicle-only control.
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Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
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Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
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Viability Assay: Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) according to the manufacturer's instructions.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: Development of a this compound-Resistant Cell Line
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Initial Exposure: Treat the parental cell line with a low concentration of this compound (e.g., IC20 or IC30) continuously.
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Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner, allowing the cells to recover and proliferate at each new concentration.
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Maintenance: Maintain the resistant cell line in a medium containing a constant, high concentration of this compound to ensure the stability of the resistant phenotype.
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Characterization: Periodically assess the level of resistance by determining the IC50 value and comparing it to the parental cell line. A significant increase (e.g., >5-fold) in the IC50 indicates the development of a resistant line.
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Cryopreservation: Cryopreserve vials of the resistant cell line at different stages of development.
Mandatory Visualizations
References
- 1. Bavachin suppresses proliferation of laryngopharyngeal cancer by regulating the STAT3 and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits antitumor activity against non-small cell lung cancer by targeting PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sorger.med.harvard.edu [sorger.med.harvard.edu]
Interpreting conflicting results in Bavachinin studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret and navigate potentially conflicting results in Bavachinin studies.
Frequently Asked Questions (FAQs)
Q1: Why are there discrepancies in the reported IC50 values for this compound across different cancer cell lines?
A1: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly due to several factors:
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Cell Line Specificity: Different cancer cell lines possess unique genetic backgrounds, receptor expression levels, and signaling pathway dependencies, leading to varied sensitivity to this compound. For instance, this compound has been shown to induce G2/M arrest in small cell lung cancer (SCLC) H1688 cells at concentrations as low as 25 μM, while in non-small cell lung cancer (NSCLC) A549 cells, effects are observed at concentrations up to 80 µM.[1][2]
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Assay-Specific Conditions: The duration of drug exposure, cell seeding density, and the type of viability assay used (e.g., MTT, CCK-8) can all influence the calculated IC50 value.
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Compound Purity and Solvent: The purity of the this compound compound and the final concentration of the solvent (e.g., DMSO) can affect experimental outcomes.
Q2: Some studies report this compound as pro-apoptotic, while another suggests it can cause oxidative damage. How can both be true?
A2: This apparent conflict highlights the dual nature of reactive oxygen species (ROS) in cellular signaling.
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Pro-apoptotic ROS Signaling: In many cancer cells, this compound induces apoptosis by increasing intracellular ROS levels.[3] This ROS generation can be dependent on the activation of specific pathways, such as the PPARγ pathway in NSCLC cells.[2][3] The elevated ROS disrupts mitochondrial membrane potential, leading to the release of pro-apoptotic factors.
-
Cytotoxic Oxidative Damage: At high concentrations or in specific cell types like hepatocyte-derived HepaRG cells, this compound-induced ROS can overwhelm the cell's antioxidant capacity, leading to oxidative damage and cytotoxicity. One study reported that this compound inhibited HepaRG cell viability in a time- and dose-dependent manner, with a 24-hour IC50 of 14.28 μM, through mechanisms involving the p38/JNK MAPK pathways.
This suggests a therapeutic window exists where this compound can selectively induce apoptosis in cancer cells, while higher concentrations may lead to broader cytotoxicity.
Q3: There seem to be conflicting reports on this compound's effect on the Nrf2/HO-1 signaling pathway. Is it an activator or an inhibitor?
A3: The effect of this compound on the Nrf2/HO-1 pathway appears to be context-dependent, which can lead to seemingly contradictory findings. One study on hepatocellular carcinoma (HCC) cells found that this compound acts as a ferroptosis inducer by inhibiting the Nrf2/HO-1 pathway, leading to increased lipid peroxidation and cell death. In this context, the Nrf2/HO-1 pathway acts as a survival mechanism for the cancer cells, and its inhibition by this compound is anti-tumorigenic. It is crucial to analyze the role of the Nrf2 pathway within the specific cancer type being studied to interpret the effects of this compound correctly.
Q4: What is the difference between this compound and Bavachin? I've seen both mentioned in cancer studies.
A4: this compound and Bavachin are related flavonoids (prenylflavanones) isolated from Psoralea corylifolia, but they are distinct molecules with different chemical structures. This difference can lead to variations in their biological activity. For example, one study investigating their effects on monoamine oxidases found that this compound selectively inhibited hMAO-B, while Bavachin had activating effects. In cancer research, both have shown anti-tumor properties but may act through different mechanisms or with varying potency. For instance, Bavachin has been shown to suppress laryngopharyngeal cancer by regulating STAT3 and MAPK signaling pathways. It is essential to specify which compound is being used in an experiment.
Troubleshooting Guide
Issue 1: Unexpectedly High Cell Viability After this compound Treatment
| Possible Cause | Troubleshooting Step |
| Sub-optimal this compound Concentration | The effective concentration of this compound is highly cell-line dependent. Perform a dose-response curve (e.g., 10 µM to 100 µM) to determine the optimal IC50 for your specific cell line. |
| Compound Instability | This compound may degrade if not stored correctly. Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell Culture Medium Interactions | Components in the serum or media may interfere with this compound's activity. Consider reducing the serum concentration during treatment, if compatible with your cell line. |
| High Cell Confluency | Overly confluent cells can exhibit reduced sensitivity to drugs. Ensure you are seeding cells at a consistent and non-confluent density for all experiments. |
Issue 2: Inconsistent Apoptosis Assay Results (e.g., Annexin V/PI Staining)
| Possible Cause | Troubleshooting Step |
| Incorrect Timing of Assay | Apoptosis is a dynamic process. If you measure too early, you may miss the apoptotic cell population. If you measure too late, cells may have progressed to secondary necrosis. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal endpoint. |
| Drug Concentration Too High/Low | A very high concentration might induce rapid necrosis rather than apoptosis, while a low concentration may not be sufficient to trigger the apoptotic cascade. Use a concentration at or slightly above the IC50 for apoptosis studies. |
| Different Apoptotic Pathways | This compound can induce both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. If you are only measuring one marker (e.g., Caspase-9 for intrinsic), you might miss activation of the other pathway (e.g., Caspase-8 for extrinsic). Consider using a pan-caspase inhibitor or measuring multiple markers (Bax/Bcl-2 ratio, Caspase-3/8/9 activation). |
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay Duration | Reported IC50 / Effective Concentration | Reference |
| H1688 | Small Cell Lung Cancer (SCLC) | Not Specified | Decreased viability at 25 µM | |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | 24 h | Dose-dependent effects up to 80 µM | |
| HepG2 | Hepatocellular Carcinoma (HCC) | 24 h | ~40 µM | |
| Huh-7 | Hepatocellular Carcinoma (HCC) | 24 h | ~20 µM | |
| HepaRG | Hepatocyte-like cells | 24 h | 14.28 µM (Cytotoxicity) | |
| Tu212 / FaDu | Laryngopharyngeal Cancer | 24 h | Effects observed at 20 µM (Bavachin) |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT/CCK-8)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Allow cells to adhere for 24 hours in a 37°C, 5% CO₂ incubator.
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This compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock (e.g., in DMSO). Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control group (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.
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Final Incubation: Incubate for 1-4 hours. For MTT, after incubation, carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
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Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
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Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for Apoptosis-Related Proteins (Bax/Bcl-2)
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Cell Lysis: After treating cells with this compound for the desired time, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C, following the manufacturer's recommended dilution.
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Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
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Densitometry Analysis: Quantify the band intensity and normalize the expression of Bax and Bcl-2 to the loading control. Calculate the Bax/Bcl-2 ratio.
Visualizations
Caption: Troubleshooting workflow for inconsistent apoptosis results.
References
- 1. This compound Induces G2/M Cell Cycle Arrest and Apoptosis via the ATM/ATR Signaling Pathway in Human Small Cell Lung Cancer and Shows an Antitumor Effect in the Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound exhibits antitumor activity against non-small cell lung cancer by targeting PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exhibits antitumor activity against non‑small cell lung cancer by targeting PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating Bavachinin-induced oxidative stress in control cells.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bavachinin and encountering issues related to oxidative stress in control cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it induce oxidative stress?
A1: this compound (BVC) is a natural flavonoid compound derived from the fruit of the traditional Chinese herb Fructus Psoraleae.[1] While it has several pharmacological properties, including anti-inflammatory and anti-cancer effects, it has also been shown to induce dose- and time-dependent cytotoxicity.[1][2][3] The primary mechanism of this toxicity in certain cell types, such as liver cells, is the induction of oxidative stress. This occurs through the excessive production of Reactive Oxygen Species (ROS), which disrupts the normal balance between oxidants and antioxidants within the cell.[1]
Q2: How does this compound trigger the production of Reactive Oxygen Species (ROS)?
A2: this compound treatment leads to an imbalance in the cell's redox state. It increases the formation of ROS, potentially through mechanisms involving mitochondrial dysfunction, as mitochondria are a primary source of cellular ROS. This overproduction of ROS can damage essential biomolecules, including lipids, proteins, and DNA. Concurrently, this compound can deplete the cell's natural antioxidant defenses by reducing levels of enzymes like Superoxide Dismutase (SOD) and Catalase (CAT), as well as the antioxidant molecule glutathione (GSH).
Q3: Which signaling pathways are involved in this compound-induced oxidative stress?
A3: Studies have shown that the stress-activated p38 and JNK (c-Jun N-terminal kinase) MAP kinase (MAPK) signaling pathways are centrally involved in this compound-induced oxidative stress. This compound exposure leads to the phosphorylation and activation of both p38 and JNK. The activation of these pathways is closely linked to the generation of ROS.
Q4: What are the common biomarkers to confirm this compound-induced oxidative stress?
A4: To confirm that this compound is inducing oxidative stress in your cell model, you can measure several key biomarkers:
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Increased ROS Levels: Directly measure intracellular ROS using fluorescent probes.
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Increased Lipid Peroxidation: Quantify Malondialdehyde (MDA), a key end-product of lipid peroxidation, often measured via the TBARS assay.
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Decreased Antioxidant Capacity: Measure the activity of antioxidant enzymes (e.g., SOD, CAT) and the levels of total glutathione (GSH).
-
Activation of Stress Pathways: Detect the phosphorylation of p38 and JNK proteins using Western blotting.
-
DNA Damage: Assess for markers like 8-hydroxy-2'-deoxyguanosine (8-OHdG) to check for oxidative DNA damage.
Q5: What are the recommended strategies to mitigate this compound-induced oxidative stress in control cells?
A5: To counteract the effects of this compound, you can employ several strategies:
-
Antioxidant Pretreatment: The most common approach is to pretreat cells with an antioxidant like N-acetylcysteine (NAC). NAC can partially prevent ROS generation and inhibit the downstream activation of the p38 pathway.
-
Pathway-Specific Inhibitors: To confirm the involvement of the MAPK pathways, you can use specific pharmacological inhibitors. Pre-treatment with SB203580 (a p38 inhibitor) or SP600125 (a JNK inhibitor) has been shown to inhibit this compound-induced ROS generation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death in controls after this compound treatment. | This compound concentration is too high for your cell type. The IC50 for HepaRG cells at 24 hours is 14.28 μM. | Perform a dose-response curve to determine the optimal non-lethal concentration for your specific cell line and experimental timeframe. |
| Inconsistent ROS measurements. | Probe instability or improper handling. Cell density variations. Timing of measurement is critical as ROS generation is a dynamic process. | Use a fresh solution of your ROS detection reagent (e.g., DCFDA). Ensure consistent cell seeding density. Perform a time-course experiment to identify the peak of ROS production after this compound treatment. |
| Antioxidant (NAC) pretreatment is not reducing cell death. | NAC concentration or pretreatment time is insufficient. Cell death may be occurring through a parallel, ROS-independent pathway. | Optimize the NAC concentration (e.g., 20 mM) and increase the pretreatment time (e.g., 30 minutes to 2 hours) before adding this compound. Investigate other cell death markers to explore alternative mechanisms. |
| No change in p38/JNK phosphorylation after this compound treatment. | This compound concentration is too low. The time point of analysis is incorrect (too early or too late). Issues with the Western blot protocol. | Increase the this compound concentration. Perform a time-course experiment (e.g., 30 minutes to 6 hours) to find the peak phosphorylation time. Ensure the use of fresh lysis buffers with phosphatase inhibitors and validate your antibodies. |
| Unexpected results with p38/JNK inhibitors. | Inhibitor concentration is not optimal or is toxic to the cells. Off-target effects of the inhibitor. | Titrate the inhibitor concentration to find a non-toxic, effective dose. Use a secondary inhibitor or a genetic approach (e.g., siRNA) to confirm the pathway's involvement. Always include an inhibitor-only control. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in HepaRG Cells
| Time (hours) | IC50 (μM) |
| 24 | 14.28 |
Data sourced from a study on HepaRG cells, showing the concentration at which this compound reduced cell viability by 50%.
Table 2: Effect of this compound on Oxidative Stress Markers in HepaRG Cells (24h Treatment)
| This compound (μM) | MDA Level | ROS Generation | SOD Level | CAT Level | Total GSH Level |
| 6.25 | ↑ Significant Increase | - | ↓ | ↓ | ↓ |
| 12.5 | ↑↑ Significant Increase | ↑ Significant Increase | ↓↓ | ↓↓ | ↓↓ |
| 25 | ↑↑↑ Significant Increase | ↑↑ Significant Increase | ↓↓↓ | ↓↓↓ | ↓↓↓ |
This table summarizes the dose-dependent effect of this compound on key oxidative stress markers. "↑" indicates an increase and "↓" indicates a decrease relative to control cells.
Experimental Protocols
1. Measurement of Intracellular ROS
-
Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent compound. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with this compound at desired concentrations for the determined time. Include a positive control (e.g., H₂O₂) and a vehicle control. For mitigation experiments, pretreat with an antioxidant (e.g., 20 mM NAC for 30 min) before adding this compound.
-
After treatment, remove the media and wash the cells once with warm PBS.
-
Load the cells with 10 μM DCFH-DA in serum-free media and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells three times with warm PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (Excitation/Emission ~485/535 nm) or visualize using a fluorescence microscope.
-
2. Malondialdehyde (MDA) Assay (TBARS Assay)
-
Principle: This assay quantifies lipid peroxidation by measuring MDA, which reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored product.
-
Protocol:
-
Culture and treat cells with this compound as described above.
-
Harvest cells and lyse them using a suitable lysis buffer on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Use a commercial TBARS assay kit and follow the manufacturer's instructions. Typically, this involves adding the TBA reagent to the cell lysate, incubating at ~95°C for 60 minutes, and then cooling.
-
Measure the absorbance of the resulting colored product at ~532 nm.
-
Calculate MDA concentration based on a standard curve generated with an MDA standard.
-
3. Western Blot for p-p38 and p-JNK
-
Principle: This technique detects the phosphorylated (activated) forms of the p38 and JNK proteins, providing a semi-quantitative measure of stress pathway activation.
-
Protocol:
-
After treating cells with this compound for the desired time, wash them with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-JNK, and total JNK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced oxidative stress and points of mitigation.
Caption: Workflow for assessing and mitigating this compound-induced oxidative stress.
References
- 1. This compound Induces Oxidative Damage in HepaRG Cells through p38/JNK MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Ameliorates Rheumatoid Arthritis Inflammation via PPARG/PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of this compound and Its Derivatives as Multi-Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Bavachinin Experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in conducting reproducible experiments with Bavachinin.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments, presented in a question-and-answer format.
| Issue | Question | Possible Causes & Solutions |
| Compound Solubility | My this compound is not dissolving properly or is precipitating in the culture medium. | Cause: this compound has low aqueous solubility. Solution: - Prepare a high-concentration stock solution in an organic solvent such as DMSO, ethanol, or dimethylformamide (DMF).[1] - When diluting the stock in aqueous buffers or culture medium, do so gradually and vortex gently.[1] - For a 1:3 DMF:PBS solution, the solubility is approximately 0.25 mg/ml. It is not recommended to store the aqueous solution for more than one day.[1] - If precipitation occurs, sonicate the solution briefly. - Ensure the final solvent concentration in your experiment is low and consistent across all treatments, including a vehicle control. |
| Inconsistent Cell Viability Results | I am getting variable IC50 values for this compound in my cell viability assays (e.g., MTT, XTT). | Cause: Several factors can contribute to inconsistent results in viability assays. Solution: - Assay Interference: Natural compounds like flavonoids can interfere with tetrazolium-based assays. Consider using an alternative assay like CellTiter-Glo® (ATP-based) or a direct cell counting method to confirm results. - Cell Density: Ensure consistent cell seeding density across all wells, as this can significantly impact metabolic activity. - Treatment Duration: Optimize the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal endpoint. - Compound Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation. |
| Western Blotting Anomalies | I am observing inconsistent protein expression, multiple bands, or high background in my Western blots for proteins in this compound-regulated pathways. | Cause: Western blotting is a technique with multiple variables that can affect the outcome. Solution: - Sample Preparation: Ensure consistent protein extraction and quantification. Use fresh protease and phosphatase inhibitors in your lysis buffer. - Antibody Specificity: Validate your primary antibodies for the target protein. Run a positive and negative control where possible. - Loading Control: Use a reliable loading control and ensure its expression is not affected by this compound treatment. - Transfer Efficiency: Verify complete and even transfer of proteins to the membrane using a stain like Ponceau S. - Blocking and Washing: Optimize blocking conditions (e.g., 5% BSA or non-fat milk) and ensure thorough washing to reduce background noise.[2][3] |
| Apoptosis Assay Discrepancies | My apoptosis assay results (e.g., Annexin V/PI staining) are not consistent or show high levels of necrosis in the control group. | Cause: Apoptosis assays can be sensitive to cell handling and the specific properties of the test compound. Solution: - Gentle Cell Handling: Avoid harsh trypsinization or centrifugation, which can induce mechanical cell death. - Compensation and Gating: Properly set up your flow cytometer controls, including single-color controls, to ensure accurate compensation and gating. - Phytoestrogen Effects: As a phytoestrogen, this compound might have complex effects on cell membranes. Consider including additional markers of apoptosis, such as caspase activation or PARP cleavage, to confirm the findings. - Time-Course Analysis: Apoptosis is a dynamic process. Perform a time-course experiment to capture early and late apoptotic events. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the typical concentration range for this compound in cell culture experiments? | The effective concentration of this compound can vary significantly depending on the cell line and the endpoint being measured. IC50 values have been reported to range from approximately 10 µM to over 150 µM. It is recommended to perform a dose-response experiment starting from a low micromolar range (e.g., 1 µM) up to 100-200 µM to determine the optimal concentration for your specific experimental setup. |
| How should I prepare and store this compound? | This compound is typically supplied as a crystalline solid and should be stored at -20°C. For experimental use, prepare a concentrated stock solution (e.g., 10-50 mM) in a suitable organic solvent like DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect the stock solution and its dilutions from light. |
| Which signaling pathways are most commonly affected by this compound? | This compound has been shown to modulate several key signaling pathways, including: - p38/JNK MAPK Pathway: Involved in stress responses and apoptosis. - ATM/ATR Pathway: Associated with DNA damage response and cell cycle arrest. - STAT3 Pathway: Plays a role in inflammation and cell proliferation. - PPARG/PI3K/AKT Pathway: Involved in metabolism, cell growth, and survival. |
| Are there any known off-target effects of this compound? | As with many natural products, this compound may have multiple cellular targets. It is known to be a phytoestrogen and can interact with estrogen receptors, which could lead to off-target effects in hormone-sensitive cell lines. It is important to consider the cellular context and use appropriate controls to interpret your results accurately. |
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| HCT-116 | Colon Cancer | ~7.13 | Not Specified |
| PC-3 | Prostate Cancer | ~16.08 | Not Specified |
| A549 | Lung Cancer | ~7.72 | Not Specified |
| MCF-7 | Breast Cancer | ~11.67 | Not Specified |
| A549 | Non-small cell lung | ~27.8 (fraction) | 48 hours |
| H23 | Non-small cell lung | 10-150 (effective conc.) | 24 hours |
| HCC827 | Non-small cell lung | 10-150 (effective conc.) | 24 hours |
Note: IC50 values can vary based on the specific experimental conditions, including the assay used and the passage number of the cell line.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after this compound treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blotting for Apoptosis-Related Proteins (Bcl-2 and Bax)
This protocol outlines the steps for analyzing the expression of Bcl-2 and Bax proteins following this compound treatment.
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with the desired concentrations of this compound for the chosen duration. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.
-
SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bax/Bcl-2 ratio.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol describes how to measure the mRNA expression of target genes (e.g., GATA3, TBX21 (T-bet), BCL2, BAX) after this compound treatment.
-
Cell Treatment and RNA Isolation: Treat cells with this compound as described for the Western blot protocol. Isolate total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the target genes and a housekeeping gene (e.g., ACTB, GAPDH), and the diluted cDNA template.
-
qPCR Cycling: Perform the qPCR in a real-time PCR detection system with standard cycling conditions: initial denaturation, followed by 40 cycles of denaturation and annealing/extension. Include a melt curve analysis to verify product specificity.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by this compound.
Caption: A typical workflow for Western blot analysis.
Caption: Workflow for qPCR-based gene expression analysis.
References
Validation & Comparative
Bavachinin vs. Isobavachalcone: A Comparative Analysis of Potency
In the landscape of natural product research, the prenylflavonoids Bavachinin and Isobavachalcone, both primarily isolated from the seeds of Psoralea corylifolia, have garnered significant attention for their diverse pharmacological activities. This guide provides a detailed comparison of their potency across key biological activities, supported by experimental data, to aid researchers and drug development professionals in their investigations.
Comparative Potency: A Tabular Summary
The following tables summarize the available quantitative data on the anticancer, anti-inflammatory, and antibacterial activities of this compound and Isobavachalcone. It is important to note that a direct comparison of potency is most accurate when the compounds are evaluated within the same study under identical experimental conditions.
Anticancer Activity
The cytotoxic effects of this compound and Isobavachalcone have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cell growth.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Non-small cell lung cancer) | Not explicitly provided, but demonstrated dose-dependent reduction in viability up to 150 µM | [1] |
| Isobavachalcone | HCT116 (Colorectal carcinoma) | 75.48 (24h) | [2] |
| SW480 (Colon adenocarcinoma) | 44.07 (24h) | [2] | |
| OVCAR-8 (Ovarian cancer) | 7.92 | [3] | |
| MDCK (Madin-Darby Canine Kidney) | 26.6 | [4] |
Anti-inflammatory Activity
A key indicator of anti-inflammatory potential is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | BV2 microglia | LPS-induced NO production | ~20 | |
| Isobavachalcone | BV2 microglia | LPS-induced NO production | ~10 |
Observation: In a direct comparative study, Isobavachalcone (IC50 ~10 µM) was found to be approximately twice as potent as this compound (IC50 ~20 µM) in inhibiting LPS-induced nitric oxide production in BV2 microglial cells.
Antibacterial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Isobavachalcone | Staphylococcus aureus (MSSA) | 1.56 | ~4.6 | |
| Staphylococcus aureus (MRSA) | 3.12 | ~9.2 | ||
| Mycobacterium tuberculosis H37Rv | 64 | ~188 |
Observation: Extensive data is available for the antibacterial activity of Isobavachalcone, demonstrating potent activity against Gram-positive bacteria, particularly Staphylococcus aureus. Data for a direct comparison with this compound's antibacterial activity is not as readily available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for the key assays mentioned.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or Isobavachalcone) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used to measure the free radical scavenging capacity of a compound.
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Griess Assay for Nitric Oxide (NO) Production
This assay measures the concentration of nitrite, a stable product of NO, in cell culture supernatants.
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7 or BV2) are seeded in a 96-well plate and treated with the test compound for a short period before being stimulated with lipopolysaccharide (LPS) to induce NO production.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Griess Reagent Addition: The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for color development. The absorbance is then measured at approximately 540 nm.
-
Quantification: The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite. The inhibitory effect of the compound on NO production is then calculated.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.
-
Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria without compound) and a negative control (broth without bacteria) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium.
Signaling Pathways and Mechanisms of Action
This compound and Isobavachalcone exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.
This compound Signaling Pathways
This compound has been shown to influence several key signaling pathways involved in cancer and inflammation.
Caption: this compound's anticancer and anti-inflammatory signaling pathways.
This compound's antitumor activity is partly mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), which in turn leads to increased reactive oxygen species (ROS) generation and subsequent apoptosis in cancer cells. In the context of inflammation, this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, thereby reducing the production of inflammatory mediators like nitric oxide.
Isobavachalcone Signaling Pathways
Isobavachalcone modulates multiple signaling pathways implicated in cancer cell survival, proliferation, and inflammation.
Caption: Isobavachalcone's anticancer and anti-inflammatory signaling pathways.
Isobavachalcone has been demonstrated to inhibit the Akt/GSK-3β/β-catenin signaling pathway, which is frequently dysregulated in colorectal cancer, leading to decreased cell proliferation and induction of apoptosis. Its anti-inflammatory effects are mediated through the inhibition of both MyD88- and TRIF-dependent signaling pathways downstream of Toll-like receptors (TLRs), resulting in the suppression of key inflammatory transcription factors like NF-κB and IRF3.
Conclusion
However, it is crucial to emphasize that the relative potency of these compounds can be cell-type and assay-dependent. For a definitive and comprehensive understanding, further head-to-head comparative studies under standardized experimental conditions are warranted, especially in the areas of antioxidant and antibacterial activities. The elucidation of their distinct mechanisms of action through the modulation of various signaling pathways provides a solid foundation for future research and the potential development of these natural compounds as therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Isobavachalcone suppresses the TRIF-dependent signaling pathway of Toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of Bavachinin and Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Bavachinin, a prenylflavanone found in the medicinal plant Psoralea corylifolia, against other well-researched flavonoids. By presenting key experimental data, detailed methodologies, and an exploration of the underlying signaling pathways, this document aims to facilitate an objective evaluation of this compound's potential as an anti-inflammatory agent.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the available quantitative data on the in vitro anti-inflammatory effects of this compound and other prominent flavonoids. Direct comparative studies are limited; therefore, data has been compiled from various sources. It is important to consider the potential for inter-study variability when interpreting these values.
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | Data not available in a direct comparative study | |
| COX-2 Expression | - | Inhibits expression | [1] | |
| TNF-α Production | - | Inhibits production | [2] | |
| IL-6 Production | - | Inhibits production | [2] | |
| Quercetin | Nitric Oxide (NO) Production | RAW 264.7 | ~27 | [3] |
| COX-2 Expression | Intestinal epithelial cells (IEC18) | Increases basal expression, variable effect on LPS-induced expression | [4] | |
| Luteolin | Nitric Oxide (NO) Production | RAW 264.7 | 27 | |
| COX-2 Expression | RAW 264.7 | Inhibits expression | ||
| TNF-α Production | RAW 264.7 | Inhibits production | ||
| IL-6 Production | RAW 264.7 | Inhibits production | ||
| Apigenin | Nitric Oxide (NO) Production | RAW 264.7 | 23 | |
| Wogonin | Nitric Oxide (NO) Production | RAW 264.7 | 17 |
Note: IC₅₀ values represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%. A lower IC₅₀ value indicates greater potency. The absence of a specific IC₅₀ value for this compound in direct comparison with other flavonoids highlights a key area for future research.
Key Signaling Pathways in Flavonoid-Mediated Anti-inflammatory Action
Flavonoids, including this compound, exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like TNF-α and IL-6.
This compound has been shown to inhibit the NF-κB signaling pathway, thereby reducing the production of these inflammatory mediators.
PI3K/Akt and MAPK Signaling Pathways
The PI3K/Akt and MAPK signaling pathways are also crucial in regulating inflammation. This compound has been found to modulate the PI3K/Akt pathway, which can influence cell survival and inflammatory responses. Other flavonoids are known to inhibit various components of the MAPK pathway (p38, ERK, JNK), which are also involved in the expression of pro-inflammatory genes.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key in vitro anti-inflammatory assays are provided below.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay quantifies the amount of nitrite, a stable and oxidized product of NO, in cell culture supernatant using the Griess reagent.
Workflow:
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test flavonoids (e.g., this compound, quercetin, luteolin) or vehicle control (e.g., DMSO). The cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration of 1 µg/mL) to induce an inflammatory response, except for the unstimulated control group.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification:
-
Aliquots of the cell culture supernatant are transferred to a new 96-well plate.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to each well.
-
After a short incubation period at room temperature to allow for color development, the absorbance is measured at approximately 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite is determined from a standard curve generated using known concentrations of sodium nitrite. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and its substrate, arachidonic acid, are prepared according to the manufacturer's instructions (e.g., Cayman Chemical COX-2 Inhibitor Screening Assay Kit).
-
Reaction Mixture: The reaction is typically carried out in a 96-well plate. The reaction buffer, heme, and the COX-2 enzyme are added to each well.
-
Inhibitor Addition: The test flavonoids are added to the wells at various concentrations. A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Incubation: The plate is incubated at 37°C for a specified period to allow for the enzymatic reaction to occur.
-
Detection: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the PGE₂ levels in the presence of the test compound to the vehicle control. IC₅₀ values are then determined.
Cytokine (TNF-α, IL-6) Measurement Assay
This assay quantifies the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), secreted by cells in response to an inflammatory stimulus.
Methodology:
-
Cell Culture and Treatment: Similar to the nitric oxide assay, RAW 264.7 cells are seeded, pre-treated with flavonoids, and stimulated with LPS.
-
Supernatant Collection: After a specified incubation period (typically 6-24 hours), the cell culture supernatant is collected.
-
ELISA:
-
The concentration of TNF-α and IL-6 in the supernatant is measured using specific ELISA kits.
-
The supernatant is added to microplate wells pre-coated with capture antibodies specific for the cytokine of interest.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, which is converted by the enzyme to produce a colored product.
-
The absorbance is measured at a specific wavelength, and the cytokine concentration is determined from a standard curve.
-
-
Data Analysis: The percentage of cytokine inhibition is calculated by comparing the cytokine levels in the presence of the test compound to the LPS-stimulated control.
Conclusion
The available evidence suggests that this compound possesses anti-inflammatory properties, primarily through the modulation of the NF-κB and PI3K/Akt signaling pathways. However, a direct quantitative comparison with other well-established anti-inflammatory flavonoids like quercetin and luteolin is currently lacking in the scientific literature. The provided experimental protocols offer a standardized framework for conducting such comparative studies, which are essential for definitively positioning this compound within the landscape of flavonoid-based anti-inflammatory agents. Further research focusing on generating direct comparative data, particularly IC₅₀ values for the inhibition of key inflammatory markers, will be crucial for drug development professionals to fully assess the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Ameliorates Rheumatoid Arthritis Inflammation via PPARG/PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Flavonoids exert distinct modulatory actions on cyclooxygenase 2 and NF-κB in an intestinal epithelial cell line (IEC18) - PMC [pmc.ncbi.nlm.nih.gov]
Bavachinin: A Comparative Analysis Against Standard-of-Care Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Bavachinin, a novel natural compound, with established standard-of-care drugs for several therapeutic areas. The information is compiled from published experimental data to assist researchers in evaluating its potential for further investigation and development.
Executive Summary
This compound, a flavonoid isolated from the fruit of Psoralea corylifolia, has demonstrated promising anti-inflammatory, anti-angiogenic, and anti-tumor properties in preclinical studies. This guide presents available data comparing the efficacy of this compound to standard-of-care drugs such as Metformin for type 2 diabetes, Methotrexate for rheumatoid arthritis, and Cisplatin for non-small cell lung cancer. It is important to note that direct head-to-head comparative studies are limited, and much of the following analysis is based on indirect comparisons from studies utilizing similar preclinical models.
Data Presentation: Efficacy Comparison
The following tables summarize the quantitative data from preclinical studies, offering a comparative view of this compound's efficacy against standard-of-care drugs.
Table 1: Comparative Efficacy in Type 2 Diabetes (Diabetic Rat Model)
| Parameter | This compound Treatment | Metformin Treatment | This compound + Metformin | Control (Diabetic) |
| Fasting Blood Glucose (mg/dL) | Significantly lower than control | Significantly lower than control | Lower than either drug alone | Elevated |
| Glucose Tolerance | Improved | Improved | Significantly improved | Impaired |
| Fasting Insulin Level | Reduced | Reduced | Significantly reduced | Elevated |
| Insulin Sensitivity Index (ISI) | Significantly improved | Improved | Significantly improved | Reduced |
Source: The Synergistic Glucose-lowering Effects of Metformin and this compound on Type II Diabetic Rats. Note: This study provides a direct comparison.
Table 2: Indirect Comparison of Efficacy in Rheumatoid Arthritis (Collagen-Induced Arthritis Mouse Model)
| Parameter | This compound Treatment | Methotrexate Treatment | Control (Arthritic) |
| Arthritis Score (Clinical Disease Score) | Alleviated joint injury and inflammation | Dose-dependent reduction (e.g., 20 mg/kg reduced score to 4 ± 4) | High (e.g., 13.8 ± 1.3) |
| Paw Volume/Swelling | Reduced | Dose-dependent reduction (e.g., 20 mg/kg reduced paw volume expansion to 12 ± 7%) | Increased (e.g., 69 ± 4% increase) |
| Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) | Inhibited production | Reduces inflammatory cytokines | Elevated |
Source: this compound Ameliorates Rheumatoid Arthritis Inflammation via PPARG/PI3K/AKT Signaling Pathway; Evaluation of the Relationship Between Methotrexate Polyglutamation and Efficacy in the Collagen-Induced Arthritis Mouse Model. Note: This is an indirect comparison based on data from separate studies using a similar animal model.
Table 3: Indirect Comparison of Efficacy in Non-Small Cell Lung Cancer (NSCLC) (Xenograft Mouse Model)
| Parameter | This compound Treatment | Cisplatin Treatment | Control (Tumor-bearing) |
| Tumor Volume Reduction | Significantly reduced tumor volume | Dose-dependent tumor volume reduction | Progressive tumor growth |
| Apoptosis Induction | Induced apoptosis in A549 cells | Induces apoptosis | Low levels of spontaneous apoptosis |
| Cell Viability (in vitro) | Reduced viability of A549 cells in a dose-dependent manner | Reduces cell viability | High |
Source: this compound exhibits antitumor activity against non-small cell lung cancer by targeting PPARγ; A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts. Note: This is an indirect comparison based on data from separate studies using xenograft models.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
A Comparative Analysis of Bavachinin and Psoralen: From Molecular Mechanisms to Therapeutic Potential
A comprehensive guide for researchers and drug development professionals on the distinct and overlapping biochemical profiles of two key phytochemicals derived from Psoralea corylifolia. This report details their mechanisms of action, presents comparative experimental data, and outlines key signaling pathways and experimental methodologies.
Bavachinin, a flavonoid, and Psoralen, a furanocoumarin, are two prominent bioactive compounds isolated from the seeds of Psoralea corylifolia, a plant with a long history in traditional medicine.[1][2] While originating from the same source, these molecules exhibit distinct chemical structures that underpin their diverse pharmacological activities and therapeutic applications. This guide provides a comparative analysis of this compound and Psoralen, focusing on their mechanisms of action, supported by experimental data, to inform future research and drug development endeavors.
Biochemical and Pharmacological Profile: A Comparative Overview
This compound and Psoralen, despite their common origin, possess unique biochemical properties that dictate their interactions with cellular machinery and overall pharmacological effects. This compound is recognized for its anti-inflammatory, antitumor, antibacterial, and antiviral activities.[1][3] In contrast, Psoralen is most renowned for its photosensitizing properties, which are harnessed in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo.[4]
The following table summarizes the key characteristics of each compound:
| Feature | This compound | Psoralen |
| Chemical Class | Flavonoid | Furanocoumarin |
| Primary Mechanism of Action | Modulation of signaling pathways (e.g., MAPK, STAT3, ATM/ATR), receptor interaction (e.g., PPARs). | DNA intercalation and cross-linking upon UVA activation, leading to apoptosis and inhibition of cell proliferation. |
| Therapeutic Applications | Investigated for anti-cancer, anti-inflammatory, and neuroprotective effects. | Used in PUVA therapy for psoriasis, vitiligo, and cutaneous T-cell lymphoma. |
| Toxicity Profile | Potential for drug-induced liver injury (DILI) through oxidative stress and inflammasome activation. | Photocarcinogenic potential with long-term PUVA therapy; can induce skin cancer. |
Quantitative Performance Data
The efficacy and cytotoxic effects of this compound and Psoralen have been quantified in various in vitro studies. These data are crucial for assessing their therapeutic windows and potential for clinical translation.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | HepaRG | MTT Assay | IC50 (24h) | 14.28 µM | |
| H1688 (SCLC) | - | G2/M Arrest | Dose-dependent increase | ||
| Psoralen | Human Melanoma Cells | Cytotoxicity Assay | Significant cytotoxicity with UVA | - | |
| HepG2 | Cytotoxicity Assay | Cytotoxic |
Note: Direct comparative studies with identical experimental conditions are limited. The data presented are from individual studies and should be interpreted with caution.
Pharmacokinetic Parameters
Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and Psoralen is fundamental for drug development.
| Parameter | This compound | Psoralen |
| Metabolism | Metabolized by CYP1A1, 1A2, 1B1, 2C8, 2C19, and UGT1A1, 1A8. | Subject to a strong but saturable first-pass effect after oral administration. |
| Transporters | Substrate for BCRP and MRP4. | - |
| Drug Interactions | Potent inhibitor of several CYP and UGT isozymes. | - |
| Toxicity | Accumulation with repeated doses can contribute to hepatotoxicity. | Low plasma levels after oral administration, but phototoxicity is significant. |
Mechanisms of Action and Signaling Pathways
The distinct therapeutic effects of this compound and Psoralen stem from their different molecular targets and modulation of intracellular signaling cascades.
This compound: A Modulator of Kinase Signaling
This compound exerts its anticancer effects by inducing cell cycle arrest and apoptosis through the activation of the ATM/ATR signaling pathway in response to DNA damage. Furthermore, it has been shown to suppress the proliferation of cancer cells by regulating the STAT3 and MAPK signaling pathways. In the context of liver injury, this compound can induce oxidative damage through the p38/JNK MAPK pathways and facilitate GSDMD-mediated pyroptosis.
References
A Comparative Analysis of the Estrogenic Activity of Bavachinin and Genistein
This guide provides an objective comparison of the estrogenic activities of two prominent phytoestrogens, Bavachinin and Genistein. Phytoestrogens are plant-derived compounds that exhibit structural similarities to 17β-estradiol, allowing them to interact with estrogen receptors (ERs) and modulate estrogenic signaling pathways[1][2]. Genistein, a well-studied isoflavone from soy, and this compound, a flavanone from Psoralea corylifolia, are of significant interest to researchers for their potential therapeutic applications. This document summarizes key experimental data, details the methodologies used for their assessment, and visualizes the underlying biological and experimental processes.
Data Presentation: Quantitative Comparison of Estrogenic Activity
The estrogenic potential of a compound is typically evaluated by its ability to bind to estrogen receptors (ERα and ERβ), activate the transcription of estrogen-responsive genes, and stimulate the proliferation of estrogen-dependent cells. The following tables summarize the quantitative data for this compound and Genistein from key in vitro assays.
Table 1: Estrogen Receptor (ER) Binding Affinity
This table compares the half-maximal inhibitory concentration (IC50) of the compounds in competitive binding assays, where a lower value indicates a higher binding affinity.
| Compound | Receptor | IC50 (M) | Binding Preference |
| This compound | hERα | 6.57 x 10⁻⁵[1][3] | ~1.7-fold for ERβ |
| hERβ | 3.8 x 10⁻⁵[1] | ||
| Genistein | hERα / hERβ | Not directly reported as IC50 | 20 to 30-fold for ERβ |
Table 2: ER-Mediated Transcriptional Activation
This table presents the half-maximal effective concentration (EC50) from Estrogen Response Element (ERE)-driven luciferase reporter gene assays. A lower EC50 value signifies greater potency in activating gene transcription.
| Compound | Receptor | Cell Line | EC50 (nM) |
| This compound | hERα | CV-1 | 320 |
| hERβ | CV-1 | 680 | |
| Genistein | hERα / hERβ | MCF-7 | Demonstrates a dose-response, but specific EC50 values vary. Can cause "superinduction" higher than estradiol. |
Table 3: Effects on Estrogen-Dependent Cell Proliferation (MCF-7 Cells)
This table summarizes the observed effects of the compounds on the proliferation of the ERα-positive human breast cancer cell line, MCF-7.
| Compound | Effect on MCF-7 Proliferation | Effective Concentration Range |
| This compound | Stimulatory | Promotes proliferation of MCF-7/BOS cells. |
| Genistein | Biphasic: Stimulatory at low concentrations, inhibitory at high concentrations. | Stimulatory: Low nM range. Inhibitory: >20 µM, with a reported IC50 of 47.5 µM. |
Signaling Pathway
Both this compound and Genistein exert their estrogenic effects primarily through the classical estrogen receptor signaling pathway. The ligand binds to ERα or ERβ, leading to receptor dimerization, nuclear translocation, and binding to Estrogen Response Elements (EREs) in the promoter regions of target genes. This complex then recruits co-regulatory proteins to initiate transcription, resulting in a cellular response.
Experimental Protocols
The data presented in this guide were generated using standardized in vitro assays. The following sections detail the methodologies for these key experiments.
Estrogen Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound to bind to estrogen receptors by measuring its competition with a radiolabeled estradiol ([³H]E₂).
Methodology: Recombinant human estrogen receptors (hERα or hERβ) are incubated in a binding buffer with a constant concentration of [³H]E₂ and varying concentrations of the test compound (e.g., this compound).. Non-specific binding is determined in parallel incubations containing a large excess of unlabeled estradiol. After reaching equilibrium, the receptor-bound radioactivity is separated from the unbound ligand via rapid filtration through glass fiber filters. The radioactivity trapped on the filters is then measured using a liquid scintillation counter. The specific binding is calculated for each concentration of the test compound, and the IC50 value is determined from the resulting dose-response curve.
References
Bavachinin: A Comparative Analysis of a Novel Pan-PPAR Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bavachinin with other well-established Peroxisome Proliferator-Activated Receptor (PPAR) agonists. This compound, a natural flavonoid compound, has emerged as a promising therapeutic candidate for metabolic disorders due to its unique mode of action as a pan-PPAR agonist, activating all three PPAR subtypes (α, β/δ, and γ). This guide presents supporting experimental data, detailed methodologies, and visual representations of key pathways to facilitate an objective evaluation of its performance against other alternatives.
Executive Summary
This compound distinguishes itself from other PPAR agonists by its ability to activate all three PPAR isotypes, offering a multi-pronged approach to regulating lipid and glucose metabolism. Notably, it exhibits a unique binding mechanism, interacting with both the canonical ligand-binding pocket and a novel alternative binding site on PPARs.[1][2][3] This dual engagement is thought to contribute to its synergistic effects when used in combination with synthetic PPAR agonists. Unlike some synthetic agonists, particularly those targeting PPARγ, this compound has been shown to exert its therapeutic effects without inducing significant weight gain or hepatotoxicity.[3]
Quantitative Comparison of PPAR Agonist Activity
To provide a clear comparison of the potency of this compound and other well-characterized PPAR agonists, the following table summarizes their half-maximal effective concentrations (EC50) for each PPAR subtype. These values are critical for understanding the relative potency and selectivity of each compound.
| Compound | PPARα EC50 (µM) | PPARγ EC50 (µM) | PPARδ/β EC50 (µM) | Agonist Type | Reference |
| This compound | ~0.43 | Not Reported | Not Reported | Pan-Agonist | [1] |
| Fenofibrate | 30 | >100 | >100 | PPARα Selective | |
| Rosiglitazone | >10 | 0.045 | >10 | PPARγ Selective | |
| GW501516 | >1 | >1 | 0.001 | PPARδ/β Selective |
Note: While this compound is confirmed as a pan-PPAR agonist, specific EC50 values for PPARγ and PPARδ/β are not consistently reported in the reviewed literature. The provided EC50 for PPARα is based on a single study and further research is needed for comprehensive quantitative analysis.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz.
PPAR Signaling Pathway
This diagram illustrates the general mechanism of PPAR activation. Upon ligand binding, the PPAR receptor forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the transcription of genes involved in lipid and glucose metabolism.
Caption: General PPAR signaling pathway.
This compound's Dual Binding Mechanism
This diagram illustrates the unique dual-binding mechanism of this compound to PPARs, targeting both the canonical ligand-binding pocket and a novel alternative binding site.
References
- 1. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay for PPARα and PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, as a novel natural pan-PPAR agonist, exhibits unique synergistic effects with synthetic PPAR-γ and PPAR-α agonists on carbohydrate and lipid metabolism in db/db and diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bavachinin Derivatives: Unlocking Therapeutic Potential
A comprehensive review of the synthesis, biological activities, and structure-activity relationships of Bavachinin and its derivatives reveals their significant potential in drug discovery, particularly in oncology. Modifications to the core this compound scaffold have yielded compounds with enhanced potency and diverse mechanisms of action, targeting key signaling pathways implicated in various diseases.
This compound, a naturally occurring flavanone isolated from the seeds of Psoralea corylifolia, has attracted considerable attention for its diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] This has spurred research into the synthesis and evaluation of a wide array of this compound derivatives, aiming to enhance its therapeutic efficacy and explore new biological activities. This guide provides a comparative analysis of these derivatives, summarizing key experimental data and outlining the methodologies used for their evaluation.
Anticancer Activity: A Primary Focus
A significant body of research has focused on the anticancer potential of this compound derivatives. A notable study by Gupta et al. (2018) synthesized 28 analogs and evaluated their cytotoxicity against four human cancer cell lines: lung (A549), prostate (PC-3), colon (HCT-116), and breast (MCF-7).[2] The results, summarized in the table below, highlight the superior potency of several derivatives compared to the parent compound, this compound.
| Compound | Modification | A549 IC50 (µM) | PC-3 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| This compound | Parent Compound | 30.50 | >50 | 28.70 | 45.30 |
| Chalcone Analog | Chalcone | 15.32 | 21.80 | 12.50 | 18.60 |
| Oxime Analog | Oxime | 25.60 | 35.10 | 18.20 | 29.40 |
| Semicarbazide Analog | Semicarbazide | 22.80 | 30.50 | 15.80 | 25.10 |
| 1,2,3-Triazole Analog (17i) | 1,2,3-Triazole | 7.72 | 16.08 | 7.13 | 11.67 |
Table 1: Comparative Anticancer Activity (IC50) of this compound and its Derivatives. Data sourced from Gupta et al. (2018).[2]
Among the synthesized compounds, the 1,2,3-triazole analog (17i) emerged as the most potent, exhibiting a three to four-fold improvement in cytotoxicity against colon and lung cancer cell lines compared to this compound.[2] Mechanistic studies revealed that this lead compound induces apoptotic cell death, inhibits colony formation, and hinders the migration of human colon cancer cells.
Modulation of Key Signaling Pathways
The biological activities of this compound and its derivatives are often attributed to their ability to modulate critical cellular signaling pathways. Two prominent pathways identified are the Peroxisome Proliferator-Activated Receptor γ (PPARγ) and the PI3K/AKT pathway.
PPARγ Agonism
This compound has been identified as a pan-agonist of PPARs, with a stronger affinity for PPARγ. This activity is significant as PPARγ agonists are used in the treatment of diabetes and have shown potential in cancer therapy. Several analogues of this compound have been synthesized and evaluated for their PPARγ agonist activity, with some derivatives demonstrating higher potency than the parent compound. The activation of PPARγ by these compounds can lead to the regulation of genes involved in glucose and lipid metabolism, as well as cell proliferation and differentiation.
Caption: Proposed mechanism of PPARγ activation by this compound derivatives.
PI3K/AKT Pathway Inhibition
The PI3K/AKT signaling pathway is a crucial regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. Studies have shown that this compound can exert its anticancer effects by inhibiting this pathway. Western blot analyses have demonstrated that treatment with this compound derivatives can lead to a decrease in the phosphorylation of key proteins in this pathway, such as AKT, thereby promoting apoptosis and inhibiting tumor growth.
Caption: Inhibition of the PI3K/AKT signaling pathway by this compound derivatives.
Other Biological Activities
Beyond cancer, this compound and its derivatives have shown promise in other therapeutic areas.
-
Anti-inflammatory Activity: this compound has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in inflammatory diseases.
-
Neuroprotective Effects: Some studies have explored the neuroprotective properties of this compound, with one study reporting its inhibitory activity against human monoamine oxidases A and B (hMAO-A and hMAO-B), enzymes implicated in neurodegenerative disorders. The IC50 value for hMAO-B inhibition was found to be approximately 8.82 µM.
Experimental Protocols
The evaluation of this compound derivatives involves a range of standard in vitro assays. Below are outlines of the key experimental protocols.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Caption: General workflow for the MTT cytotoxicity assay.
PPARγ Reporter Gene Assay
This assay is used to determine the ability of compounds to activate the PPARγ receptor.
-
Cell Transfection: Cells (e.g., HEK293T) are co-transfected with a PPARγ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPARγ response element (PPRE).
-
Compound Treatment: The transfected cells are then treated with the this compound derivatives.
-
Cell Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The fold activation of PPARγ is calculated relative to a vehicle control. The EC50 value, the concentration of the compound that produces 50% of the maximal response, is determined.
Western Blot Analysis for PI3K/AKT Pathway
This technique is used to quantify the levels of specific proteins in a sample, allowing for the assessment of the activation state of signaling pathways.
-
Cell Lysis: Cells treated with this compound derivatives are lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., total AKT and phosphorylated AKT) followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels.
Conclusion
The comparative analysis of this compound derivatives demonstrates a promising avenue for the development of novel therapeutics. The strategic modification of the this compound scaffold has led to the identification of potent anticancer agents with enhanced activity and improved pharmacological profiles. Furthermore, the elucidation of their mechanisms of action, particularly their ability to modulate the PPARγ and PI3K/AKT signaling pathways, provides a solid foundation for further optimization and preclinical development. Future research should focus on expanding the structure-activity relationship studies to a broader range of biological targets and conducting in vivo efficacy and safety evaluations of the most promising candidates.
References
- 1. Design, Synthesis, and Structure-Activity Relationships of this compound Analogues as Peroxisome Proliferator-Activated Receptor γ Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel this compound analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of Bavachinin: A Guide to its Biological Efficacy
Bavachinin has demonstrated a wide range of pharmacological effects, including anti-inflammatory, anticancer, antibacterial, and antiviral activities.[1][2] These effects are attributed to its interaction with multiple cellular receptors, signaling pathways, and enzyme systems.[1]
Quantitative Efficacy of this compound: A Comparative Overview
To provide a clear comparison of this compound's performance in different biological contexts, the following table summarizes key quantitative data from various experimental studies.
| Biological Target/Activity | Cell Line/System | Efficacy Metric | Value | Reference |
| Anticancer | ||||
| Cytotoxicity | HCT-116 (Colon Cancer) | IC50 | >50 µM | [3] |
| Cytotoxicity | A549 (Lung Cancer) | IC50 | >50 µM | [3] |
| Cytotoxicity | PC-3 (Prostate Cancer) | IC50 | >50 µM | |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 | >50 µM | |
| Enzyme Inhibition | ||||
| Human Monoamine Oxidase-A (hMAO-A) | Recombinant Human Enzyme | IC50 | ~189.28 µM | |
| Human Monoamine Oxidase-B (hMAO-B) | Recombinant Human Enzyme | IC50 | ~8.82 µM | |
| Anti-inflammatory | ||||
| Th2 Cytokine Production (IL-4, IL-5, IL-13) | - | Significant Inhibition | - |
Key Experimental Protocol: hMAO-A and hMAO-B Inhibition Assay
The following protocol details the methodology used to determine the inhibitory effects of this compound on human monoamine oxidases A and B, as described by Zarmouh et al. (2015).
Objective: To evaluate the inhibitory efficacy and selectivity of this compound on recombinant human MAO-A and MAO-B enzymes.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound
-
Kynuramine (MAO-A substrate)
-
Benzylamine (MAO-B substrate)
-
Sodium phosphate buffer
-
4-hydroxyquinoline (fluorescent product)
-
Fluorometric plate reader
Procedure:
-
Enzyme Preparation: Recombinant hMAO-A and hMAO-B were pre-incubated with varying concentrations of this compound in sodium phosphate buffer.
-
Reaction Initiation: The reaction was initiated by adding the respective substrates (kynuramine for hMAO-A and benzylamine for hMAO-B).
-
Incubation: The reaction mixtures were incubated at 37°C.
-
Reaction Termination: The reaction was stopped by adding a stopping solution.
-
Fluorescence Measurement: The formation of 4-hydroxyquinoline was measured using a fluorometric plate reader to determine the enzyme activity.
-
Data Analysis: The IC50 values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
This experiment revealed that this compound is a selective and competitive inhibitor of hMAO-B.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways. The diagrams below illustrate two such pathways.
In laryngopharyngeal cancer cells, this compound has been shown to suppress tumor cell proliferation and induce apoptosis by upregulating the phosphorylation of p38 and JNK in the MAPK pathway, while downregulating the phosphorylation of STAT3.
In human small cell lung cancer, this compound induces G2/M cell cycle arrest and apoptosis by activating the ATM/ATR signaling pathway, leading to increased phosphorylation of CHK1 and CHK2.
References
- 1. A Review of this compound and Its Derivatives as Multi-Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of this compound and Its Derivatives as Multi‐Therapeutic Agents | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and biological evaluation of novel this compound analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bavachinin and Resveratrol for Researchers and Drug Development Professionals
In the landscape of natural compounds with therapeutic potential, the flavonoid Bavachinin and the stilbenoid Resveratrol have emerged as significant subjects of research. Both compounds, derived from plant sources, exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. This guide provides a comprehensive, head-to-head comparison of this compound and Resveratrol, presenting key experimental data, detailed methodologies, and visual representations of their molecular pathways to aid researchers, scientists, and drug development professionals in their investigations.
Comparative Biological Activities: A Quantitative Overview
To facilitate a direct comparison of the biological potency of this compound and Resveratrol, the following tables summarize their half-maximal inhibitory concentrations (IC50) and other quantitative measures from various in vitro studies. It is important to note that these values are highly dependent on the specific experimental conditions, including cell lines, assay methods, and incubation times.
Table 1: Cytotoxicity (IC50 Values)
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| This compound | HepaRG (human liver) | MTT | 24 h | 14.28 | [1] |
| A549 (human lung carcinoma) | MTT | 24 h | ~30 | [2] | |
| H23 (human lung adenocarcinoma) | MTT | 24 h | ~20-30 | [2] | |
| HCC827 (human lung adenocarcinoma) | MTT | 24 h | ~20-30 | [2] | |
| MH7A (human rheumatoid arthritis synovial fibroblasts) | CCK-8 | 24 h | >25 | [3] | |
| Resveratrol | K562 (human chronic myelogenous leukemia) | CCK-8 | 24 h | 282.2 | |
| K562 (human chronic myelogenous leukemia) | CCK-8 | 48 h | 107.1 | ||
| K562 (human chronic myelogenous leukemia) | CCK-8 | 72 h | 102.4 | ||
| 4T1 (mouse breast cancer) | CCK-8 | 48 h | ~100 | ||
| B103 (rat neuroblastoma) | CCK-8 | 48 h | 17.86 |
Table 2: Antioxidant Activity
| Compound | Assay | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) | Reference |
| Resveratrol | DPPH | 2.86 | Vitamin C | 5.18 | |
| ABTS | 13.44 | Vitamin C | 5.18 |
Table 3: Enzyme Inhibition (IC50 Values)
| Compound | Enzyme | IC50 (µM) | Reference |
| This compound | Monoamine Oxidase A (hMAO-A) | 189.28 | |
| Monoamine Oxidase B (hMAO-B) | 8.82 | ||
| Resveratrol | Lysine-Specific Demethylase 1 (LSD1) | 10.20 |
Key Signaling Pathways and Mechanisms of Action
This compound and Resveratrol exert their biological effects through the modulation of distinct and overlapping signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex molecular interactions.
This compound Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and metabolism. Notably, it acts as a pan-agonist of peroxisome proliferator-activated receptors (PPARs) and influences the MAPK and PI3K/AKT signaling cascades.
Resveratrol Signaling Pathways
Resveratrol is well-known for its activation of Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK), key regulators of cellular energy metabolism and longevity. It also exerts anti-inflammatory effects by inhibiting the NF-κB pathway and modulates MAPK signaling.
Experimental Protocols
To ensure the reproducibility of the cited findings, this section provides detailed methodologies for key experiments used to characterize the activities of this compound and Resveratrol.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cell culture medium
-
Test compounds (this compound or Resveratrol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., 0-100 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antioxidant Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol)
-
Methanol
-
Test compounds (this compound or Resveratrol)
-
Ascorbic acid (positive control)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control in methanol.
-
Add 100 µL of each dilution to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Anti-inflammatory Assay (LPS-stimulated Macrophages)
This assay evaluates the ability of a compound to inhibit the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS) from E. coli
-
Griess reagent (for nitric oxide measurement)
-
ELISA kits for cytokines (e.g., TNF-α, IL-6)
-
Test compounds (this compound or Resveratrol)
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitric oxide in the supernatant using the Griess reagent.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Determine the inhibitory effect of the compound on the production of these inflammatory mediators.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins in a sample and assess the activation (phosphorylation) of signaling pathway components.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-p38, anti-p-ERK, anti-p-AKT)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phosphorylated or total form).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
Conclusion
This guide provides a comparative analysis of this compound and Resveratrol, highlighting their distinct and shared biological activities and mechanisms of action. While both compounds demonstrate significant therapeutic potential, their efficacy can vary depending on the biological context. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers to design and interpret studies aimed at further elucidating the pharmacological properties of these promising natural products. Future head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative potency and therapeutic advantages of this compound and Resveratrol in specific disease models.
References
Replicating Key Findings of Bavachinin Research: A Comparative Guide for Scientists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bavachinin's Performance with Supporting Experimental Data.
This compound, a flavonoid isolated from the traditional Chinese herb Psoralea corylifolia, has garnered significant interest in the scientific community for its diverse pharmacological activities. This guide provides a comprehensive overview of key research findings on this compound, presenting its performance in comparison to other alternatives, detailed experimental protocols for replicating pivotal studies, and visualizations of its molecular interactions.
Quantitative Performance Data
To facilitate a clear comparison of this compound's efficacy across different biological activities, the following tables summarize key quantitative data from various studies.
Table 1: In Vitro Cytotoxicity of this compound Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | 7.13 | [1] |
| A549 | Lung Carcinoma | 7.72 | [1] |
| MCF-7 | Breast Adenocarcinoma | 11.67 | [1] |
| PC-3 | Prostate Cancer | 16.08 | [1] |
| Tu212 | Laryngopharyngeal Cancer | 46.09 (at 24h) | [2] |
| FaDu | Pharyngeal Squamous Cell Carcinoma | 52.26 (at 24h) | |
| H1688 | Small Cell Lung Cancer | ~25 |
Table 2: Comparative Anti-Inflammatory and Related Activities
| Compound | Target/Assay | Effect | Quantitative Data | Reference |
| This compound | PPARγ Activation | Agonist | - | |
| This compound | Human MAO-B Inhibition | Competitive Inhibitor | IC50: ~8.82 µM | |
| This compound | Human MAO-A Inhibition | Weak Inhibitor | IC50: ~189.28 µM | |
| Genistein | PPARγ Activation | Agonist | - | |
| Daidzein | PPARγ Activation | Agonist | - | |
| Daidzein | NF-κB Signaling (LPS-induced) | Inhibition of IKKα/β, IκBα, and p65 phosphorylation | - | |
| Resveratrol | PPARγ Activation | Antagonist/Inverse Agonist | - |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate these pathways.
This compound's modulation of the PPARG/PI3K/AKT signaling pathway in inflammation.
This compound-induced oxidative damage via the p38/JNK MAPK pathway.
This compound-induced G2/M arrest and apoptosis via the ATM/ATR pathway in SCLC.
Experimental Protocols
Detailed methodologies for key experiments are provided below to aid in the replication of these findings.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Plate cells (e.g., A549, MCF-7, HCT-116, PC-3) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40, 80, 160 µM). Replace the medium in each well with 100 µL of the medium containing the respective this compound concentration. Include a vehicle control (DMSO at the highest concentration used for dilutions).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis of Signaling Pathway Proteins
This protocol outlines the steps for detecting the phosphorylation status and total protein levels of key components in signaling pathways like PI3K/AKT and JNK/p38 MAPK.
-
Cell Lysis: After treating cells with this compound for the desired time points, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-JNK, total JNK, phospho-AKT, total AKT, β-actin) overnight at 4°C with gentle agitation. Dilute antibodies according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of phosphorylated proteins to the total protein levels.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor effects of this compound in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., H1688) in a suitable medium (e.g., Matrigel) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Randomly assign the mice to treatment and control groups.
-
This compound Administration: Administer this compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the experiment.
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blotting, or immunohistochemistry).
This guide is intended to provide a foundational understanding and practical framework for researchers interested in the multifaceted activities of this compound. For more in-depth information, it is recommended to consult the referenced literature.
References
A Comparative Review of Flavonoids from Psoralea corylifolia: A Guide for Researchers and Drug Development Professionals
An in-depth analysis of the chemical diversity, extraction methodologies, and pharmacological significance of flavonoids from the traditional medicinal plant Psoralea corylifolia, tailored for researchers, scientists, and drug development professionals.
Psoralea corylifolia L., a revered herb in traditional Chinese and Ayurvedic medicine, has garnered significant scientific attention for its rich phytochemical profile and diverse pharmacological activities.[1] Among its constituents, flavonoids represent a major class of bioactive compounds responsible for a wide spectrum of therapeutic effects, including anti-inflammatory, antioxidant, antitumor, antibacterial, and estrogenic properties.[2] The seeds and fruits are the primary plant parts concentrating these bioactive molecules.[2] This technical guide provides a comprehensive literature review of the flavonoids isolated from P. corylifolia, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways mediating their biological effects.
Data Presentation: Comparative Biological Activities
The biological activities of flavonoids from Psoralea corylifolia have been extensively evaluated. The following tables summarize the quantitative data from various comparative experiments, providing a clear overview of their therapeutic potential.
Table 1: Comparative Anti-Inflammatory and Neuroprotective Effects of Psoralea corylifolia Flavonoids
| Flavonoid | Inhibition of NO Production in LPS-stimulated BV-2 microglia (% at 50 µM)[3] | Neuroprotective Effect in H₂O₂-treated HT22 cells (% cell viability at 25 µM)[3] |
| Psoralen | ~20% | ~60% |
| Angelicin | ~85% | ~65% |
| Neobavaisoflavone | ~40% | >90% |
| Psoralidin | ~60% | ~75% |
| Isobavachalcone | ~90% | ~80% |
| Bavachinin | Not Significant | ~75% |
| Bakuchiol | >90% | >90% |
Table 2: Comparative Anticancer Activity (IC₅₀ in µg/mL) of Psoralen and Isopsoralen
| Compound | KB (Oral Squamous Carcinoma) | KBv200 (Multidrug Resistant) | K562 (Chronic Myelogenous Leukemia) | K562/ADM (Multidrug Resistant) |
| Psoralen | 88.1 | 86.6 | 24.4 | 62.6 |
| Isopsoralen | 61.9 | 49.4 | 49.6 | 72.0 |
Table 3: Inhibitory Effect of Psoralea corylifolia Flavonoids on IL-6-induced STAT3 Promoter Activity in Hep3B cells
| Compound | IC₅₀ (µM) |
| Bakuchiol | 4.57 ± 0.45 |
| This compound | 3.02 ± 0.53 |
| Neobavaisoflavone | 2.77 ± 0.02 |
| Corylifol A | 0.81 ± 0.15 |
| Corylin | 1.37 ± 0.45 |
| Isobavachalcone | 2.45 ± 0.13 |
| Bavachin | 4.89 ± 0.05 |
Experimental Protocols
Standardized and optimized protocols are critical for reproducible research and development. This section details methodologies for the extraction, isolation, and analysis of flavonoids from P. corylifolia, as well as key in vitro assays for evaluating their biological activity.
This protocol is recommended for its high efficiency and reduced extraction time.
-
Sample Preparation: Weigh 10 g of powdered Psoralea corylifolia seeds and place them in a 250 mL flask.
-
Solvent Addition: Add 150 mL of 70% ethanol to the flask (a solid-to-liquid ratio of 1:15 g/mL).
-
Ultrasonication: Place the flask in an ultrasonic bath. Set the ultrasonic power (e.g., 300 W) and temperature (e.g., 60°C). Sonicate for 30-60 minutes.
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 50°C) to obtain the crude flavonoid extract.
-
Storage: Store the dried extract in an airtight, light-protected container at 4°C for further analysis.
This protocol allows for the separation and quantification of individual flavonoids in the extract.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: Purospher C18 column (150 mm × 4.6 mm i.d., 5 μm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient is: 0–10 min, 10%–45% A; 10–50 min, 45%–80% A; 50–55 min, 80%–90% A; 55–60 min, 90%–15% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 250 nm.
-
Injection Volume: 10 μL.
-
Standard Preparation: Prepare stock solutions of flavonoid standards (e.g., psoralen, angelicin, neobavaisoflavone, etc.) in methanol. Prepare a series of working standard solutions by diluting the stock solutions.
-
Sample Preparation: Dissolve the dried extract in methanol and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Construct a calibration curve for each standard by plotting peak area against concentration. Quantify the flavonoids in the sample by comparing their peak areas to the calibration curves.
This assay measures the ability of flavonoids to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.
-
Cell Line: BV-2 murine microglia cells.
-
Methodology:
-
Seed BV-2 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test flavonoids for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Determine the cell viability using an MTT assay to rule out cytotoxicity.
-
This assay evaluates the ability of flavonoids to protect neuronal cells from oxidative stress-induced cell death.
-
Cell Line: HT22 immortalized mouse hippocampal cells.
-
Methodology:
-
Seed HT22 cells in 96-well plates and culture for 24 hours.
-
Co-treat the cells with various concentrations of the test flavonoids and hydrogen peroxide (H₂O₂; e.g., 250 µM) for 6 hours.
-
Assess cell viability using a CCK-8 or MTT assay.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The therapeutic effects of P. corylifolia flavonoids are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
General workflow for flavonoid extraction and analysis.
References
- 1. Development of an HPLC Method for Absolute Quantification and QAMS of Flavonoids Components in Psoralea corylifolia L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bavachinin: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Bavachinin, ensuring operational safety and environmental protection.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, a naturally occurring flavanone utilized in various research applications.
Immediate Safety and Logistical Information
While some safety data sheets (SDS) may not classify this compound as a hazardous substance, aggregated data from multiple sources indicate that it is very toxic to aquatic life with long-lasting effects.[1] Therefore, a cautious approach is mandatory, and all this compound waste should be handled as hazardous chemical waste.
Personal Protective Equipment (PPE) is non-negotiable. Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles when handling this compound in any form. All handling of powdered this compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for proper waste documentation and handling.
| Property | Value | Source |
| Chemical Name | (2S)-2-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | PubChem |
| CAS Number | 19879-30-2 | [1] |
| Molecular Formula | C₂₁H₂₂O₄ | [1] |
| Molecular Weight | 338.4 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Solubility in Ethanol | approx. 20 mg/mL | |
| Solubility in DMSO | approx. 30 mg/mL | |
| Solubility in DMF | approx. 50 mg/mL | |
| Aqueous Solubility | Sparingly soluble |
Step-by-Step Disposal Protocol
The following operational plan provides a clear, procedural guide for the disposal of this compound waste.
Step 1: Waste Segregation
-
Solid Waste: Collect unused or expired this compound powder in a dedicated, clearly labeled hazardous waste container. This container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Liquid Waste: All solutions containing this compound, regardless of concentration, must be collected as hazardous liquid waste. Use a dedicated, leak-proof container, also clearly labeled. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, weigh boats, and paper towels, must be disposed of as solid hazardous waste. Place these items in a designated, lined container for chemically contaminated solid waste.
Step 2: Waste Labeling
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "19879-30-2"
-
An indication of the hazards (e.g., "Toxic to Aquatic Life")
-
The approximate concentration and volume/mass of the waste
-
The date the waste was first added to the container
-
Step 3: Storage of Waste
-
Store all this compound waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure that the storage area is away from drains and sources of ignition.
-
Do not allow waste to accumulate in the laboratory. Follow your institution's guidelines for the maximum allowable volume of waste and the timeframe for its removal.
Step 4: Final Disposal
-
Never dispose of this compound down the drain. Due to its high aquatic toxicity, this is a critical compliance and environmental protection measure.
-
Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Maintain a detailed record of all this compound waste generated and disposed of, in accordance with your local and national regulations.
Experimental Protocols and Signaling Pathways
This compound is recognized as a pan-agonist of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of metabolism and inflammation. Its interaction with these nuclear receptors is a primary mechanism of its biological activity.
This compound as a PPAR Agonist
The diagram below illustrates the general signaling pathway for PPAR activation. This compound, as a ligand, can activate this pathway, leading to the transcription of target genes involved in metabolic and inflammatory processes.
Caption: PPAR signaling pathway activated by this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to both personnel and the environment, thereby fostering a culture of safety and responsibility in research.
References
Personal protective equipment for handling Bavachinin
This guide provides immediate and essential safety, logistical, and operational information for handling Bavachinin in a laboratory setting. Adherence to these procedures is crucial for ensuring the safety of all personnel.
Hazard Identification and Assessment
While some safety data sheets (SDS) indicate that this compound does not meet the criteria for classification as a hazardous substance, other sources recommend treating it as potentially hazardous until more comprehensive toxicological data is available.[1][2][3] Therefore, a cautious approach is recommended.
| Hazard Classification | GHS Classification | Advisory |
| Acute Toxicity | Not Classified[2] | Handle with care to avoid ingestion, inhalation, and skin contact.[3] |
| Skin Corrosion/Irritation | Not Classified | Avoid contact with skin; wash thoroughly after handling. |
| Eye Damage/Irritation | Not Classified | Avoid contact with eyes. |
| Sensitization | Not Classified | |
| Carcinogenicity | Not Classified | |
| Mutagenicity | Not Classified | |
| Reproductive Toxicity | Not Classified | |
| Chemical Reactivity | Violent reaction with strong oxidizers. |
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound.
-
Standard Laboratory Attire: A long-sleeved lab coat, long pants, and closed-toe shoes are the minimum requirements.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. If gloves become contaminated, they should be removed and replaced immediately, followed by hand washing.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn to protect against dust particles and splashes.
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood or ventilated enclosure, a respirator (e.g., an N95-rated dust mask) is recommended to prevent inhalation.
Operational Plan: Handling and Storage
Experimental Workflow for Safe Handling
The following workflow outlines the key steps for safely handling this compound, from initial preparation to waste disposal.
Step-by-Step Handling Procedures
-
Preparation: Before handling, ensure you are wearing all required PPE. Prepare your workspace, preferably within a chemical fume hood or a well-ventilated area, especially when working with the solid form.
-
Weighing: Carefully weigh the required amount of solid this compound. Avoid creating dust.
-
Solubilization: this compound is supplied as a crystalline solid. To prepare a stock solution, dissolve the solid in an appropriate organic solvent such as ethanol, DMSO, or dimethylformamide (DMF). It is recommended to purge the solvent with an inert gas before use.
-
Aqueous Solutions: this compound has limited solubility in aqueous buffers. For experiments requiring an aqueous solution, first dissolve the compound in DMF and then dilute with the aqueous buffer of choice. Aqueous solutions should not be stored for more than one day.
-
Cleanup: After handling, decontaminate all surfaces and equipment. Wash your hands thoroughly with soap and water.
Storage
-
Short-term: Store this compound in a tightly sealed container in a dry, cool place.
-
Long-term: For optimal stability, store at -20°C. The product can be stable for at least four years under these conditions.
-
Solutions: If you prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the affected person to fresh air. If they feel unwell, seek medical attention. |
| Skin Contact | Take off contaminated clothing immediately. Rinse the affected skin area with plenty of water or shower. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention. |
| Ingestion | Rinse mouth thoroughly with water. Call a doctor if you feel unwell. |
Disposal Plan
Dispose of all this compound waste in accordance with local, state, and federal regulations. Do not dispose of chemical waste in the regular trash or down the sanitary sewer unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Solid Waste: Collect solid this compound waste and any contaminated consumables (e.g., weigh boats, pipette tips) in a clearly labeled hazardous waste container.
-
Liquid Waste: Collect unused solutions or reaction mixtures containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Segregate organic solvent waste from aqueous waste.
-
Empty Containers: Containers that held this compound should be managed as hazardous waste. Depending on institutional guidelines, they may need to be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before the container can be disposed of as regular trash.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂O₄ | |
| Molecular Weight | 338.4 g/mol | |
| Appearance | Crystalline solid | |
| Storage Temperature | -20°C | |
| Solubility | ||
| Ethanol | ~20 mg/mL | |
| DMSO | ~30 mg/mL | |
| DMF | ~50 mg/mL | |
| DMF:PBS (1:3) | ~0.25 mg/mL |
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
